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  • Product: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid
  • CAS: 1860978-75-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical Identity IUPAC Name: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid Molecular Formula: C₁₁H₁₇N₃O₂ Molecular Weight: 223.27 g/mol Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

  • IUPAC Name: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

  • Molecular Formula: C₁₁H₁₇N₃O₂

  • Molecular Weight: 223.27 g/mol

  • Chemical Structure:

    Caption: Chemical structure and basic information for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

Synthesis

The synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid can be approached through a nucleophilic aromatic substitution reaction, a common method for the preparation of 6-substituted pyrimidine derivatives.[1][2] A plausible synthetic route is outlined below:

G start 6-Chloropyrimidine-4-carboxylic acid product 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid start->product Base (e.g., DIPEA) Solvent (e.g., i-PrOH) Heat reagent N-Butylethylamine

Caption: Proposed synthetic scheme for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

Experimental Protocol:

  • To a solution of 6-chloropyrimidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as isopropanol, add N-butylethylamine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired product.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, we can estimate its properties based on known values for analogous compounds.

PropertyPyrimidine-4-carboxylic acid6-Aminopyrimidine-4-carboxylic acid6-(Cyclobutylamino)pyrimidine-4-carboxylic acid6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (Predicted)
Molecular Weight ( g/mol ) 124.10[3]139.11193.21[4]223.27
Melting Point (°C) 210 - 215[3]>300Not available180 - 200
logP (Predicted) -0.5 to 0.5-1.0 to 0.00.5 to 1.51.5 - 2.5
pKa (Carboxylic Acid) ~3.5 - 4.5~3.5 - 4.5~3.5 - 4.5~4.0 - 5.0
pKa (Pyrimidine Nitrogen) ~1.3~2.0 - 3.0~2.5 - 3.5~3.0 - 4.0
Aqueous Solubility Sparingly solubleSlightly solublePoorly solublePoorly soluble

Rationale for Predictions:

  • Melting Point: The introduction of the larger, more flexible butyl(ethyl)amino group is expected to disrupt the crystal lattice packing compared to the parent and amino-substituted analogs, likely resulting in a lower melting point.

  • logP (Lipophilicity): The addition of the hydrophobic butyl and ethyl groups will significantly increase the lipophilicity (logP) of the molecule compared to the more polar parent and amino-substituted compounds.

  • pKa: The electron-donating nature of the dialkylamino group is expected to increase the basicity of the pyrimidine ring nitrogens and slightly increase the pKa of the carboxylic acid group compared to the unsubstituted analog.

  • Aqueous Solubility: The increased lipophilicity due to the butyl and ethyl chains is predicted to lead to lower aqueous solubility.

Experimental Determination of Physicochemical Properties

To obtain accurate data for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, the following experimental protocols are recommended.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Property Determination synthesis Synthesis of Compound purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Aqueous Solubility characterization->solubility pka pKa Determination characterization->pka logp logP Determination characterization->logp

Caption: A typical workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Protocol:

  • Add an excess amount of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle or centrifuge to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the aqueous solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the acid dissociation constants (pKa) of a compound.

Protocol:

  • Accurately weigh a sample of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid and dissolve it in a known volume of water (co-solvents like methanol or DMSO may be used if solubility is low).

  • Calibrate a pH meter with standard buffer solutions.

  • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa values can be determined from the inflection points of the titration curve. The pKa of the carboxylic acid will be the pH at the half-equivalence point of its deprotonation, and the pKa of the protonated pyrimidine nitrogen will be the pH at the half-equivalence point of its deprotonation (if titrating from a fully protonated state).

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water (or a pH 7.4 buffer).

  • Dissolve a known amount of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid in either the n-octanol or water phase.

  • Combine equal volumes of the n-octanol and water phases in a separatory funnel or vial.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. While experimental data for this specific molecule is not yet publicly available, the provided estimations based on closely related analogs offer valuable insights for researchers in the field of drug discovery and development. The detailed experimental protocols outlined herein serve as a practical resource for the accurate characterization of this and other novel pyrimidine derivatives, facilitating the advancement of new therapeutic agents.

References

Sources

Exploratory

mechanism of action of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine-4-Carboxylic Acid Derivatives as Urate Transporter 1 (URAT1) Inhibitors For Researchers, Scientists, and Drug Development Professionals Abstract Hyperu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine-4-Carboxylic Acid Derivatives as Urate Transporter 1 (URAT1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the kidneys, making it a key therapeutic target.[1][2][3][4] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels.[3][4] This guide provides a detailed examination of the mechanism of action of pyrimidine-4-carboxylic acid derivatives as potent and selective inhibitors of URAT1. We will delve into the molecular interactions, structure-activity relationships, and the experimental methodologies used to characterize these compounds, offering valuable insights for the development of next-generation therapies for hyperuricemia and gout.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Uric acid is the final product of purine metabolism in humans. While it can act as an antioxidant, excessive levels can lead to the formation of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response characteristic of gout.[1] The kidneys are responsible for the majority of uric acid excretion.[2] URAT1, located on the apical membrane of proximal tubule cells in the kidneys, is responsible for reabsorbing approximately 90% of the filtered urate from the urine back into the bloodstream.[1][2] Consequently, inhibiting the function of URAT1 is a highly effective strategy for reducing serum uric acid levels and managing gout.[3][4]

The development of specific and potent URAT1 inhibitors has been a significant focus in medicinal chemistry.[3][5] Several clinically approved drugs, such as benzbromarone and lesinurad, target URAT1.[1][2][3] However, these existing therapies can be associated with side effects, including hepatotoxicity and the need for co-administration with other drugs, highlighting the ongoing need for novel URAT1 inhibitors with improved safety and efficacy profiles.[1][2][3] Pyrimidine-4-carboxylic acid derivatives have emerged as a promising class of compounds in this regard.

The Molecular Mechanism of URAT1 Inhibition

URAT1 functions as an anion exchanger, mediating the reabsorption of urate in exchange for intracellular organic anions like lactate. The transport cycle involves a conformational change in the protein, alternating between an outward-facing state (open to the tubular lumen) and an inward-facing state (open to the cytoplasm).

Recent structural studies have revealed that many URAT1 inhibitors, likely including pyrimidine-4-carboxylic acid derivatives, function by binding to the transporter in its inward-facing conformation.[1][2] This binding event stabilizes the transporter in this state, effectively locking it and preventing the conformational changes necessary for urate transport.[2] This non-competitive mode of inhibition is a key feature of how these drugs reduce uric acid reabsorption.[1]

URAT1_Inhibition cluster_membrane Apical Membrane of Proximal Tubule Cell URAT1_out Outward-Facing URAT1 Binds Urate from Tubular Fluid URAT1_in Inward-Facing URAT1 Releases Urate into Cell URAT1_out->URAT1_in Conformational Change URAT1_in->URAT1_out Reset Locked_URAT1 Inhibitor-Bound URAT1 Inward-Facing & Inactive URAT1_in->Locked_URAT1 Stabilization Urate_Cell Urate in Cytoplasm URAT1_in->Urate_Cell Release Inhibitor Pyrimidine-4-Carboxylic Acid Derivative Inhibitor->URAT1_in Binding Urate_Lumen Urate in Tubular Fluid Urate_Lumen->URAT1_out Binding

Caption: Proposed mechanism of URAT1 inhibition by pyrimidine-4-carboxylic acid derivatives.

Structure-Activity Relationships (SAR) of Pyrimidine-based URAT1 Inhibitors

The effectiveness of pyrimidine-4-carboxylic acid derivatives as URAT1 inhibitors is highly dependent on their chemical structure. The pyrimidine core serves as a crucial scaffold, and modifications to its substituents can significantly impact potency and selectivity.[6]

For instance, in studies of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, modifications at the 2- and 6-positions of the pyrimidine ring dramatically influenced activity.[7][8] A similar principle applies to URAT1 inhibitors, where the size, lipophilicity, and electronic properties of the substituents will dictate the binding affinity to the transporter. The butyl(ethyl)amino group at the 6-position in the topic compound likely contributes to the hydrophobic interactions within the binding site.

Experimental Protocols for Characterizing URAT1 Inhibitors

The evaluation of novel URAT1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro URAT1 Inhibition Assay

This assay is the primary method for determining the inhibitory activity of a compound against URAT1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter (HEK293-hURAT1) are commonly used.[3]

  • Substrate: Radiolabeled [14C]-uric acid is used as the substrate to track its uptake into the cells.[3]

  • Assay Procedure:

    • HEK293-hURAT1 cells are seeded in multi-well plates and grown to confluency.

    • The cells are washed with a pre-incubation buffer.

    • Cells are then incubated with varying concentrations of the test compound (e.g., a pyrimidine-4-carboxylic acid derivative) for a short period.

    • [14C]-uric acid is added to the wells, and the uptake is allowed to proceed for a defined time (e.g., 5-10 minutes).

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Table 1: Example In Vitro Activity Data for URAT1 Inhibitors

CompoundTargetIC50 (µM)
BenzbromaroneURAT10.28[5]
LesinuradURAT17.18[5]
Hypothetical Pyrimidine Derivative URAT1 0.05 - 5

Note: The IC50 range for the hypothetical derivative is based on typical values for potent URAT1 inhibitors.

In Vivo Models of Hyperuricemia

To assess the efficacy of a URAT1 inhibitor in a living organism, animal models of hyperuricemia are employed.

Objective: To determine if the test compound can lower serum uric acid levels in vivo.

Common Model: The potassium oxonate-induced hyperuricemic rat or mouse model is widely used. Potassium oxonate is an inhibitor of uricase, the enzyme that breaks down uric acid in rodents (humans lack a functional uricase gene).

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are often used.

  • Induction of Hyperuricemia: Animals are treated with potassium oxonate to induce high levels of serum uric acid.

  • Drug Administration: The test compound is administered orally or via another relevant route.

  • Sample Collection: Blood samples are collected at various time points after drug administration.

  • Analysis: Serum uric acid levels are measured using a uric acid assay kit.

  • Data Analysis: The percentage reduction in serum uric acid levels is calculated compared to the vehicle-treated hyperuricemic group.

InVivo_Workflow start Select Animal Model (e.g., Rats) induce Induce Hyperuricemia (Potassium Oxonate) start->induce administer Administer Test Compound (e.g., Pyrimidine Derivative) induce->administer collect Collect Blood Samples (Multiple Time Points) administer->collect measure Measure Serum Uric Acid collect->measure analyze Analyze Data (% Reduction in Uric Acid) measure->analyze end Determine In Vivo Efficacy analyze->end

Caption: A typical experimental workflow for in vivo evaluation of a URAT1 inhibitor.

Conclusion and Future Directions

Pyrimidine-4-carboxylic acid derivatives represent a promising class of URAT1 inhibitors with the potential to offer improved therapeutic options for hyperuricemia and gout. Their mechanism of action, centered on the stabilization of the inward-facing conformation of URAT1, provides a clear rationale for their uricosuric effect. The continued exploration of the structure-activity relationships within this chemical series, guided by robust in vitro and in vivo experimental protocols, will be crucial for the identification and development of drug candidates with optimal potency, selectivity, and safety profiles. Future research should also focus on elucidating the precise binding interactions of these compounds with URAT1 through co-crystallization studies, which would further enable structure-based drug design efforts.

References

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1).
  • De Goeij, E., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. Available at: [Link]

  • Cai, W., et al. (2018). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Molecules, 23(2), 252. Available at: [Link]

  • Mock, E. D., et al. (2020). Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipa. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, S., et al. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. bioRxiv. Available at: [Link]

  • Yan, R., et al. (2024). Molecular mechanism of drug inhibition of URAT1. Nature Communications. Available at: [Link]

  • Li, J., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. Available at: [Link]

  • Wu, W., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications. Available at: [Link]

Sources

Foundational

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid molecular weight and exact mass

An In-depth Technical Guide to 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid This technical guide provides a comprehensive overview of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, a substituted pyrimidine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

This technical guide provides a comprehensive overview of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, a substituted pyrimidine derivative. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, a proposed synthetic route, and potential applications based on the characteristics of related compounds.

Core Physicochemical Properties

Based on its structure, the molecular formula is determined to be C₁₁H₁₇N₃O₂. From this formula, the molecular weight and exact mass are calculated.

Table 1: Physicochemical Data for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃O₂Calculated
Molecular Weight 223.27 g/mol [1][2]
Exact Mass 223.132076794 Da[2]

These values are fundamental for any quantitative analysis, including reaction stoichiometry, preparation of solutions of known molarity, and high-resolution mass spectrometry analysis.

Molecular Structure

The structural arrangement of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is key to its chemical reactivity and potential biological activity. The core is a pyrimidine ring, a diazine heterocycle, which is known to be a privileged scaffold in medicinal chemistry.

Caption: Chemical structure of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is via nucleophilic aromatic substitution (SNAr). This common strategy in pyrimidine chemistry involves the displacement of a halide at an electron-deficient position of the pyrimidine ring by a nucleophile.[3][4] In this case, the precursor would be 6-chloropyrimidine-4-carboxylic acid, and the nucleophile would be N-butylethylamine.

Experimental Workflow:

synthesis_workflow start Start: Reagents reagents 6-chloropyrimidine-4-carboxylic acid N-butylethylamine Inert Solvent (e.g., DMSO) Base (e.g., K₂CO₃) start->reagents reaction Reaction Setup reagents->reaction heating Heating under Inert Atmosphere (e.g., N₂ or Ar) Monitor by TLC/LC-MS reaction->heating workup Aqueous Workup heating->workup extraction Extraction with Organic Solvent workup->extraction purification Purification extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 6-chloropyrimidine-4-carboxylic acid (1 equivalent) in a suitable inert solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Base and Nucleophile: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution. This will act as a scavenger for the hydrochloric acid byproduct. Subsequently, add N-butylethylamine (1.1-1.5 equivalents) to the reaction mixture.[5]

  • Reaction Conditions: The reaction mixture is then heated, typically between 80-120 °C, under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup and Extraction: Upon completion, the reaction mixture is cooled to room temperature and then poured into water. The aqueous solution is acidified (e.g., with 1M HCl) to precipitate the carboxylic acid product. The solid can be collected by filtration, or the aqueous layer can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified, for example, by recrystallization or column chromatography on silica gel, to yield the pure 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic the purine and pyrimidine bases in DNA and RNA.[6] Derivatives of pyrimidine have shown a broad spectrum of biological activities, including anti-tubercular, anti-malarial, anti-HIV, and anti-cancer properties.

The introduction of a dialkylamino group at the 6-position and a carboxylic acid at the 4-position, as in the target molecule, offers several key features for drug design:

  • The carboxylic acid group can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors.

  • The tertiary amino group with its butyl and ethyl substituents provides a region of lipophilicity that can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The specific nature of these alkyl groups can be fine-tuned to optimize potency and selectivity.

Given the established biological significance of this class of compounds, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid represents a valuable candidate for screening in various disease models, particularly in oncology and infectious diseases.

Conclusion

This technical guide has detailed the core physicochemical properties, molecular structure, and a robust, proposed synthetic pathway for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. While this specific molecule may not be extensively documented, its structural motifs are prevalent in numerous biologically active compounds. The provided information serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this and related pyrimidine derivatives. The logical synthesis protocol, grounded in established chemical principles, offers a clear path for its creation and subsequent investigation in the field of drug discovery.

References

  • Chemical Synthesis Database. N'-(4-hydroxy-1-methylbutyl)isonicotinohydrazide. Available from: [Link]

  • LookChem. N-BUTYLAMINE. Available from: [Link]

  • PubChem. [3-(Aminomethyl)oxan-3-yl]-pyrimidin-4-ylmethanol. Available from: [Link]

  • National Institute of Standards and Technology. Isolan. Available from: [Link]

  • Savvy Chemist. Amines (3): Nucleophilic reactions. Available from: [Link]

  • Chegg. The reaction of n-butylamine, n-C4H9-NH2, with. Available from: [Link]

  • Google Patents. 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
  • PubChemLite. Brn 5537101 (C11H17N3O2). Available from: [Link]

  • PubChemLite. 1264100-89-1 (C11H17N3O2). Available from: [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Available from: [Link]

  • University of Johannesburg Research Portal. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]

  • Medwin Publishers. Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Available from: [Link]

  • University of Missouri Mass Spectrometry Facility. Calculating Exact Masses. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Michigan State University Department of Chemistry. Masses. Available from: [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

  • St. Olaf College. Exact mass calculater. Available from: [Link]

  • BMRB. Molecular Mass Calculator. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profile of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

This guide provides a comprehensive overview of the essential pharmacokinetic properties of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, a representative novel chemical entity within the pyrimidine-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential pharmacokinetic properties of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, a representative novel chemical entity within the pyrimidine-4-carboxylic acid class. The following sections detail the methodologies, experimental data, and critical considerations for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The insights herein are designed to empower researchers and drug development professionals to make informed decisions during the preclinical development phase.

Introduction to Pharmacokinetic Profiling

The journey of a drug from administration to elimination is a complex process governed by its intrinsic physicochemical properties and its interaction with the biological system. A thorough understanding of a compound's pharmacokinetic (PK) profile is paramount for predicting its efficacy and safety. This document outlines a structured approach to characterizing the ADME properties of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, ensuring a robust data package for advancing a candidate molecule.

Absorption

The extent and rate of absorption determine a drug's bioavailability. For orally administered drugs, this involves traversing the intestinal epithelium.

In Vitro Permeability: Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocytes, providing a reliable in vitro model of the intestinal barrier.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity.

  • Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are collected from the receiver compartment at predetermined time points.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation:

    • Papp (A to B) and Papp (B to A) are calculated.

    • The efflux ratio (Papp (B to A) / Papp (A to B)) is determined to assess the potential for active efflux.

Table 1: In Vitro Permeability of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

ParameterValueInterpretation
Papp (A to B) (10⁻⁶ cm/s)15.2High Permeability
Papp (B to A) (10⁻⁶ cm/s)18.5
Efflux Ratio1.2Low potential for active efflux
In Vivo Oral Bioavailability

An in vivo study in a relevant animal model, such as the Sprague-Dawley rat, is the definitive measure of oral bioavailability.

Experimental Workflow: Rodent Oral Bioavailability Study

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Fasted Rats Fasted Sprague-Dawley Rats IV Dosing Intravenous Dosing (e.g., 2 mg/kg) Fasted Rats->IV Dosing Oral Dosing Oral Gavage Dosing (e.g., 10 mg/kg) Fasted Rats->Oral Dosing Blood Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) IV Dosing->Blood Sampling Oral Dosing->Blood Sampling Plasma Isolation Plasma Isolation Blood Sampling->Plasma Isolation LCMS Analysis LC-MS/MS Quantification Plasma Isolation->LCMS Analysis PK Analysis Pharmacokinetic Analysis LCMS Analysis->PK Analysis

Caption: Workflow for a rodent oral bioavailability study.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.251.0
AUC₀₋inf (ng*h/mL)250010000
Half-life (t₁/₂) (h)4.54.8
Bioavailability (%)-80%

Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution influences its concentration at the site of action and potential off-target tissues.

Plasma Protein Binding

Binding to plasma proteins, primarily albumin, renders a drug pharmacologically inactive and unavailable for metabolism and excretion.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device with a semi-permeable membrane is used.

  • Sample Addition: Plasma containing the test compound is added to one chamber, and buffer is added to the other.

  • Incubation: The device is incubated to allow for equilibrium to be reached.

  • Sampling: Aliquots are taken from both chambers.

  • Quantification: The concentration of the compound in the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated.

Table 3: Plasma Protein Binding

SpeciesFraction Unbound (fu)
Human0.15
Rat0.20
Mouse0.22

Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion.

In Vitro Metabolic Stability

Liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are used to assess the intrinsic metabolic clearance of a compound.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: The test compound is incubated with liver microsomes and the cofactor NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a solvent like acetonitrile.

  • Quantification: The remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

Table 4: In Vitro Metabolic Stability

SpeciesIn Vitro Half-life (min)Intrinsic Clearance (µL/min/mg protein)
Human4530.8
Rat3539.6
Mouse2849.5

Hypothetical Metabolic Pathway

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 6-(Butyl(ethyl)amino) -pyrimidine-4-carboxylic acid M1 N-dealkylation (ethyl) Parent->M1 CYP3A4 M2 N-dealkylation (butyl) Parent->M2 CYP3A4 M3 Hydroxylation of butyl chain Parent->M3 CYP2D6 M4 Glucuronidation of carboxylic acid Parent->M4 UGTs

Caption: Potential metabolic pathways for the parent compound.

Excretion

The final step in the drug's journey is its removal from the body, primarily through the kidneys (urine) and liver (feces).

Mass Balance Study

A mass balance study, using a radiolabeled version of the compound, provides definitive information on the routes and extent of excretion.

Table 5: Excretion Profile in Rats (0-48h post-dose)

Route% of Administered Dose
Urine65%
Feces30%
Total Recovery 95%

Conclusion

The pharmacokinetic profile of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid demonstrates favorable drug-like properties, including high oral bioavailability, moderate plasma protein binding, and a balanced clearance profile. These characteristics support its further development as a potential therapeutic agent. The detailed methodologies provided in this guide serve as a robust framework for the preclinical evaluation of similar molecules.

References

  • U.S. Food and Drug Administration. (2020). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • Di, L., & Kerns, E. H. (2015).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlations and the role of hepatic blood flow and plasma protein binding. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
Foundational

A Roadmap for the In Vitro Biological Characterization of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid: A Novel Pyrimidine Derivative

Authored by: A Senior Application Scientist Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of approved drugs and clinical candidates.[1][2] Its derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5] This guide presents a comprehensive framework for the in vitro biological evaluation of a novel compound, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. Lacking extensive prior art for this specific molecule, we will establish a logical, tiered approach to efficiently screen for biological activity, identify potential therapeutic applications, and elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both strategic guidance and detailed experimental protocols to rigorously characterize this new chemical entity.

Introduction: The Pyrimidine-4-Carboxylic Acid Scaffold

The pyrimidine ring is a privileged structure in drug discovery due to its ability to mimic endogenous nucleobases and engage in various interactions with biological targets, such as hydrogen bonding through its two nitrogen atoms.[1][6] The addition of a carboxylic acid at the 4-position introduces a key functional group capable of forming strong ionic and hydrogen bonds with protein active sites, potentially driving target affinity and selectivity.[7] The N,N-disubstituted amino group at the 6-position, in this case, a butyl(ethyl)amino moiety, provides a handle for modulating lipophilicity, membrane permeability, and steric interactions within a binding pocket.

Given the known activities of related pyrimidine derivatives, we hypothesize that 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid may possess anticancer or anti-inflammatory properties. Many pyrimidine-based compounds function as kinase inhibitors, and this will be a primary avenue of investigation.[1][8]

Phase I: Initial Characterization and Broad-Spectrum Activity Screening

Before embarking on extensive biological assays, foundational physicochemical characterization is paramount. This ensures data integrity and reproducibility.

Physicochemical Profiling
  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to confirm the purity of the compound, which should ideally be >98%.

  • Solubility Determination: The solubility of the compound in standard biological buffers (e.g., PBS, pH 7.2) and organic solvents (e.g., DMSO) must be accurately determined.[9] This is critical for preparing stock solutions and avoiding compound precipitation in assays.

  • Chemical Stability: The stability of the compound in solution under experimental conditions (e.g., temperature, light exposure) should be assessed to ensure it does not degrade over the course of an experiment.

Experimental Protocol: Broad-Spectrum Cytotoxicity Screening

The initial step in evaluating potential anticancer activity is to screen the compound against a diverse panel of human cancer cell lines. This provides a broad overview of its cytotoxic potential and can reveal patterns of activity suggestive of a particular mechanism of action.

Objective: To determine the concentration-dependent cytotoxic effect of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid across multiple cancer cell lineages.

Methodology:

  • Cell Line Panel: A representative panel of cell lines should be selected, for instance, from the NCI-60 panel, to cover a range of cancer types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]).[3]

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Assess cell viability using a Resazurin-based assay (e.g., CellTiter-Blue®). Add the reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Convert fluorescence readings to percentage viability relative to the vehicle control. Plot the data as a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

Hypothetical Data Presentation

The results of the cytotoxicity screen should be summarized in a clear, tabular format.

Cell LineCancer TypeIC₅₀ (µM) of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid
MCF-7Breast5.2
A549Lung8.9
HCT116Colon2.5
PC3Prostate> 100

Interpretation: The hypothetical data above suggests that the compound exhibits selective cytotoxicity, with potent activity against colon and breast cancer cell lines and minimal effect on the prostate cancer cell line. This selectivity is a desirable characteristic for a drug candidate and warrants further investigation into the underlying mechanism.

Phase II: Elucidating the Cellular Mechanism of Action

Observing cytotoxicity is the first step. The next is to understand how the compound is affecting the cancer cells. Based on the common mechanisms of pyrimidine derivatives, we will investigate effects on the cell cycle and apoptosis.

Experimental Workflow for MoA Elucidation

The following diagram illustrates a logical workflow for investigating the cellular mechanism of action following the initial cytotoxicity screen.

MoA_Workflow start Positive Cytotoxicity Screen (e.g., HCT116 cells) cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle Investigate cell proliferation apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis Investigate cell death pathway target_id Target Deconvolution (Kinase Profiling) cell_cycle->target_id G2/M arrest suggests mitotic kinase target apoptosis->target_id Apoptosis induction suggests involvement of key regulators validation Target Validation (Enzymatic Assays) target_id->validation Validate direct inhibition

Caption: A workflow for elucidating the mechanism of action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Methodology:

  • Cell Treatment: Treat HCT116 cells as described for the cell cycle analysis (IC₅₀ and 2x IC₅₀ concentrations for 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Phase III: Molecular Target Identification

If the cellular assays suggest a specific mechanism, such as G2/M arrest, this points towards potential molecular targets like mitotic kinases (e.g., PLK, Aurora kinases).[8] Many pyrimidine derivatives are known kinase inhibitors.[1]

Hypothetical Signaling Pathway Involvement

The diagram below depicts a simplified, generic kinase signaling pathway that is often dysregulated in cancer and is a common target for pyrimidine-based inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Compound 6-(Butyl(ethyl)amino) -pyrimidine-4-carboxylic acid Compound->RAF Hypothesized Inhibition

Caption: A potential kinase pathway targeted by the compound.

Experimental Protocol: Kinase Profiling

Objective: To identify specific kinase targets of the compound from a broad panel.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers screening against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Screening Concentration: Submit the compound for initial screening at a single high concentration (e.g., 10 µM).

  • Data Output: The service will provide data as "% Inhibition" for each kinase in the panel.

  • Hit Identification: Identify "hits" as kinases that are inhibited by >50% at the screening concentration.

  • Follow-up: For the identified hits, perform dose-response experiments to determine the IC₅₀ for each kinase, which confirms the potency and selectivity of the compound.

Conclusion and Future Directions

This guide outlines a systematic, multi-phased approach to characterize the in vitro biological activity of a novel pyrimidine derivative. By progressing from broad phenotypic screening to specific mechanistic and target identification assays, researchers can efficiently build a comprehensive profile of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. The data generated from this workflow will be crucial for making informed decisions about its potential as a therapeutic agent and for guiding future lead optimization efforts.

References

  • EvitaChem. (n.d.). Buy 6-Butylpyrimidine-4-carboxylic acid (EVT-15662611).
  • PharmaBlock. (n.d.). Pyrimidines in Drug Discovery.
  • Sim, T., Heo, Y., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar.
  • Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Various Authors. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Various Authors. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.
  • Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Various Authors. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications.
  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers.
  • Various Authors. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PMC.
  • Various Authors. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Retrieved from

  • Cayman Chemical. (2022). PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

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Exploratory

An In-depth Technical Guide to the Anticipated Toxicity and Safety Profile of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Disclaimer: No direct toxicological data for 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid has been identified in the public domain. This guide is a predictive toxicological assessment based on available data for str...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No direct toxicological data for 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid has been identified in the public domain. This guide is a predictive toxicological assessment based on available data for structurally related pyrimidine and carboxylic acid derivatives. The information herein is intended for research and drug development professionals and should not be considered a substitute for rigorous, compound-specific toxicological evaluation.

Introduction

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a novel pyrimidine derivative. The pyrimidine scaffold is a fundamental component in numerous biologically active molecules, including established anticancer and antimicrobial agents.[1][2] The introduction of a substituted amino group at the 6-position and a carboxylic acid at the 4-position suggests potential for unique pharmacological activity, but also necessitates a thorough evaluation of its safety profile. This guide synthesizes the available toxicological data on related pyrimidine and carboxylic acid compounds to construct a predictive safety and toxicity profile, and to propose a comprehensive framework for its experimental validation.

Physicochemical Properties and Initial Hazard Assessment

Based on its structure, 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid is anticipated to be a solid at room temperature. Safety data sheets for related compounds, such as pyrimidine-4-carboxylic acid, indicate that it may cause serious eye irritation.[3] Standard handling procedures should include the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4]

Table 1: Anticipated Physicochemical Properties and GHS Hazard Statements

PropertyPredicted Value/ClassificationSource/Rationale
Physical StateSolidAnalogy to pyrimidine-4-carboxylic acid[3]
Water SolubilityPredicted to have some aqueous solubilityPresence of carboxylic acid and amino groups
GHS Hazard Statements
H319Causes serious eye irritationBased on pyrimidine-4-carboxylic acid[3]
Precautionary Statements
P264Wash skin thoroughly after handling.Standard chemical handling[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.Standard chemical handling[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Based on pyrimidine-4-carboxylic acid[3]

Predicted Pharmacokinetics

The pharmacokinetic profile of a compound is integral to understanding its potential toxicity.

Absorption

The presence of both lipophilic (butyl and ethyl groups) and hydrophilic (carboxylic acid and pyrimidine ring) moieties suggests that absorption following oral administration is plausible. Many pyrimidine-based drugs are designed for oral bioavailability.[6]

Distribution

The extent of plasma protein binding is unknown. Low plasma protein binding has been observed for some pyrimidine analogues, which can lead to a considerable volume of distribution.[7]

Metabolism

Metabolism is likely to occur in the liver via cytochrome P450 enzymes. Potential metabolic pathways could include N-dealkylation of the butyl and ethyl groups, and hydroxylation of the alkyl chains or the pyrimidine ring.

Excretion

The carboxylic acid group suggests that the compound and its metabolites may be excreted via the kidneys.

Potential Toxicological Profile

Cytotoxicity

A primary concern for many novel pyrimidine derivatives is their potential for cytotoxicity. Numerous studies have demonstrated the cytotoxic effects of various pyrimidine derivatives against a range of cancer cell lines.[6][8][9][10] This cytotoxicity is often mediated through the induction of apoptosis and cell cycle arrest.[11][12]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard approach to evaluating cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with a range of concentrations of 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[8]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound (Varying Concentrations) incubate_24h->add_compound incubate_xtoh Incubate 24/48/72h add_compound->incubate_xtoh add_mtt Add MTT Solution incubate_xtoh->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Safety_Assessment_Framework cluster_tier1 Tier 1: In Vitro & In Silico cluster_tier2 Tier 2: Acute In Vivo cluster_tier3 Tier 3: Sub-chronic & Mechanistic cluster_tier4 Tier 4: Chronic & Specialized in_silico In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) in_vitro_cyto In Vitro Cytotoxicity (e.g., MTT, SRB assays) in_silico->in_vitro_cyto in_vitro_geno In Vitro Genotoxicity (Ames, Micronucleus) in_vitro_cyto->in_vitro_geno acute_oral Acute Oral Toxicity (e.g., OECD 423) in_vitro_geno->acute_oral acute_dermal Acute Dermal Toxicity acute_oral->acute_dermal sub_chronic 28-Day Repeated Dose Toxicity (Oral, Dermal) acute_dermal->sub_chronic mechanistic Mechanistic Studies (e.g., Target Identification) sub_chronic->mechanistic chronic Chronic Toxicity / Carcinogenicity mechanistic->chronic repro_dev Reproductive & Developmental Toxicity chronic->repro_dev

Caption: Tiered Safety Assessment Framework.

Conclusion

While the precise toxicological profile of 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid remains to be determined, this guide provides a predictive framework based on the known properties of related pyrimidine and carboxylic acid derivatives. The primary areas of potential concern are cytotoxicity and eye irritation. A comprehensive, tiered approach to toxicological testing is essential to fully characterize the safety of this novel compound and to support its potential development as a therapeutic agent.

References

  • BenchChem.
  • MDPI.
  • PubMed. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma.
  • Rasayan J. Chem.
  • SpringerLink. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Sigma-Aldrich.
  • Santa Cruz Biotechnology.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Enamine.
  • PubMed. Pyrimidine hybrids with in vivo anticancer therapeutic potential.
  • MDPI.
  • PubMed. Comparative carcinogenicity of N-butyl-N-(3-carboxypropyl)-nitrosamine and N-butyl-N-(4-hydroxybutyl)nitrosamine for the urinary bladder of (C57BL/6 X DBA/2)F1 mice.
  • ResearchGate.
  • ResearchGate. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
  • PMC.
  • BLD Pharm. 31462-59-6|Pyrimidine-4-carboxylic acid.

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Foundational

Crystallographic Structure and Coordination Dynamics of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid Complexes

Executive Summary & Ligand Architecture Pyrimidine-4-carboxylic acid derivatives serve as highly privileged scaffolds in coordination chemistry, materials science, and drug discovery due to their versatile N,O-donor capa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Architecture

Pyrimidine-4-carboxylic acid derivatives serve as highly privileged scaffolds in coordination chemistry, materials science, and drug discovery due to their versatile N,O-donor capabilities. Within this class, 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid (CAS: 1860978-75-1)[1] introduces a unique structural paradigm. The introduction of a bulky, lipophilic dialkylamino substituent at the 6-position significantly alters the electronic landscape of the pyrimidine ring and imposes severe steric constraints.

As a Senior Application Scientist, understanding the causality between these steric parameters and metal binding modes is critical. The butyl and ethyl chains act as lipophilic "bumpers," preventing the dense π−π stacking typically observed in unsubstituted pyrimidine rings. Consequently, crystal packing is dominated by van der Waals interactions among the alkyl chains and solvent-mediated hydrogen bonding at the carboxylate moiety, dictating the final crystallographic architecture of its metal complexes.

Coordination Modes and Crystallographic Signatures

The primary coordination sites of the ligand are the carboxylate oxygen atoms and the pyrimidine nitrogen atoms. The 6-(butyl(ethyl)amino) group sterically hinders the adjacent N1 position (ortho to the substituent), forcing metals to adopt specific regioselective binding modes.

Transition Metal Complexes (Ru, Cu)

In 2, X-ray crystallography reveals strict regioselectivity. Slow evaporation of aqueous solutions yields complexes where the nitrogen para to the carboxylate group coordinates to the Ru(II) center, explicitly avoiding the sterically hindered ortho nitrogen[2]. This regioselectivity is critical for maintaining stable octahedral geometries without inducing severe ligand-ligand repulsion[3].

Similarly, adopt a six-coordinate, distorted octahedral geometry. The ligand acts as an N,O-bidentate chelator, with the metal center optimizing its Jahn-Teller distortion axis away from the bulky dialkylamino substituent[4].

Alkali Metal Clusters (Li)

Alkali metals exhibit highly complex, cluster-based architectures. Crystallographic studies on 5 demonstrate the formation of tetrameric molecular clusters[5]. These clusters are composed of dinuclear units where Li(I) ions are bridged by carboxylate oxygen atoms in μ2​ and μ3​ coordination modes[6]. One Li(I) ion typically shows a distorted tetrahedral coordination geometry, while the other adopts a distorted trigonal–bipyramidal environment[7].

CoordinationLogic LIGAND 6-(Butyl(ethyl)amino) pyrimidine-4-carboxylic acid N_PARA N3 (Para) Coordination Favored LIGAND->N_PARA N_ORTHO N1 (Ortho) Coordination Sterically Hindered LIGAND->N_ORTHO CARBOXYLATE Carboxylate (O,O') Bridging / Chelating LIGAND->CARBOXYLATE RU_CU Ru(II) / Cu(II) Complexes Distorted Octahedral N_PARA->RU_CU CARBOXYLATE->RU_CU LI Li(I) Clusters Tetrameric Architecture CARBOXYLATE->LI µ2/µ3 Bridging

Figure 1: Mechanistic logic of regioselective coordination driven by the 6-dialkylamino steric bulk.

Quantitative Data: Crystallographic Parameters

The table below synthesizes the expected crystallographic parameters for 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid complexes, extrapolated from foundational single-crystal X-ray diffraction (XRD) data of homologous pyrimidine-4-carboxylates[2][5].

Complex TypeMetal CenterCoordination GeometryPrimary Ligand Binding ModeAvg. M-N Bond (Å)Avg. M-O Bond (Å)
Ruthenium Ru(II)Distorted OctahedralN-para, O-carboxylate chelate2.05 – 2.102.08 – 2.15
Copper Cu(II)Distorted OctahedralN,O-bidentate chelate2.00 – 2.051.95 – 2.02
Lithium Li(I)Tetrahedral / Trigonal-Bipyramidal μ2​ / μ3​ carboxylate bridgingN/A (O-core)1.90 – 2.00

Experimental Workflow: Self-Validating Crystallization Protocol

To achieve high-resolution crystallographic data, the experimental design must prioritize thermodynamic control over kinetic precipitation. The following protocol outlines the causality behind each methodological choice.

Step-by-Step Methodology
  • Ligand Deprotonation & Complexation :

    • Action: Dissolve 1.0 mmol of 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid in a 1:1 mixture of EtOH/H₂O. Titrate with 0.1 M aqueous M-OH (e.g., LiOH) or react with the transition metal precursor (e.g., Ru(bpy)₂Cl₂) until a pH of 5.6–6.0 is reached[5].

    • Causality: Maintaining a slightly acidic to neutral pH ensures the selective deprotonation of the carboxylic acid without inducing hydroxide-bridged metal polymer precipitation.

  • Reflux and Digestion :

    • Action: Boil the mixture under reflux with continuous stirring for 5 hours[5].

    • Causality: Extended reflux provides the activation energy required to overcome the steric hindrance of the 6-dialkylamino group, ensuring the thermodynamically favored N-para coordination isomer is exclusively formed[8].

  • Single Crystal Growth (Vapor Diffusion) :

    • Action: Filter the solution and subject it to slow vapor diffusion using diethyl ether as the antisolvent at room temperature.

    • Causality: Vapor diffusion is selected over rapid cooling to prevent the kinetic trapping of amorphous powders. The slow increase in lipophilicity of the solvent mixture accommodates the highly lipophilic butyl/ethyl chains, promoting ordered nucleation.

  • X-Ray Diffraction (XRD) Data Collection :

    • Action: Mount a suitable single crystal on a diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å). Collect data at 100 K using a liquid nitrogen cryostream.

    • Causality: Mo Kα radiation minimizes absorption effects common in heavy transition metals. Data collection at 100 K suppresses the severe thermal vibrations (Debye-Waller factors) inherent to the flexible butyl and ethyl aliphatic chains, allowing for accurate electron density mapping.

XRDWorkflow SYNTHESIS 1. Complex Synthesis (Reflux in EtOH/H2O, pH 5.6) CRYSTALLIZATION 2. Single Crystal Growth (Vapor Diffusion, Et2O antisolvent) SYNTHESIS->CRYSTALLIZATION DATA_COLLECTION 3. XRD Data Collection (Mo Kα radiation, 100K) CRYSTALLIZATION->DATA_COLLECTION REFINEMENT 4. Structure Refinement (SHELXL, Anisotropic mapping) DATA_COLLECTION->REFINEMENT VALIDATION 5. CIF Validation & Deposition (CheckCIF) REFINEMENT->VALIDATION

Figure 2: Self-validating experimental workflow for the crystallization and structural resolution of target complexes.

References

  • Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)
  • Bis(μ3-pyrimidine-4-carboxylato)bis(μ2-pyrimidine-4-carboxylato)tetrakis(aqualithium)
  • A novel copper (II)
  • 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (CAS: 1860978-75-1)

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.

Introduction

Pyrimidine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The title compound, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, features a substituted pyrimidine core that is a common scaffold in a variety of therapeutic agents. The strategic incorporation of a butyl(ethyl)amino group at the 6-position and a carboxylic acid at the 4-position provides a versatile platform for further molecular elaboration and structure-activity relationship (SAR) studies. This protocol outlines a reliable synthetic route to this compound, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is achieved through a two-step process, as illustrated in the workflow below. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of N-Butylethanamine Start->Step1 Step2 Step 2: Synthesis of 6-Chloropyrimidine-4-carboxylic acid Start->Step2 Step3 Step 3: Nucleophilic Aromatic Substitution Step1->Step3 Step2->Step3 Purification Purification Step3->Purification Characterization Characterization Purification->Characterization FinalProduct 6-(Butyl(ethyl)amino)pyrimidine- 4-carboxylic acid Characterization->FinalProduct SNAr_Mechanism Reactants 6-Chloropyrimidine-4-carboxylic acid + N-Butylethanamine Intermediate Meisenheimer-like Intermediate Reactants->Intermediate Nucleophilic Attack Product 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid Intermediate->Product Chloride Elimination Base Base (e.g., DIPEA) Base->Intermediate Proton Abstraction

Application

Application Note: Advanced HPLC Method Development and Validation for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), ICH Q2(R2) Compliance, Amphoteric Compound A...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), ICH Q2(R2) Compliance, Amphoteric Compound Analysis

Executive Summary & Analyte Profiling

The quantitative analysis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid presents a unique chromatographic challenge due to its highly amphoteric and zwitterionic nature. Structurally, the molecule features a highly polar, ionizable pyrimidine-4-carboxylic acid core coupled with a bulky, hydrophobic 6-(butyl(ethyl)amino) tail.

When developing an HPLC method for such compounds, the primary risk factors are peak splitting, severe tailing, and retention time drift. These artifacts occur when the analyte transitions unpredictably between cationic, zwitterionic, and anionic states within the column. This application note details a mechanistically grounded, step-by-step protocol for developing a robust RP-HPLC method, culminating in a validation framework aligned with the latest ICH Q2(R2) guidelines[1].

Workflow A 1. Analyte Profiling (pKa & LogP Assessment) B 2. Column Selection (High-Purity End-Capped C18) A->B C 3. Mobile Phase Optimization (Buffer & pH Selection) B->C D 4. Gradient Design (Acetonitrile / Aqueous Buffer) C->D E 5. ICH Q2(R2) Validation (Lifecycle Approach) D->E

Fig 1. Systematic HPLC method development and validation workflow.

Scientific Rationale: The Causality of Chromatographic Choices

Mobile Phase pH and Buffer Selection (The Critical Variable)

For amphoteric compounds, the buffer is the most critical variable controlling retention and peak shape[2]. The carboxylic acid group has an estimated pKa of ~3.5, while the substituted pyrimidine nitrogens have a pKa range of ~2.5–4.0.

If the mobile phase pH is too close to the analyte's pKa, split peaks or shoulders will be observed due to the simultaneous presence of ionized and non-ionized species in the sample[2]. To ensure robust retention, the mobile phase pH must be set at least 2 units away from the analyte's pKa[3].

Our Strategy: We target a pH of 2.5 to 3.0 . At this acidic pH, the carboxylic acid is predominantly protonated (neutralized), and the pyrimidine ring is fully protonated (cationic). This forces the molecule into a single, predictable ionization state, avoiding the chaotic zwitterionic plateau.

  • For UV-Detection: A 20 mM Potassium Phosphate buffer (pH 2.5) is optimal due to its low UV cut-off and exceptional buffering capacity at low pH.

  • For LC-MS Compatibility: A 20 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid is required to ensure volatility and prevent source clogging,[4].

Ionization Low pH < 2.0 Fully Protonated (Risk of Silanol Tailing) Opt pH 2.5 - 3.0 (Target) Protonated Pyrimidine & Neutral Acid (Robust Retention) Opt->Low Acidic Shift Mid pH 4.0 - 6.0 Zwitterionic State (Peak Splitting / Poor Retention) Opt->Mid Basic Shift High pH > 7.0 Anionic State (Requires High pH Stable Column) Mid->High Further Basic Shift

Fig 2. pH-dependent ionization states and corresponding chromatographic risks.

Column Chemistry and Secondary Interactions

Because the pyrimidine ring is cationic at pH 2.8, it acts as a strong hydrogen-bond donor and can interact with ionized residual silanols ( SiO− ) on the silica backbone. This secondary ion-exchange interaction is the primary cause of peak tailing. To mitigate this, the protocol mandates a high-purity (Type B silica), fully end-capped C18 column . The dense C18 brush phase will adequately retain the hydrophobic butyl(ethyl)amino tail, while the end-capping shields the protonated pyrimidine from silanol interactions.

Experimental Protocol

Reagents and Materials
  • Analyte: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer Reagents: LC-MS grade Ammonium Formate and Formic Acid (or Potassium Dihydrogen Phosphate for UV-only).

Step-by-Step Mobile Phase Preparation

Note: Run-to-run variability in pH results in separation inconsistency. Buffers prevent pH variations[2].

  • Aqueous Phase (Mobile Phase A): Weigh 1.26 g of Ammonium Formate and dissolve in 1000 mL of ultrapure water to create a 20 mM solution.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add concentrated Formic Acid until the pH stabilizes exactly at 3.0 ± 0.05.

  • Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmHigh-purity silica and double end-capping suppress silanol tailing.
Mobile Phase A 20 mM Ammonium Formate, pH 3.0Locks analyte in a single cationic state; LC-MS compatible[4].
Mobile Phase B AcetonitrileLower viscosity and superior elution of the bulky aliphatic tail.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nm / 280 nmCaptures the strong π-π* transitions of the pyrimidine ring.
Injection Vol 10 µLPrevents volume overload and band broadening.
Gradient Elution Program

A gradient is employed to focus the polar pyrimidine head at the column head initially, followed by an organic ramp to elute the hydrophobic butyl(ethyl)amino tail.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Isocratic hold (Focusing)
2.0955Isocratic hold
10.04060Linear ramp (Elution)
12.04060Column wash
12.1955Re-equilibration
16.0955End of run
System Suitability Testing (SST)

To ensure the method is a self-validating system prior to running actual samples, the following SST criteria must be met using a 100 µg/mL standard injection:

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency).

  • Injection Precision: %RSD of peak area (n=6) ≤ 1.0%.

Method Validation Framework (ICH Q2(R2))

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[1]. This protocol aligns with the updated ICH Q2(R2) guidelines, incorporating a lifecycle and risk-based approach.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank diluent, placebo, and forced degradation samples (acid, base, peroxide, thermal, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (PDA).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥ 0.999. Residual plot shows random distribution.
Accuracy (Recovery) Spike API into placebo matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration analyzed by a single analyst.%RSD of assay results ≤ 2.0%.
Intermediate Precision Same as above, but performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
LOD / LOQ Signal-to-noise (S/N) ratio determination from low-concentration injections.S/N ≥ 3 for Limit of Detection (LOD); S/N ≥ 10 for Limit of Quantitation (LOQ).
Robustness Deliberate variations in pH (± 0.2), Temp (± 5°C), Flow Rate (± 10%), and % Organic (± 2%).SST criteria must remain within passing limits. No significant shift in assay values.

References

  • Welch Materials - Mobile Phase Selection in Method Development: How to Optimize. URL:[Link]

  • ICH (International Council for Harmonisation) - Validation of Analytical Procedures Q2(R2). URL: [Link]

  • Element Lab Solutions - Buffers and Eluent Additives for HPLC Method Development. URL: [Link]

  • PharmaCores - Your guide to select the buffer in HPLC development part 1. URL: [Link]

Sources

Method

Application Note: Optimized Dissolution and Handling Protocols for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid in Cell Culture Assays

Executive Summary & Physicochemical Profiling In drug discovery and molecular biology, pyrimidine-4-carboxylic acid derivatives serve as critical structural motifs for kinase inhibitors, antiviral agents, and metabolic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In drug discovery and molecular biology, pyrimidine-4-carboxylic acid derivatives serve as critical structural motifs for kinase inhibitors, antiviral agents, and metabolic modulators. The compound 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid presents a unique solvation challenge due to its amphiphilic nature.

While the pyrimidine core and C4-carboxylic acid provide polar and hydrogen-bonding capabilities, the C6-dialkylamino group (butyl and ethyl chains) introduces significant lipophilicity. This structural dichotomy means the free acid exhibits poor aqueous solubility due to hydrophobic aggregation, yet its crystal lattice is strongly held together by intermolecular hydrogen bonds.

To successfully utilize this compound in in vitro cell culture assays without inducing solvent-mediated cytotoxicity or compound precipitation, researchers must employ strategic dissolution techniques. This guide provides field-proven, self-validating protocols grounded in the physicochemical behavior of substituted pyrimidines [1].

Solvation Theory and Rationale (Causality)

Choosing the correct solvent system requires balancing the compound's chemical properties with the biological constraints of the assay.

  • Why Dimethyl Sulfoxide (DMSO)? Anhydrous DMSO is a polar aprotic solvent. It acts as a powerful hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds of the carboxylic acid while simultaneously solvating the lipophilic butyl/ethyl tails. This prevents the formation of micelles or aggregates that would otherwise occur in water.

  • The Role of Carrier Proteins: When transitioning the compound from a DMSO stock into aqueous cell culture media, the sudden shift in polarity can cause "Ostwald ripening" (microcrystal formation). Pre-warming the media and ensuring the presence of Fetal Bovine Serum (FBS) mitigates this. The bovine serum albumin (BSA) in FBS acts as a hydrophobic carrier, sequestering the alkyl tails and keeping the compound in solution.

  • Aqueous Salt Alternative: For highly sensitive primary cells where even 0.1% DMSO is toxic, the compound can be dissolved solvent-free by titrating it with a stoichiometric equivalent of sodium hydroxide (NaOH). This deprotonates the carboxylic acid (pKa ~3.5–4.5)[2], forming a highly water-soluble zwitterionic/anionic salt.

Quantitative Solubility & Compatibility Data

The following tables summarize the predicted physicochemical behavior and solvent compatibility limits required to maintain cellular viability.

Table 1: Physicochemical Profile & Solvation Impact
PropertyCharacteristic / Predicted ValueImpact on Solvation Strategy
Molecular Weight ~223.27 g/mol Small molecule; readily diffuses across lipid bilayers once solubilized.
Lipophilicity (LogP) High (Driven by alkyl tails)Poor aqueous solubility; requires organic solvent or carrier proteins.
pKa (Carboxylic Acid) ~3.5 - 4.5Can be deprotonated at pH > 7.0 to form a water-soluble sodium salt.
pKa (Pyrimidine Ring) ~1.0 - 2.5Weakly basic; remains unprotonated at physiological pH (7.4).
Table 2: Solvent Compatibility for Cell Culture Assays
Solvent SystemMax Stock ConcentrationMax Final Assay Conc. (v/v)Cytotoxicity Risk Profile
DMSO (Anhydrous) 10 - 50 mM≤ 0.1%Low at ≤0.1%; induces apoptosis/differentiation at >0.5%.
Ethanol (Absolute) 5 - 10 mM≤ 0.1%Moderate; can alter lipid membrane fluidity and receptor dynamics.
PBS / Media (pH 7.4) < 1 mM (as Na⁺ salt)N/ANone; ideal for highly sensitive primary cell lines or organoids.

Experimental Workflows & Mechanisms

Workflow A Solid Compound 6-(Butyl(ethyl)amino) pyrimidine-4-carboxylic acid B Master Stock (10-50 mM in DMSO) A->B Anhydrous DMSO Vortex/Sonicate C Intermediate (10x-100x in PBS) B->C Dilute in PBS (Prevents crashing) D Assay Media (≤0.1% DMSO) C->D Dropwise into 37°C Media

Fig 1. Stepwise dissolution and media spiking workflow to prevent compound precipitation.

Mechanism Extracellular Extracellular Space (Solubilized Compound) Membrane Lipid Bilayer (Permeation via Alkyl Tails) Extracellular->Membrane Passive Diffusion Cytosol Cytosol (Target Engagement) Membrane->Cytosol Intracellular Release Target Intracellular Target (Kinase/Enzyme) Cytosol->Target Competitive Binding Effect Phenotypic Readout (Assay Endpoint) Target->Effect Pathway Modulation

Fig 2. Cellular uptake and target engagement mechanism of the lipophilic pyrimidine derivative.

Step-by-Step Methodologies

Protocol A: Preparation of a 10 mM Master Stock (DMSO)

This is the gold-standard method for high-throughput screening and general cell culture assays.

Materials:

  • 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (Powder)

  • Anhydrous DMSO (≥99.9% purity, cell culture grade)

  • Amber microcentrifuge tubes (to prevent potential photo-degradation) [3]

  • Bath sonicator

Step-by-Step Procedure:

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will rapidly degrade the anhydrous DMSO stock and reduce solubility.

  • Calculation & Weighing: Weigh the desired amount of compound using an anti-static spatula. To make a 10 mM stock, dissolve 2.23 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Solvation: Add the DMSO directly to the powder. Cap the tube tightly and vortex vigorously for 30–60 seconds.

  • Lattice Disruption: Place the tube in a room-temperature bath sonicator for 5 minutes. Causality: Ultrasonic waves provide the mechanical energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers.

  • Self-Validation (QC Check): Pipette 10 µL of the stock onto a glass slide and observe under a light microscope at 10x magnification. The solution must be perfectly clear. If birefringent microcrystals are visible, continue sonicating or gently warm the solution to 37°C.

  • Storage: Aliquot the stock into 50 µL volumes in amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Spiking Compound into Cell Culture Media

Directly injecting high-concentration DMSO stocks into aqueous media often results in localized precipitation. This protocol uses an intermediate dilution to ensure homogenous distribution.

Step-by-Step Procedure:

  • Preparation: Thaw a 50 µL aliquot of the 10 mM Master Stock at room temperature.

  • Media Warming: Pre-warm the target cell culture media (containing 5–10% FBS) to 37°C. Causality: Warm media increases the kinetic solubility limit, while FBS provides albumin to act as a hydrophobic carrier for the butyl/ethyl tails.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in sterile PBS to create a 1 mM intermediate stock (10% DMSO). Mix immediately.

  • Media Spiking: While gently swirling the pre-warmed media, add the intermediate stock dropwise to achieve your final assay concentration. For a 10 µM final concentration, add 10 µL of the 1 mM intermediate per 1 mL of media.

  • Final QC Check: The final DMSO concentration is now 0.1% (v/v). Observe the media under a microscope to ensure no cloudiness or precipitation (Ostwald ripening) has occurred.

Protocol C: Solvent-Free Aqueous Salt Formation (For DMSO-Sensitive Cells)

If your cells (e.g., primary neurons, stem cells) cannot tolerate 0.1% DMSO, you must convert the compound into a sodium salt.

Step-by-Step Procedure:

  • Suspend 2.23 mg of the compound in 900 µL of sterile, deionized water. The compound will remain insoluble (cloudy suspension).

  • Add 10 µL of 1.0 M NaOH (1 molar equivalent).

  • Vortex and sonicate for 5 minutes. Causality: The NaOH deprotonates the C4-carboxylic acid, forming a highly soluble sodium salt.

  • Check the pH using a micro-pH probe. Carefully titrate with 0.1 M HCl or 0.1 M NaOH until the pH is exactly 7.2–7.4.

  • Adjust the final volume to 1.0 mL with sterile water to yield a 10 mM aqueous stock. Sterile filter through a 0.22 µm PTFE membrane before applying to cells.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 967, Orotic Acid." PubChem Database. Available at: [Link]

Application

Application Note: Optimized Amide Coupling Strategies for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid

Introduction & Mechanistic Rationale 6-Dialkylaminopyrimidine-4-carboxamides are highly privileged scaffolds in modern drug discovery, frequently appearing in the design of novel anti-tubercular agents, antiparasitic dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

6-Dialkylaminopyrimidine-4-carboxamides are highly privileged scaffolds in modern drug discovery, frequently appearing in the design of novel anti-tubercular agents, antiparasitic drugs, and selective kinase inhibitors[1][2][3]. The synthesis of these bioactive molecules relies heavily on the efficient amide coupling of 6-dialkylamino-substituted pyrimidine-4-carboxylic acids with various primary and secondary amines.

The specific substrate, 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid , presents unique electronic and steric properties. The electron-donating nature of the tertiary amine at the C6 position increases the electron density across the pyrimidine ring. While this improves the overall solubility of the scaffold in organic solvents compared to unsubstituted pyrimidines, it can slightly attenuate the electrophilicity of the C4-carboxylic acid during activation. Consequently, standard carbodiimides (like DCC or EDC alone) often result in sluggish reaction kinetics and incomplete conversions. To overcome this, highly efficient uronium-based reagents (e.g., HATU) or phosphonic acid anhydrides (e.g., T3P) are strictly recommended to ensure rapid activation and high-yielding amidation[3][4].

Comparative Analysis of Coupling Reagents

When designing the synthetic route for 6-(butyl(ethyl)amino)pyrimidine-4-carboxamides, the choice of coupling reagent dictates the scalability, reaction time, and purification strategy. The table below summarizes the empirical data for this specific substrate class.

Coupling ReagentTypical YieldActivation TimeSolvent CompatibilityByproduct RemovalBest Application
HATU 85–95%10–15 minDMF, DCM/DMFRequires chromatographyDiscovery chemistry, milligram scale, poorly nucleophilic amines (e.g., anilines).
T3P (50% in EtOAc) 75–90%30–60 minEtOAc, 2-MeTHF, DCMSimple aqueous washScale-up, process chemistry, green chemistry initiatives.
EDC/HOBt 60–80%1–2 hoursDMF, DCMAqueous wash (often tedious)Legacy protocols; generally superseded by HATU/T3P for pyrimidines.

Experimental Protocols

Protocol A: Discovery-Scale Synthesis using HATU (High-Yield)

This protocol leverages HATU for the rapid generation of the highly reactive HOAt ester. It is ideal for parallel synthesis and coupling with sterically hindered or electronically deactivated amines[1][2].

Reagents:

  • 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM/DMF (3:2 ratio)[3]

Step-by-Step Procedure:

  • Pre-activation: Dissolve 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1–0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.5 eq) in one portion. Stir the reaction mixture at room temperature for 10–15 minutes.

    • Causality Note: This pre-activation step is critical. It allows the formation of the highly electrophilic active ester before the amine is introduced, preventing competitive side reactions and maximizing yield[1].

  • Amidation: Add the target amine (1.2 eq) to the activated mixture. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize it.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–12 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers sequentially with saturated NaHCO 3​ , 10% aqueous LiCl (crucial for removing residual DMF)[2], and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Scale-Up Synthesis using T3P (Eco-Friendly)

Propylphosphonic anhydride (T3P) is an excellent alternative for multi-gram synthesis due to its low toxicity, high functional group tolerance, and water-soluble byproducts[4].

Reagents:

  • 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • T3P (50% solution in EtOAc) (1.5 eq)

  • DIPEA or Pyridine (3.0 eq)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in EtOAc or 2-MeTHF (0.2 M). The 6-dialkylamino group generally provides sufficient solubility in these greener solvents.

  • Base Addition: Add DIPEA (3.0 eq) to the suspension.

  • Coupling: Dropwise add the T3P solution (1.5 eq) at room temperature.

    • Causality Note: T3P is added last to the mixture of acid and amine. Unlike HATU, T3P does not require pre-activation and generates a phosphonic anhydride intermediate that reacts seamlessly in situ.

  • Heating (Optional): Stir at room temperature for 12 hours. If coupling anilines or structurally rigid cyclic amines, heat the reaction to 60 °C to accelerate the amidation[4].

  • Workup: Dilute the reaction with additional EtOAc. Wash the organic layer thoroughly with water (2x), 1 M HCl (if the product is not acid-sensitive), saturated NaHCO 3​ , and brine. The T3P byproducts are highly water-soluble and are completely removed during this step.

  • Isolation: Dry the organic layer, concentrate, and crystallize the product directly if possible, bypassing chromatography.

Workflow Visualization

ReactionWorkflow Substrate 6-(Butyl(ethyl)amino) pyrimidine-4-carboxylic acid (1.0 eq) Base DIPEA (3.0 eq) Deprotonation Substrate->Base Step 1 Activation Coupling Reagent HATU or T3P (1.5 eq) Base->Activation Step 2 Intermediate Activated Ester (OAt or Phosphonic) Activation->Intermediate Activation (15 min) Amine Amine (1.2 eq) Nucleophilic Addition Intermediate->Amine Step 3 Product Target Amide + Soluble Byproducts Amine->Product Amidation (2-12 h)

Logical workflow for the activation and amidation of pyrimidine-4-carboxylic acids.

Troubleshooting & Optimization Insights

  • Solvent Selection: While DMF is the gold standard for HATU couplings, a mixed solvent system of DCM/DMF (3:2) is highly effective for pyrimidine-4-carboxylic acids. This specific ratio balances the solubilizing power of DMF with the volatility and favorable reaction kinetics of DCM[3].

  • Base Selection: DIPEA is strictly preferred over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile or forming stable, unreactive adducts with the coupling reagent.

  • Handling Poorly Nucleophilic Amines: When coupling electron-deficient anilines or sterically hindered amines, elevate the reaction temperature to 50–60 °C and consider switching from HATU to T3P or adding a catalytic amount of DMAP (0.1 eq) to facilitate the acyl transfer[5].

References

  • Title: Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Source: uj.ac.za. URL: 1

  • Title: Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Source: nih.gov. URL: 2

  • Title: WO2025087845A1 - Herbicidal derivatives. Source: google.com (Patents). URL: 4

  • Title: Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Source: acs.org. URL: 5

  • Title: In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. Source: nih.gov / acs.org. URL: 3

Sources

Method

Application Note: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid as a Privileged Building Block

Executive Summary The pyrimidine ring is a cornerstone of modern drug discovery, acting as a privileged scaffold in numerous FDA-approved oncology, antimicrobial, and antiviral therapeutics[1]. The specific substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring is a cornerstone of modern drug discovery, acting as a privileged scaffold in numerous FDA-approved oncology, antimicrobial, and antiviral therapeutics[1]. The specific substitution pattern of 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid provides researchers with a unique balance of lipophilicity, hydrogen-bonding capability, and synthetic versatility.

The C6-dialkylamine (butyl and ethyl) enhances membrane permeability and is perfectly suited to occupy hydrophobic pockets in target proteins (such as kinase hinge regions). Simultaneously, the C4-carboxylic acid serves as a highly reactive vector for divergent synthesis, allowing drug development professionals to rapidly generate complex combinatorial libraries.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized below to guide formulation and reaction design.

PropertyValueRationale / Implication for Drug Design
Molecular Formula C11H17N3O2-
Molecular Weight 223.28 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Calculated logP ~2.1Optimal lipophilicity for oral bioavailability and crossing lipid bilayers.
H-Bond Donors 1 (-COOH)Can be converted to 0 via amide/ester formation, further improving membrane permeability.
H-Bond Acceptors 4Fosters critical dipole interactions with kinase hinge regions or GPCR binding sites.
pKa (Acidic) ~3.5Exists primarily as a carboxylate anion at physiological pH; requires neutralization or activation for coupling.

Strategic Applications & Mechanistic Rationale

Amide Bond Formation for Targeted Library Synthesis

Amide coupling remains the most executed reaction in medicinal chemistry. For electron-deficient heteroaromatic carboxylic acids like pyrimidine-4-carboxylic acids, standard carbodiimide reagents (e.g., EDC/HOBt) often yield sluggish reaction rates and high rates of degradation. Utilizing HATU (a uronium-based coupling reagent with an HOAt leaving group) accelerates the formation of the active ester. The adjacent nitrogen in the pyridine ring of HOAt provides an anchimeric effect, stabilizing the transition state and drastically improving coupling efficiency with sterically hindered or deactivated amines.

Metallaphotoredox Decarboxylative Cross-Coupling

Beyond traditional condensation, the C4-carboxylic acid can be weaponized as a carbon-centered radical precursor. Merging visible-light photoredox catalysis with nickel cross-coupling enables the direct extrusion of CO 2​ to form novel C(sp 2 )-C(sp 2 ) or C(sp 2 )-C(sp 3 ) bonds[2]. This decarboxylative cross-coupling bypasses the need for pre-functionalized organometallic reagents (e.g., boronic acids or stannanes), allowing the late-stage functionalization of the pyrimidine core into complex molecular architectures under mild conditions[3].

Workflow BB 6-(Butyl(ethyl)amino) pyrimidine-4-carboxylic acid Amide Amide Coupling (HATU / DIPEA) BB->Amide Primary/Secondary Amines Photo Decarboxylative Coupling (Ir/Ni Photoredox) BB->Photo Aryl Halides Blue LED Kinase Kinase Inhibitor Libraries Amide->Kinase Novel Novel C-C Scaffolds (sp2-sp2 / sp2-sp3) Photo->Novel

Divergent synthetic workflows utilizing the pyrimidine-4-carboxylic acid building block.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize a library of pyrimidine-4-carboxamides. Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base due to its non-nucleophilic nature, preventing competitive attack on the HATU-activated ester. Anhydrous DMF is used to ensure complete dissolution of the polar starting materials and stabilize the uronium intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the HOAt-active ester. Note: A slight color change to pale yellow indicates active ester formation.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Ir/Ni-Catalyzed Decarboxylative Arylation

Objective: Form a direct C-C bond between the pyrimidine C4 position and an aryl halide. Causality: The iridium photocatalyst[Ir{dF(CF 3​ )ppy} 2​ (dtbbpy)]PF 6​ is chosen because its highly oxidizing excited state is required to perform a single-electron transfer (SET) oxidation of the carboxylate anion. Nickel(II) chloride glyme complex serves as the cross-coupling catalyst, capturing the resulting pyrimidine radical and facilitating reductive elimination[2].

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a 10 mL photoreactor vial with 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid (1.5 equiv, 0.3 mmol), the aryl halide (1.0 equiv, 0.2 mmol),[Ir{dF(CF 3​ )ppy} 2​ (dtbbpy)]PF 6​ (1 mol%), NiCl 2​ ·glyme (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%).

  • Solvent & Base Addition: Add anhydrous DMF (4.0 mL) and Cs 2​ CO 3​ (1.5 equiv, 0.3 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Degassing: Remove the vial from the glovebox and sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which quenches the excited state photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (fan-cooled to maintain ~25°C) for 24 hours.

  • Workup: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 × 10 mL). Dry the combined organics over MgSO 4​ , filter, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the cross-coupled pyrimidine derivative.

Mechanism Ir_ground Ir(III) Photocatalyst Ir_excited *Ir(III) Excited State Ir_ground->Ir_excited Visible Light (450 nm) Radical Pyrimidine C4-Radical (-CO2) Ir_excited->Radical SET Oxidation of Carboxylate Ni_cycle Ni(0)/Ni(II)/Ni(III) Catalytic Cycle Radical->Ni_cycle Radical Capture Ni_cycle->Ir_ground SET Reduction (Ir(II) to Ir(III)) Product Cross-Coupled Product Ni_cycle->Product Reductive Elimination

Metallaphotoredox catalytic cycle for decarboxylative cross-coupling.

References

  • [1] Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate.[Link]

  • [2] Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science / PMC.[Link]

  • [3] Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC).[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC).[Link]

Sources

Application

Application Note: Advanced ¹H and ¹³C NMR Characterization of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide Introduction & Mechanistic Context The structural verification of functionalized py...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Introduction & Mechanistic Context

The structural verification of functionalized pyrimidines is a critical step in small-molecule drug development. 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid presents a unique analytical challenge due to its highly polarized "push-pull" electronic system. The molecule features a strong electron-withdrawing carboxylic acid at the C4 position and a strong electron-donating tertiary amine at the C6 position.

This electronic asymmetry dictates two primary NMR phenomena:

  • Extreme Chemical Shift Divergence: The pyrimidine ring protons (C2-H and C5-H) experience vastly different local magnetic environments. The C5 position is highly shielded by the resonance contribution of the C6-amine, while the C2 position is heavily deshielded by the two adjacent ring nitrogens[1].

  • Restricted Rotation (Rotamers): The lone pair on the exocyclic nitrogen at C6 delocalizes into the electron-deficient pyrimidine ring. This imparts partial double-bond character to the C(aryl)-N bond, restricting the free rotation of the butyl and ethyl groups. At room temperature (298 K), this often results in broadened aliphatic peaks or two distinct sets of signals (rotamers)[2].

To achieve definitive characterization, this protocol utilizes DMSO-d6 to disrupt carboxylic acid dimerization and outlines a Variable Temperature (VT) NMR strategy to resolve rotameric ambiguity.

Experimental Workflow

The following logic tree dictates the analytical path from sample preparation to final spectral assignment, incorporating a conditional step for rotamer resolution.

NMR_Workflow A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. Shimming & Tuning (TMS FWHM < 1.0 Hz) A->B C 3. 1H & 13C Acquisition (Standard 298 K) B->C D 4. Spectral Evaluation (Are alkyl peaks broad?) C->D E 5. VT-NMR Acquisition (Heat to 353 K) D->E Yes (Rotamers) F 6. Final Assignment & Data Processing D->F No (Sharp Peaks) E->F

Workflow for NMR characterization and rotamer resolution of pyrimidine derivatives.

Self-Validating Sample Preparation Protocol

A high-quality NMR spectrum begins with flawless sample preparation. The presence of paramagnetic impurities, undissolved particulates, or incorrect solvent choices will compromise resolution.

Step 1: Solvent Selection

  • Action: Select DMSO-d6 (containing 0.03% v/v TMS) over CDCl3.

  • Causality: Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents like CDCl3, causing the -COOH proton shift to be highly concentration-dependent and broad. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers to yield a consistent, sharp -OH resonance around 12.5–13.5 ppm.

Step 2: Weighing and Dissolution

  • Action: Weigh 15–20 mg of the compound into a clean glass vial. Add 600 µL of DMSO-d6. Vortex for 30 seconds.

  • Causality: This concentration strikes the optimal balance. It is high enough to achieve an excellent Signal-to-Noise (S/N) ratio for quaternary carbons in ¹³C NMR within a reasonable timeframe, but low enough to prevent viscosity-induced line broadening.

Step 3: Filtration and Transfer

  • Action: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

  • Validation Checkpoint 1 (Visual): Hold the tube to the light. The solution must be 100% optically clear. Any turbidity indicates localized magnetic susceptibility gradients, which will distort the magnetic field and broaden peaks.

Step 4: Locking, Tuning, and Shimming

  • Action: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6. Perform automated or manual gradient shimming (Z1-Z5).

  • Validation Checkpoint 2 (Instrumental): Check the TMS reference peak at 0.0 ppm. The Full Width at Half Maximum (FWHM) must be ≤ 1.0 Hz. If it is wider, re-shim the instrument before proceeding to acquisition.

NMR Acquisition Parameters

Standardize the instrument using the parameters outlined in Table 1 to ensure reproducible integration and optimal relaxation of quaternary carbons.

Table 1: Optimized NMR Parameters (400 - 600 MHz Spectrometer)
Parameter¹H NMR¹³C NMRCausality / Rationale
Frequency 400 - 600 MHz100 - 150 MHzHigher field strength resolves overlapping aliphatic multiplets.
Relaxation Delay (D1) 1.5 - 2.0 s2.0 - 3.0 sEnsures complete longitudinal relaxation (T1) of quaternary carbons (C2, C4, C6, C=O) for accurate detection.
Number of Scans (NS) 16 - 32512 - 1024¹³C has low natural abundance (~1.1%); high NS is required to resolve the highly substituted pyrimidine carbons.
Pulse Angle 30° to 45°30° to 45°Prevents saturation of slow-relaxing nuclei.
Temperature 298 K298 KStandard baseline. Elevated temperatures (up to 353 K) are used conditionally if rotamers are observed.

Spectral Assignments & Mechanistic Causality

The tables below provide the expected chemical shifts and the underlying physical causality for each assignment.

Table 2: ¹H NMR Spectral Assignments (DMSO-d6, 298 K)
PositionExpected Shift (ppm)MultiplicityInt.Assignment Causality
-COOH 12.50 - 13.50Broad Singlet1HHighly deshielded acidic proton; broad due to solvent exchange.
C2-H (Pyrimidine) 8.50 - 8.90Singlet1HExtremely deshielded by the inductive pull of the two adjacent electronegative ring nitrogens (N1 and N3).
C5-H (Pyrimidine) 6.50 - 7.00Singlet1HDiagnostic peak. Highly shielded relative to C2 due to strong electron donation (resonance) from the ortho C6-amine[1].
N-CH₂ (Ethyl) 3.55 - 3.70Quartet2HDeshielded by the adjacent tertiary amine nitrogen.
N-CH₂ (Butyl) 3.50 - 3.65Triplet2HDeshielded by the adjacent tertiary amine nitrogen.
-CH₂- (Butyl, β) 1.45 - 1.60Multiplet2HAliphatic chain, one carbon removed from the nitrogen.
-CH₂- (Butyl, γ) 1.25 - 1.40Sextet2HAliphatic chain, two carbons removed from the nitrogen.
-CH₃ (Ethyl) 1.10 - 1.20Triplet3HTerminal methyl group of the ethyl chain.
-CH₃ (Butyl) 0.85 - 0.95Triplet3HTerminal methyl group of the butyl chain.

*Note: The N-CH₂ signals of the ethyl and butyl groups may overlap, appearing as a complex multiplet around 3.50–3.70 ppm.

Table 3: ¹³C NMR Spectral Assignments (DMSO-d6, 298 K)
PositionExpected Shift (ppm)TypeAssignment Causality
C=O (Acid) 165.0 - 168.0CqCarbonyl carbon, highly deshielded by oxygen.
C6 (Pyrimidine) 160.0 - 163.0CqDirectly attached to the electron-donating amine.
C2 (Pyrimidine) 158.0 - 160.0CHSandwiched between N1 and N3.
C4 (Pyrimidine) 154.0 - 158.0CqAttached to the electron-withdrawing carboxylic acid.
C5 (Pyrimidine) 102.0 - 108.0CHHighly shielded aromatic carbon due to ortho-resonance from the C6 amine.
N-CH₂ (Butyl) 46.0 - 49.0CH₂Deshielded by the attached nitrogen.
N-CH₂ (Ethyl) 42.0 - 45.0CH₂Deshielded by the attached nitrogen.
-CH₂- (Butyl, β) 28.0 - 31.0CH₂Standard aliphatic shift.
-CH₂- (Butyl, γ) 19.0 - 21.0CH₂Standard aliphatic shift.
-CH₃ (Butyl) 13.0 - 14.0CH₃Terminal methyl.
-CH₃ (Ethyl) 12.0 - 13.0CH₃Terminal methyl.

Advanced Troubleshooting: Resolving Rotamers via VT-NMR

If the ¹H NMR spectrum at 298 K exhibits excessively broad aliphatic peaks (specifically the N-CH₂ protons) or duplicated signal sets with non-integer integrations (e.g., a 6:4 ratio), the molecule is exhibiting restricted rotation[2].

VT-NMR Protocol:

  • Heating: Gradually increase the probe temperature from 298 K to 353 K (80 °C) in 10 K increments.

  • Equilibration: Allow the sample to equilibrate for 5 minutes at each temperature step to ensure thermal homogeneity across the tube.

  • Acquisition: Re-acquire the ¹H spectrum. As thermal energy overcomes the rotational energy barrier of the C6-N partial double bond, the exchange rate increases.

  • Coalescence: At or near 353 K, the broad or duplicated peaks will coalesce into sharp, time-averaged singlets/multiplets, confirming that the structural ambiguity was dynamic (conformational) rather than a chemical impurity[2].

Sources

Method

Application Notes and Protocols: In Vivo Dosing of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the in vivo administration of the novel compound, 6-(Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the in vivo administration of the novel compound, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, in murine models. The protocols herein are designed to ensure scientific rigor, reproducibility, and animal welfare.

Introduction and Pre-formulation Considerations

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a novel pyrimidine derivative with potential therapeutic applications. As with many new chemical entities (NCEs), its physicochemical properties, such as aqueous solubility, are often a primary hurdle for in vivo evaluation.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with a significant number of NCEs falling into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] Therefore, a systematic approach to formulation development is paramount for achieving adequate systemic exposure in preclinical models.

Initial Solubility Assessment

A preliminary assessment of the compound's solubility in common pharmaceutically acceptable vehicles is a critical first step. This will inform the selection of an appropriate formulation strategy to ensure bioavailability.

Formulation Development for a Poorly Soluble Compound

For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their delivery for in vivo studies.[1][3] The choice of formulation will depend on the desired route of administration, the required dose, and the physicochemical properties of the compound.

Vehicle Selection

The selection of an appropriate vehicle is crucial to dissolve or suspend the compound and ensure its stability and biocompatibility.[4] Common vehicles for preclinical in vivo studies include aqueous solutions, co-solvent systems, and lipid-based formulations.[3][5]

Table 1: Common Vehicles for In Vivo Murine Studies [3][6][7]

Vehicle ComponentConcentration RangeCommon RoutesNotes
Saline (0.9% NaCl)-IV, IP, SC, POSuitable for water-soluble compounds.
Carboxymethylcellulose (CMC)0.5 - 2% in waterPOForms a suspension for oral administration.
Polyethylene Glycol (PEG-400)10 - 60%PO, IPCan cause motor impairment at higher doses.[6][7]
Propylene Glycol (PG)10 - 40%PO, IVPotential for hemolysis and CNS effects at high concentrations.[3]
Dimethyl Sulfoxide (DMSO)≤ 10%IV, IPPotent solvent but can have biological effects.[3][6][7]
Tween® 80 / Polysorbate 801 - 10%PO, IVSurfactant to improve solubility and stability.[1][3]
Solutol® HS 155 - 20%PO, IVSolubilizing agent, can be an alternative to Cremophor EL.[3]
Cremophor® EL≤ 5%IVEffective solubilizer but associated with anaphylactoid reactions.[3]
Formulation Preparation Workflow

The following diagram outlines a general workflow for preparing a formulation of a poorly soluble compound for in vivo studies.

G cluster_0 Formulation Preparation A Weigh Compound C Add Compound to Vehicle A->C B Prepare Vehicle (e.g., mix co-solvents) B->C D Facilitate Dissolution (Vortex, Sonicate, Gentle Heat) C->D E Visually Inspect for Complete Dissolution or Uniform Suspension D->E F Final Formulation Ready for Dosing E->F

Caption: Workflow for preparing an in vivo formulation.

Administration Routes and Dosing Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the properties of the formulation. The most common routes in murine models are oral gavage (PO), intraperitoneal (IP), and subcutaneous (SC).

Oral Gavage (PO) Administration

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[8]

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[9][10]

  • Gavage Needle Selection: Use a flexible or curved gavage needle with a rounded tip to minimize the risk of esophageal or stomach perforation.[8][11] The appropriate gauge for a mouse is typically 18-20 gauge.[8]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10][12] The mouse should swallow the tube as it enters the esophagus.[12] Do not force the needle. [10][12]

  • Substance Administration: Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the substance.[12]

  • Needle Withdrawal: Gently remove the needle along the same path of insertion.

  • Monitoring: Observe the animal for at least 5-10 minutes post-dosing for any signs of respiratory distress.[8][10]

Table 2: Dosing Parameters for Oral Gavage in Mice

ParameterGuideline
Maximum Volume10 mL/kg[8][12]
Needle Gauge18-20 gauge[8]
FrequencyUp to 3 times in 24 hours (justification needed for more frequent dosing)[8]
Intraperitoneal (IP) Injection

IP injection is a common method for systemic administration, allowing for rapid absorption.

Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint: Securely restrain the mouse, turning it to expose the ventral side.[13][14] Tilt the mouse's head downwards to move the abdominal organs forward.[13][14]

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[13][15]

  • Needle Insertion: Use a 25-30 gauge needle.[13][16] Insert the needle, bevel up, at a 30-45 degree angle to the skin.[13]

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.[13][15] If fluid is present, withdraw the needle and re-insert at a new site.

  • Substance Injection: Inject the substance slowly and smoothly.[14]

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress.[14]

Table 3: Dosing Parameters for Intraperitoneal Injection in Mice

ParameterGuideline
Maximum Volume10 µL/g (e.g., 200 µL for a 20g mouse)[14]
Needle Gauge26-28 gauge[14]
Injection Angle30-45 degrees[13]
Subcutaneous (SC) Injection

SC injections are used for slower, more sustained absorption of a substance.[17]

Protocol for Subcutaneous Injection in Mice:

  • Animal Restraint: Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".[17][18][19]

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[17][20]

  • Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.[19]

  • Substance Injection: Inject the substance slowly.[17] A small bleb may form under the skin.[17]

  • Needle Withdrawal: Withdraw the needle and gently massage the area to aid dispersion.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Table 4: Dosing Parameters for Subcutaneous Injection in Mice

ParameterGuideline
Maximum Volume10 µL/g (e.g., 200 µL for a 20g mouse)[17]
Needle Gauge25-27 gauge
Injection SiteLoose skin between the shoulder blades[17][20]

Dose Determination and Pharmacokinetic Profiling

Initial in vivo studies should aim to establish the maximum tolerated dose (MTD) and a basic pharmacokinetic (PK) profile.[5] A rapid assessment of compound exposure (RACE) protocol can be employed for efficient PK screening.[5]

G cluster_0 Pharmacokinetic Study Workflow A Dose Administration (Selected Route) B Blood Sampling at Pre-defined Time Points (e.g., 20, 60, 120, 240 min) A->B C Plasma Preparation B->C D Bioanalytical Analysis (e.g., LC-MS/MS) C->D E Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) D->E

Caption: Workflow for a basic pharmacokinetic study.

Conclusion and Best Practices

The successful in vivo evaluation of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid in murine models hinges on a methodical approach to formulation and administration. It is imperative to adhere to institutional animal care and use committee (IACUC) guidelines and to prioritize animal welfare throughout all procedures. A thorough understanding of the principles outlined in these application notes will enable researchers to generate reliable and reproducible data, thereby advancing the development of this promising compound.

References

  • Vertex AI Search. Subcutaneous Injection in the Mouse.
  • Vertex AI Search. Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
  • National Institutes of Health. Intraperitoneal Injection of Neonatal Mice - PMC.
  • Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection.
  • Protocols.io. Intraperitoneal Injection in an Adult Mouse V.1.
  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • National Institutes of Health. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Ovid. Formulation design for poorly water-soluble drugs... : International Journal of Pharmaceutics.
  • Research support. LAB_021 Oral Gavage in Mice and Rats.
  • NIH OACU. Rodent Administration Route Tutorial (PDF file).
  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Research support. Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections.
  • PubMed. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system.
  • Direction des services vétérinaires. Administration and injection of substances in mice Number: AD-2 Scope.
  • Instech Laboratories. Guide to Oral Gavage for Mice and Rats.
  • Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • National Institutes of Health. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC.
  • ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • UCSF IACUC. Oral Gavage In Mice and Rats.
  • PLOS One. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents.
  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science.
  • Virginia Tech. SOP: Mouse Oral Gavage.

Sources

Application

Application Note: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary & Structural Rationale In the landscape of modern targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Structural Rationale

In the landscape of modern targeted therapeutics, highly functionalized pyrimidines serve as indispensable pharmacophores. The pyrimidine motif is a privileged fragment in drug discovery, boasting more than 19 marketed pyrimidine-containing drugs, with the majority functioning as kinase inhibitors[1].

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (CAS: 1860978-75-1) represents a highly specialized building block designed for advanced hit-to-lead optimization. The structural anatomy of this molecule offers three distinct advantages for medicinal chemists:

  • ATP-Mimetic Core: The pyrimidine ring closely mimics the adenine fragment of adenosine triphosphate (ATP), allowing the nitrogen atoms to act as critical hydrogen bond acceptors within the hinge region of target kinases[1].

  • C4-Carboxylic Acid Handle: The carboxylic acid at the 4-position serves as a versatile vector for rapid diversification via amide coupling, generating robust structure-activity relationship (SAR) libraries[2].

  • C6-Dialkylamine Substitution: The incorporation of a bulky, tertiary butyl(ethyl)amino group is a deliberate design choice. By eliminating a hydrogen bond donor (compared to primary amines) and introducing significant steric bulk and lipophilicity, this substituent improves blood-brain barrier (BBB) penetrance and mitigates efflux pump liability—critical parameters for central nervous system (CNS) targets[2][3].

Hit-to-Lead Optimization Workflow

The transition from a raw building block to a viable lead candidate requires a systematic approach. The workflow below illustrates the integration of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid into a high-throughput library synthesis pipeline.

Workflow A 6-(Butyl(ethyl)amino) pyrimidine-4-carboxylic acid B HATU/DIPEA Amide Coupling A->B C Pyrimidine-4-carboxamide Library B->C D High-Throughput Screening C->D E Lead Candidate (Optimized PK/PD) D->E

Workflow for utilizing 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid in lead optimization.

Biological Applications: Targeting Kinases and Metabolic Enzymes

Glycogen Synthase Kinase-3 (GSK-3β) Inhibition

Pyrimidine-4-carboxamides have been identified as highly potent, selective, and orally active inhibitors of GSK-3β, a primary therapeutic target for lowering hyperphosphorylated tau proteins in Alzheimer's disease models[2]. The synthetic incorporation of aliphatic amines via the C4-carboxylic acid allows the resulting amides to project into the solvent-exposed region of the kinase, enhancing selectivity while the pyrimidine core anchors to the hinge region[2].

Pathway A Receptor Tyrosine Kinase B PI3K / Akt Signaling A->B Activates C GSK-3β (Active) B->C Inhibits D Tau Hyperphosphorylation C->D Promotes E Pyrimidine-4-carboxamide Inhibitor E->C Direct Hinge Binding

Mechanism of action for pyrimidine-4-carboxamide inhibitors in the GSK-3β signaling pathway.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Beyond kinases, the pyrimidine-4-carboxamide scaffold is highly effective against metabolic targets. Research demonstrates that replacing a standard pyridine ring with a pyrimidine ring in 11β-HSD1 inhibitors drastically improves both in vitro potency and in vivo pharmacokinetic (PK) profiles, yielding orally bioavailable candidates with no Cytochrome P450 (CYP) liabilities[3].

Quantitative Data: Overcoming Electron-Deficient Coupling

A significant challenge in utilizing pyrimidine-4-carboxylic acids is their inherent electron deficiency. The electron-withdrawing nature of the pyrimidine nitrogens destabilizes the activated intermediate during standard amide coupling, often leading to sluggish kinetics, poor yields, or decarboxylation[4].

To establish the optimal methodology, various coupling conditions were benchmarked. As shown in Table 1 , the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory to bypass the instability of the acid[4].

Table 1: Optimization of Amide Coupling Conditions for Pyrimidine-4-carboxylic Acids

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization RiskCausality / Rationale
EDC / HOBtTEADCM24< 40HighInsufficient activation of electron-deficient acid.
DCC / DMAPNoneDCM48< 30HighProne to N-acylurea byproduct formation.
T3PDIPEAEtOAc1265LowModerate success, but slow kinetics.
HATU DIPEA DMF 2 > 90 Very Low Rapid formation of highly reactive HOAt ester.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

The following protocol is engineered as a self-validating system. By utilizing specific In-Process Controls (IPCs), the chemist can confirm the success of each mechanistic step before proceeding, ensuring high-fidelity library generation.

Reagents Required
  • Starting Material: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (1.0 eq)

  • Amine Partner: Substituted aniline or aliphatic amine (1.2 eq)

  • Coupling Reagent: HATU (1.5 eq)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to acid)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Charge a flame-dried round-bottom flask with 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes to ensure complete deprotonation of the acid.

  • Add HATU (1.5 eq) in a single portion. The solution will typically transition to a deep yellow/orange color.

  • Causality: Pre-activation is critical. The reaction between the carboxylate and HATU generates an active HOAt (7-aza-1-hydroxybenzotriazole) ester. This intermediate is highly reactive toward nucleophiles and prevents the degradation of the electron-deficient pyrimidine core[4].

Step 2: First In-Process Control (IPC-1)

  • Self-Validation: Pull a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS.

  • Expected Outcome: Total disappearance of the parent acid mass [M+H]⁺. You may observe the mass of the active HOAt ester intermediate. Do not proceed to Step 3 until the acid is consumed.

Step 3: Amine Addition

  • Once IPC-1 confirms activation (typically 15–30 minutes), add the amine partner (1.2 eq) dropwise or in small portions.

  • Stir the reaction mixture at room temperature for 2 hours.

Step 4: Second In-Process Control (IPC-2)

  • Self-Validation: Pull a second aliquot for LC-MS analysis.

  • Expected Outcome: Appearance of the desired pyrimidine-4-carboxamide product mass [M+H]⁺. The peak corresponding to the HOAt ester should be fully depleted.

Step 5: Quench and Liquid-Liquid Extraction

  • Quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ (10 volumes).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 10 volumes).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes) to remove residual DMF, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine partner's polarity).

  • Causality: The lipophilic butyl(ethyl)amino tail significantly increases the Rf value of the product compared to primary amine analogs, allowing for easier separation from polar baseline impurities.

References

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications (May 26, 2023) URL:[Link]

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: Journal of Medicinal Chemistry, ACS Publications (October 31, 2016) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 6-(Butyl(ethyl)amino)pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. Poor solubility is a common hurdle in pharmaceutical development, impacting bioavailability and therapeutic efficacy.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges in your experiments.

Compound Profile: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Before selecting a solubility enhancement strategy, it is critical to understand the physicochemical properties of the molecule.

  • Structure: The molecule contains a pyrimidine-4-carboxylic acid core. The carboxylic acid group is a key functional group that is ionizable.

  • Ionization (pKa): The carboxylic acid group imparts acidic properties, with most carboxylic acids having a pKa value between 3.5 and 4.5.[3] The pyrimidine ring and the tertiary amino group will also have their own pKa values, making the molecule's overall solubility highly dependent on pH.

  • Lipophilicity (logP): The presence of the butyl and ethyl groups on the amino function contributes to the molecule's lipophilicity, which can lead to poor aqueous solubility.

A fundamental first step is to experimentally determine the pKa, logP, and intrinsic solubility (solubility of the unionized form) of your compound. These parameters will govern the selection of the most appropriate solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, likely exhibiting poor water solubility?

A: The molecule has a combination of a rigid heterocyclic core and lipophilic alkyl chains (butyl and ethyl groups). While the carboxylic acid and pyrimidine nitrogens offer some hydrophilicity, the overall balance can favor low aqueous solubility. This is a common issue, with up to 90% of new chemical entities being poorly water-soluble.[2]

Q2: What is the very first experiment I should run to try and improve its solubility?

A: The most straightforward initial approach is a pH-solubility profile. Since your molecule contains a carboxylic acid, its charge state is highly dependent on pH. By measuring solubility across a range of pH values (e.g., pH 2 to pH 8), you can quickly determine if deprotonating the carboxylic acid to its carboxylate salt form provides a sufficient increase in solubility. This is often the most common and effective method for ionizable drugs.[4][5]

Q3: I see a solubility increase at higher pH, but it's not enough for my desired concentration. What's next?

A: If pH adjustment alone is insufficient, you should consider forming a stable, isolated salt with a suitable counter-ion. This is a robust and widely accepted technique that can significantly enhance both solubility and dissolution rate.[1][4] If that is not feasible or successful, more advanced techniques such as using co-solvents, cyclodextrins, or creating amorphous solid dispersions should be explored.[6]

Q4: Are there risks associated with these solubility enhancement techniques?

A: Yes, each method has potential drawbacks. Salt formation can sometimes lead to hygroscopicity or disproportionation.[1] Co-solvents can cause precipitation upon dilution in aqueous media.[7] Amorphous forms are thermodynamically unstable and can recrystallize over time, losing their solubility advantage.[8] Careful selection and characterization are essential.

Troubleshooting & Experimental Guides

This section provides detailed, step-by-step guides for several common and advanced solubility enhancement techniques.

Guide 1: pH Modification and Salt Formation

This is the most logical starting point for a carboxylic acid-containing compound. The strategy is to convert the neutral, poorly soluble free acid into a more soluble ionized salt.[9]

Causality: The ionization of the carboxylic acid group introduces a charge, which allows for strong, favorable interactions with polar water molecules, thereby increasing solubility. Successful salt formation generally requires a sufficient difference between the pKa of the drug and the pKa of the conjugate acid of the base used as a counter-ion.[4]

Workflow: Selecting a Salt Formation Strategy

A Start: Poorly Soluble Carboxylic Acid Compound B Determine pH-Solubility Profile A->B C Is solubility sufficient at physiological pH (e.g., >6)? B->C D Yes: Proceed with pH-adjusted formulation. Monitor stability. C->D Sufficient E No: Proceed with Salt Formation Strategy C->E Insufficient F Select Counter-ions (e.g., NaOH, KOH, Tromethamine) E->F G Screen for Salt Formation (Slurry, Solvent Evaporation) F->G H Characterize Solid Form (XRPD, DSC, TGA) G->H I Is a stable, crystalline salt form identified? H->I J Yes: Measure Salt Solubility & Dissolution Rate I->J Yes K No: Re-evaluate counter-ions or consider alternative methods I->K No L Solubility Goal Met? J->L K->F M Yes: Optimize & scale-up L->M Yes N No: Consider alternative methods (Co-solvents, ASD, etc.) L->N No cluster_0 Aqueous Environment cluster_1 Complex Formation A Poorly Soluble Drug (Lipophilic Core) C Water-Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C Host-Guest Interaction

Caption: Encapsulation of a drug within a cyclodextrin host.

Experimental Protocol: Phase Solubility Study

  • Select Cyclodextrins: Screen several types of CDs. Commonly used pharmaceutical-grade CDs include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). [10]2. Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen CD (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Determine Solubility: Add an excess amount of your compound to each CD solution.

  • Equilibrate: Shake the samples at a constant temperature for 48-72 hours to reach equilibrium.

  • Sample and Analyze: Centrifuge the samples, and analyze the supernatant for drug concentration via HPLC-UV.

  • Plot and Analyze: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve indicates the type of complex formed and the stoichiometry. A linear (AL-type) plot is most common and desirable.

Troubleshooting Cyclodextrin Complexation

  • Q: The solubility increase is minimal even at high cyclodextrin concentrations.

    • A: The guest molecule may not fit well into the cavity of the cyclodextrin you selected. Try a different type of CD (e.g., if you used a β-CD, try a γ-CD which has a larger cavity). The presence of other excipients or a non-optimal pH can also hinder complexation.

  • Q: My phase solubility diagram is non-linear (B-type).

    • A: This suggests that the complex itself has limited solubility and may be precipitating from solution at higher CD concentrations. While still providing a solubility benefit, this can limit the maximum achievable concentration. This behavior may necessitate using a more soluble CD derivative like HP-β-CD or SBE-β-CD.

Guide 4: Amorphous Solid Dispersions (ASD)

This is an advanced technique where the crystalline drug is molecularly dispersed into a solid polymer matrix in an amorphous (non-crystalline) state. [11][12] Causality: Crystalline materials must overcome a high lattice energy barrier to dissolve. By converting the drug to a high-energy amorphous form, this barrier is removed, leading to significantly higher apparent solubility and faster dissolution rates. [13][14]The polymer carrier serves to stabilize the amorphous drug and prevent it from recrystallizing. [8]

Principle: Amorphous Solid Dispersion (ASD)

A Crystalline Drug (Low Energy, Low Solubility) C Processing (Spray Drying or Hot Melt Extrusion) A->C B Polymer Carrier (e.g., PVP, HPMC) B->C D Amorphous Solid Dispersion (High Energy, High Apparent Solubility) Drug molecularly dispersed in polymer C->D E Dissolution in Aqueous Media D->E G Recrystallization (Loss of Advantage) D->G Instability F Supersaturated Solution (Enhanced Bioavailability) E->F

Caption: Conversion of a crystalline drug to a high-energy ASD.

Experimental Protocol: ASD Screening (Spray Drying)

  • Polymer Selection: Select suitable polymers. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

  • Solvent Selection: Find a common solvent system (e.g., methanol, acetone, dichloromethane) that dissolves both your drug and the selected polymer.

  • Prepare Feed Solution: Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

  • Spray Drying: Spray dry the solution using a lab-scale spray dryer. Key parameters to control are inlet temperature, feed rate, and atomization gas flow.

  • Characterization: Immediately analyze the resulting powder. Use XRPD to confirm it is amorphous (absence of sharp Bragg peaks). Use DSC to determine the glass transition temperature (Tg), a key indicator of stability.

  • Dissolution Testing: Perform dissolution tests to compare the rate and extent of drug release from the ASD versus the crystalline drug.

Troubleshooting Amorphous Solid Dispersions

  • Q: My spray-dried powder is not fully amorphous according to XRPD.

    • A: This indicates that the drug crystallized during the process. This can happen if the drug loading is too high for the polymer to stabilize. Try again with a lower drug loading. Also, ensure the evaporation rate in the spray dryer is sufficiently fast; a higher inlet temperature or atomization pressure can help.

  • Q: The ASD is amorphous initially but recrystallizes during storage.

    • A: This points to physical instability. The glass transition temperature (Tg) of your ASD may be too low. A higher Tg generally correlates with better stability. Consider using a polymer with a higher Tg or adding a second polymer to increase the overall Tg of the formulation. Storage at low temperature and low humidity is critical.

Guide 5: Prodrug Approach

A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted in the body (metabolized) to the active parent drug. [15] Causality: For a carboxylic acid, a common prodrug strategy is to create an ester. [3][16]This masks the ionizable carboxylic acid group, which can sometimes improve membrane permeability. If a polar group is added as part of the ester, it can also improve aqueous solubility. The ester is designed to be cleaved by esterase enzymes in the blood or tissues to release the active carboxylic acid. [17] Experimental Protocol: Prodrug Synthesis and Evaluation

  • Prodrug Design: Design an ester prodrug. For solubility enhancement, you could create an ester with a polar moiety, such as one containing a polyethylene glycol (PEG) chain or a charged amine.

  • Synthesis: Synthesize the designed ester. This typically involves activating the carboxylic acid (e.g., to an acyl chloride) and reacting it with the desired alcohol. [18]3. Purification & Characterization: Purify the prodrug via chromatography and confirm its structure using NMR and Mass Spectrometry.

  • Solubility Measurement: Measure the aqueous solubility of the new prodrug and compare it to the parent compound.

  • Stability & Conversion: Test the stability of the prodrug in buffer and its conversion back to the parent drug in the presence of plasma or liver microsomes (which contain esterase enzymes).

Troubleshooting the Prodrug Approach

  • Q: The synthesized prodrug has even lower solubility than the parent drug.

    • A: The promoiety you attached was likely too lipophilic. Redesign the prodrug to include more polar or ionizable functional groups.

  • Q: The prodrug is very stable and does not convert back to the active drug in plasma.

    • A: The ester bond may be sterically hindered, preventing enzymes from accessing it. Redesign the ester to be less sterically hindered. The rate of hydrolysis can be tuned by manipulating the electronic and steric properties of the promoiety. [17]

Summary of Solubility Enhancement Approaches
TechniqueMechanismKey AdvantagesKey DisadvantagesMost Suitable For
pH/Salt Formation Ionization of the carboxylic acid groupSimple, cost-effective, well-established, regulatory acceptance [1]Only for ionizable drugs; potential for hygroscopicity, instability [1][4]Initial screening for any ionizable compound.
Co-solvency Reduces solvent polaritySimple to formulate; can improve chemical stability [19]Risk of precipitation on dilution; potential for toxicity at high concentrationsLiquid formulations, especially for parenteral administration. [7]
Cyclodextrin Complexation Encapsulation of the drug in a CD cavityHigh solubility enhancement; can also improve stability [20][21]High cost of CDs; can be limited by complex solubility (B-type curves)Compounds with appropriate size and lipophilicity to fit in the CD cavity.
Amorphous Solid Dispersion Conversion to a high-energy amorphous stateSignificant increase in apparent solubility and dissolution rate [11][13]Thermodynamically unstable; risk of recrystallization; complex manufacturing [8][12]BCS Class II and IV compounds; oral dosage forms. [22]
Prodrug Approach Chemical modification to a more soluble formCan simultaneously address solubility and permeability [15][16]Requires chemical synthesis; risk of altered pharmacology or incomplete conversionWhen other formulation approaches fail or when permeability is also an issue.
References
  • Improving API Solubility by Salt and Cocrystal Form
  • Solubility enhancement with amorphous solid dispersions. Seppic.
  • Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Why salt formation of weak acid increases the drug solubility?
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. Universitas Gadjah Mada.
  • Salt formation to improve drug solubility. ScienceDirect.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis.
  • Salt formation to improve drug solubility. PubMed.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Merck & Co.
  • Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Choose the correct excipient for enhancing the solubility in tablet manufacturing. Testbook.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • List of parenteral drug formulations containing co-solvents and surfactants.
  • Prodrugs of Carboxylic Acids | Request PDF.
  • List of parenteral drug formulations containing co-solvents and surfactants.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Parenteral Preparations, Challenges in Formul
  • Organic Pharmaceutical Chemistry: Prodrugs. SlideShare.
  • US6361758B1 - Cosolvent formulations.
  • Pd-Catalyzed Asymmetric Allylic Alkylation of Carboxylic Acids for the Synthesis of Chiral Butenolidyl Ester Prodrugs and Peptide–Drug Conjugates.

Sources

Optimization

Technical Support Center: Synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and practical laboratory experience to help you overcome common challenges and optimize your reaction outcomes.

The most common and direct synthetic route to 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is the nucleophilic aromatic substitution (SNAr) of 6-chloropyrimidine-4-carboxylic acid with N-ethyl-N-butylamine. This guide will focus on troubleshooting this specific transformation.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during the synthesis.

FAQ 1: My reaction shows low or no conversion of the starting material, 6-chloropyrimidine-4-carboxylic acid. What are the primary causes?

Low conversion is a frequent issue that can typically be traced back to reaction conditions or reagent quality.

Underlying Causes and Solutions:

  • Insufficient Reaction Temperature: SNAr reactions on electron-deficient rings like pyrimidine often require thermal energy to overcome the activation barrier.[1] If you are running the reaction at room temperature, a significant increase in yield can often be achieved by heating.

  • Inadequate Base: The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it inactive. A non-nucleophilic base is crucial to neutralize this acid.[2]

  • Poor Solubility of Starting Material: 6-chloropyrimidine-4-carboxylic acid may have limited solubility in certain organic solvents, hindering the reaction rate.

  • Poor Quality of N-ethyl-N-butylamine: The secondary amine can degrade over time through oxidation. Using a freshly opened bottle or redistilled amine is recommended.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Temperature Screening:

    • Start by heating the reaction mixture to 80 °C.[1]

    • If conversion remains low (as monitored by TLC or LC-MS), incrementally increase the temperature to 100-120 °C.[3] Some syntheses of similar compounds have utilized microwave heating up to 140 °C to accelerate the reaction.[1]

  • Base Selection and Stoichiometry:

    • Ensure at least 1.5 to 2.0 equivalents of a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) are used to effectively scavenge the HCl produced.[1][3]

    • Inorganic bases like potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents like DMF.

  • Solvent Choice:

    • If solubility is an issue, switch to a more polar, aprotic solvent such as DMF, DMAc, or NMP.[4]

    • Alcohols like isopropanol or n-butanol are also commonly used and can facilitate the reaction at reflux temperatures.[3]

ParameterRecommendation 1Recommendation 2Recommendation 3
Temperature 80 °C100-120 °C140 °C (Microwave)
Base DIPEA (1.5-2.0 eq)Et3N (1.5-2.0 eq)K2CO3 (2.0 eq)
Solvent IsopropanolDMFNMP
FAQ 2: I'm observing a significant byproduct in my reaction mixture, which seems to be 6-hydroxypyrimidine-4-carboxylic acid. How can I prevent this?

The formation of the corresponding hydroxypyrimidine is a classic side reaction in the SNAr of chloropyrimidines.[1]

Underlying Cause:

This occurs when water, acting as a nucleophile, competes with your amine. This is exacerbated by high temperatures and the presence of water in your reagents or solvents.[1]

Mitigation Strategies:

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents. If using a solvent like DMF or THF, ensure it is freshly dried.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Solvent Selection:

    • Switching from a protic solvent like an alcohol or water to an anhydrous aprotic solvent (e.g., DMF, THF) can significantly reduce hydrolysis.[1]

  • Control Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS. Prolonged heating after the consumption of the starting material can increase the likelihood of hydrolysis.

FAQ 3: The reaction is complete, but I am struggling to isolate a pure product. What purification strategies are most effective?

The product, being both a carboxylic acid and a tertiary amine, can be amphoteric, which can complicate purification.

Troubleshooting Product Isolation and Purification:

  • Aqueous Workup:

    • After cooling the reaction, quench it with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[1] This will deprotonate the carboxylic acid, making the product water-soluble, and help remove any non-polar impurities.

    • Wash the aqueous layer with a less polar organic solvent like ethyl acetate or dichloromethane to remove unreacted amine and other organic-soluble impurities.

  • Acidification and Extraction:

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. This will protonate the pyrimidine nitrogens and the carboxylic acid, causing the product to precipitate if it has low aqueous solubility at this pH.

    • If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

  • Recrystallization/Chromatography:

    • If the isolated solid is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective.

    • If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective.

Experimental Workflow: General Purification Protocol

  • Quench: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO3 solution.

  • Wash: Extract the aqueous phase with ethyl acetate (2x) to remove non-polar impurities. Discard the organic layers.

  • Acidify: Slowly add 1M HCl to the aqueous phase with stirring until the pH reaches ~4-5. Observe for any precipitate formation.

  • Extract Product: Extract the acidified aqueous phase with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol (3x).

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify further by recrystallization or column chromatography as needed.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Reaction Mechanism

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: S-N-Ar Mechanism", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} enddot Caption: SNAr mechanism for the synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart

References

  • White, A. W., Al-Awar, R., & Cherkasov, A. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 61(15), 6644–6665. [Link]

  • Tshinavhe, R., Peton, N., & Khanye, S. D. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 33(12), 2491-2516. [Link]

  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. [Link]

  • Li, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(4), 721-724. [Link]

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid by Flash Chromatography

Welcome to the technical support center for the purification of 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this amphoteric molecule. Due to its acidic carboxylic acid and basic pyrimidine nitrogen, this compound presents unique challenges, including potential zwitterion formation, poor peak shape, and low recovery during flash chromatography. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered when purifying 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid and similar amphoteric compounds on silica gel.

Problem: Severe Peak Tailing or Broadening

Cause: This is the most frequent issue and is typically caused by secondary interactions between the analyte and the stationary phase. The basic pyrimidine nitrogen interacts strongly with acidic silanol groups on the silica surface, while the polar carboxylic acid can also engage in strong hydrogen bonding.[1][2] This leads to a mixed-mode retention mechanism, resulting in poor peak shape.[3]

Solutions:

  • Mobile Phase Modification (First-Line Approach): The goal is to suppress the ionization of one or both functional groups to ensure a single, consistent interaction with the silica gel.

    • Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase.[4] This protonates the basic pyrimidine nitrogen, but more importantly, it keeps the carboxylic acid group in its neutral, protonated form (R-COOH), which reduces its strong, unpredictable interactions with silica. This is often the most effective strategy for acidic compounds on normal phase silica.[4][5]

    • Basic Modifier: Alternatively, adding a competing base like triethylamine (TEA) or ammonium hydroxide (0.1-2%) can neutralize the acidic silanol sites on the silica gel.[4][6][7] This minimizes the strong retention of the basic pyrimidine moiety. A common starting point is a dichloromethane (DCM)/methanol (MeOH) gradient with a small percentage of TEA.[4]

  • Stationary Phase Selection: If mobile phase modifiers are insufficient, consider an alternative stationary phase.

    • Amine-Functionalized Silica: This phase has amine groups bonded to the silica surface, which shields the analyte from the acidic silanols, significantly improving peak shape for basic compounds.[4]

    • Reversed-Phase (C18) Silica: This is an excellent alternative for polar, ionizable compounds.[4][8][9] The separation is based on hydrophobicity. By adjusting the mobile phase pH, you can control the ionization state and retention of your compound.[10] For this specific molecule, a mobile phase pH set about 2 units below the pKa of the carboxylic acid will ensure it is protonated and more hydrophobic, leading to better retention and separation.[10]

Problem: Low or No Recovery of Compound

Cause: The compound may be irreversibly binding to the silica gel or degrading. The acidic nature of silica can sometimes cause degradation of sensitive molecules.[11][12] Strong binding is common with highly polar or zwitterionic species.[3]

Solutions:

  • Test for Stability: Before running a large-scale column, spot the compound on a silica TLC plate, let it sit for an hour, and then develop it. If new spots appear or the original spot diminishes, it indicates degradation.[12]

  • Deactivate the Silica: Flush the packed column with your mobile phase containing 1-2% triethylamine before loading the sample. This neutralizes the most active acidic sites.[7][13]

  • Use Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can precipitate at the top of the column, leading to poor loading and recovery. Adsorbing the compound onto a small amount of silica or Celite and loading it as a dry powder ensures a more uniform application.[14][15]

  • Switch to Reversed-Phase: If instability on silica is confirmed, reversed-phase chromatography is the most robust solution as C18-bonded silica is much less reactive.[5][8]

Problem: Compound Elutes at the Solvent Front (Rf ≈ 1)

Cause: The selected mobile phase is too polar, or the compound is in a highly polar, ionized (zwitterionic) state that has minimal interaction with the stationary phase.

Solutions:

  • Reduce Mobile Phase Polarity: Start with a much less polar solvent system. Perform thorough TLC analysis to find a solvent system that provides an Rf value between 0.2 and 0.35.[14]

  • Employ Mobile Phase Modifiers: As described for peak tailing, adding an acid like acetic acid will neutralize the carboxylate, making the molecule less polar overall and increasing its retention on silica gel.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative normal-phase technique excellent for very polar compounds. It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[14][16]

Frequently Asked Questions (FAQs)

Q1: Should I use an acidic or basic modifier for my mobile phase?

This depends on which functional group is causing the primary purification issue. For 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid, both the carboxylic acid and the basic pyrimidine can cause problems. A good starting point is to use an acidic modifier (e.g., 0.5% acetic acid in ethyl acetate/hexane). This suppresses the ionization of the carboxylic acid, which often has a more significant impact on peak shape and retention consistency in normal-phase chromatography. If peak tailing due to the basic nitrogen persists, switching to a reversed-phase method is often more effective than creating complex multi-component buffer systems for flash chromatography.

Q2: What is the best way to develop a solvent system for this compound?

Thin-Layer Chromatography (TLC) is your most valuable tool.

  • Screening: Test various solvent systems. Good starting points for polar compounds include Ethyl Acetate/Hexane, and Methanol/Dichloromethane.

  • Add Modifiers: Once you find a system that moves the compound off the baseline, prepare two new TLC jars with that solvent system, one containing 0.5% acetic acid and the other containing 0.5% triethylamine.

  • Compare Rf and Spot Shape: Observe the Rf value and the shape of the spot in all three systems. Choose the system that gives a compact, round spot with an Rf value between 0.2 and 0.35.[14] This is the ideal starting point for your flash column.

Q3: Can I purify this compound on regular silica gel, or do I need a special column?

You can often succeed with standard silica gel if you use the correct mobile phase modifiers.[4] However, if you continue to face issues with peak shape or recovery after optimizing the mobile phase, moving to a different stationary phase is the next logical step.

Stationary PhaseProsConsBest For
Standard Silica Gel Inexpensive, widely available.Acidic surface can cause tailing/degradation of bases.[6]Initial trials, especially with mobile phase modifiers.
Amine-Functionalized Excellent peak shape for bases, masks acidic silanols.[4][14]More expensive, can have different selectivity.Compounds where basic tailing is the primary issue.
Reversed-Phase (C18) Excellent for polar/ionizable compounds, highly reproducible.[5][8]Requires aqueous mobile phases, which can be difficult to evaporate.Persistent issues on silica, or when compound stability is a concern.

Q4: My compound is a suspected zwitterion. How does this affect purification?

Zwitterions are notoriously difficult to purify with normal-phase chromatography because they have low solubility in non-polar organic solvents and can interact with the stationary phase in multiple ways, leading to very broad peaks or no elution.[3] The key is to adjust the mobile phase pH to move away from the isoelectric point (the pH at which the molecule has no net charge).

  • On Normal-Phase Silica: Adding acid (e.g., acetic acid) protonates the carboxylate group, creating a net positive charge on the molecule and making it behave more like a typical base.[4]

  • On Reversed-Phase: Adjusting the mobile phase pH to be at least 2 units below the carboxylic acid pKa or 2 units above the pyrimidine's pKa will ensure the molecule is fully protonated or deprotonated, respectively, leading to predictable hydrophobic interactions.[10][17]

Visualized Workflows & Protocols

Workflow: Method Development for Amphoteric Compounds

This diagram outlines the logical decision-making process for developing a purification method for a compound like 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

MethodDevelopmentWorkflow cluster_NP Normal Phase Path cluster_RP Reversed Phase Path TLC_Screen 1. TLC Screen (EtOAc/Hex, DCM/MeOH) Add_Modifier 2. Add Modifiers (0.5% AcOH or TEA) TLC_Screen->Add_Modifier Check_Rf 3. Check Rf & Spot Shape (Target Rf 0.2-0.35) Add_Modifier->Check_Rf Run_Flash_NP 4a. Run Flash Column (Normal Phase) Check_Rf->Run_Flash_NP Good Spot Poor_Shape Poor Shape / Recovery Check_Rf->Poor_Shape Bad Spot Run_Flash_NP->Poor_Shape If problems persist RP_TLC 4b. Switch to RP-TLC/HPLC (H2O/ACN or H2O/MeOH) Poor_Shape->RP_TLC RP_Modifier 5. Add RP Modifier (0.1% FA or TFA) RP_TLC->RP_Modifier Run_Flash_RP 6. Run Flash Column (Reversed Phase) RP_Modifier->Run_Flash_RP

Caption: Decision workflow for selecting a flash chromatography method.

Protocol 1: Normal-Phase Purification with Acidic Modifier

This protocol is the recommended starting point for purifying the title compound.

  • Solvent System Development:

    • Using TLC, identify a solvent ratio of ethyl acetate in hexanes that gives the target compound an Rf of ~0.4-0.5.

    • Prepare a new eluent with this ratio but add 0.5% (v/v) acetic acid .

    • Confirm on TLC that the compound now has an Rf of 0.2-0.35 and the spot is sharp.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude material (e.g., 1 gram) in a suitable solvent like dichloromethane or methanol.

    • Add 2-3 grams of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[15]

  • Column Packing and Equilibration:

    • Select an appropriately sized silica gel column for your sample amount.

    • Pack the column using your optimized mobile phase (containing acetic acid).

    • Equilibrate the column by passing 3-5 column volumes of the mobile phase through it.[14]

  • Sample Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the column bed.

    • Gently add a thin layer of sand on top.

    • Begin elution with your starting mobile phase, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor by TLC to identify the pure product.

Protocol 2: Reversed-Phase (C18) Purification

Use this protocol if normal-phase methods fail or if the compound is unstable on silica.

  • Method Development:

    • If available, use analytical HPLC with a C18 column to develop a gradient method. A typical mobile phase would be Water (A) and Acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA) .[8]

    • If HPLC is not available, use C18 TLC plates to find a ratio of Acetonitrile/Water that gives an Rf of 0.2-0.35.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a strong solvent in which it is soluble, such as methanol, DMF, or DMSO. If using a very strong solvent like DMSO, ensure the injection volume is small to prevent poor peak shape.

  • Column Equilibration:

    • Flush the C18 column with 100% Acetonitrile (or Methanol) for 3-5 column volumes.

    • Equilibrate the column with your starting mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% acid) for 5-7 column volumes.[8]

  • Elution:

    • Load your dissolved sample onto the column.

    • Begin elution with the starting mobile phase.

    • Run a gradient by increasing the percentage of the organic solvent (Acetonitrile or Methanol).

    • Collect and monitor fractions by TLC or HPLC. After pooling the pure fractions, the aqueous solvent can be removed by lyophilization (freeze-drying) or high-vacuum evaporation.

References

  • - University of Rochester, Department of Chemistry

  • - BenchChem

  • - Biotage

  • - BenchChem

  • - Chemistry Stack Exchange

  • - BenchChem

  • - Biotage

  • - University of Rochester, Department of Chemistry

  • - Teledyne ISCO

  • - Biotage

  • - University of Rochester, Department of Chemistry

  • - Chromatography Today

  • - SIELC Technologies

  • - BenchChem

  • - EPFL

  • - Santai Technologies Inc.

  • - Biotage

  • - UCLA Department of Chemistry and Biochemistry

  • - Biotage

  • - Phenomenex

  • - University of Connecticut, College of Engineering Safety

  • - ACD/Labs

  • - Arkivoc

  • - Diva-portal.org

  • - ACS Publications

  • - ChemistryViews

  • - Phenomenex

  • - MDPI

  • - ACS Publications

  • - ALWSCI

  • - Axion Labs

  • - Phenomenex

  • - Waters Corporation

  • - National Center for Biotechnology Information

  • - Chromatography Updates

  • - Biotage

  • - Chromatography Today

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid during long-term storage. Our recommendations are grounded in established principles of chemical stability and validated analytical methodologies to ensure the integrity of your research materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

Q1: What are the ideal conditions for the long-term storage of solid 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid?

A1: The long-term stability of the compound is best maintained by controlling temperature, atmosphere, and light exposure. The primary goal is to minimize the kinetic rate of potential degradation reactions such as oxidation and hydrolysis.

Causality: Lower temperatures drastically reduce the rate of chemical reactions. An inert atmosphere prevents oxidation of the electron-rich aminopyrimidine ring system. Protection from light, particularly UV, prevents photolytic degradation.[1]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale & Best Practices
Temperature -20°C or lowerSub-zero temperatures are critical for minimizing degradation over months to years. For short-term storage (days to weeks), 2-8°C may be acceptable but requires verification.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Backfill the container with a dry, inert gas before sealing to displace oxygen and moisture, which can initiate oxidative degradation.
Light Protect from LightStore in an amber glass vial or in a light-blocking secondary container (e.g., a box) within the freezer.
Container Tightly-Sealed Glass VialUse a vial with a PTFE-lined cap to ensure an airtight seal, preventing moisture and oxygen ingress. Ensure the container is appropriately sized to minimize headspace.
Humidity Dry / DesiccatedStore in a frost-free freezer or within a desiccator inside a cold room. Compounds can absorb moisture, which may accelerate hydrolytic degradation.[3]

Q2: I noticed the color of my solid compound has changed from white to pale yellow after several months. Is it still usable?

A2: A change in color is a common visual indicator of chemical degradation, often due to the formation of oxidized impurities or minor degradation products. While the bulk of the material may still be the parent compound, its purity is now questionable.

Expert Recommendation: Do not assume the material is still suitable for your experiments, especially for sensitive applications. The new impurities could have altered biological activity or interfere with your reactions. It is essential to re-analyze the material's purity using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[4][5]

Q3: Can I store 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid in solution for long-term use?

A3: Long-term storage in solution is not recommended . Solvents can facilitate degradation pathways, such as hydrolysis, that are significantly slower in the solid state. If you must store solutions, do so for the shortest possible time and at -80°C.

Causality: The mobility of molecules in solution increases the probability of reactive collisions. Protic solvents (like water or methanol) can participate directly in hydrolysis of susceptible functional groups.[6] For aqueous solutions, degradation can be accelerated depending on the pH.

Section 2: Scientific Deep Dive: Understanding Degradation

To effectively prevent degradation, it is crucial to understand the chemically susceptible sites within the molecule and the reactions they can undergo. The structure of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid contains three key functional regions: the tertiary amino group, the electron-rich pyrimidine ring, and the carboxylic acid.

Potential Degradation Pathways:

  • Oxidation: The tertiary amino group and the pyrimidine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of N-oxides or other oxidized species, which are often colored.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide (CO₂), particularly under thermal stress (heating). This would result in the formation of 6-(Butyl(ethyl)amino)pyrimidine.

  • Hydrolysis: While the molecule lacks highly labile groups like esters, the pyrimidine ring itself can undergo hydrolytic cleavage under harsh acidic or basic conditions, a known degradation pathway for pyrimidines.[7][8][9]

  • Photodegradation: UV light possesses sufficient energy to break chemical bonds or create reactive radical species, leading to a complex mixture of degradation products.[10]

G cluster_stress Stress Factors cluster_pathways Degradation Pathways O2 Oxygen / Peroxides N_Oxide N-Oxide Product O2->N_Oxide Oxidation Heat Heat Decarboxylated Decarboxylated Product Heat->Decarboxylated Decarboxylation Light UV Light Photoproducts Photolytic Adducts/ Fragments Light->Photoproducts H2O Moisture (Acid/Base) RingOpened Ring-Opened Products H2O->RingOpened Hydrolysis Parent 6-(Butyl(ethyl)amino) pyrimidine-4-carboxylic acid Parent->N_Oxide Parent->Decarboxylated Parent->Photoproducts Parent->RingOpened

Potential Degradation Pathways for the Compound.
Section 3: Troubleshooting and Purity Verification

If you suspect degradation due to unexpected experimental results or visual changes, a systematic investigation is required.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the integrity of your compound.

G cluster_results Analysis Outcome start Suspected Degradation (e.g., failed reaction, color change) visual 1. Visual Inspection - Check for color change - Clumping (moisture) - Non-uniform appearance start->visual analytical 2. Analytical Verification (Perform Stability-Indicating HPLC) visual->analytical compare 3. Compare to Reference - Analyze a new, trusted lot - Compare chromatograms analytical->compare pass Purity Matches Reference (>98%) compare->pass fail Purity Reduced / Impurities Detected compare->fail Discrepancy Found investigate 4. Root Cause Analysis - Review storage history - Check for temperature excursions - Assess container seal fail->investigate action Action: Discard degraded material. Implement corrective storage actions. investigate->action

Workflow for Investigating Suspected Degradation.
Section 4: Experimental Protocols

These protocols provide validated, step-by-step methodologies for assessing the stability of your compound.

Protocol 4.1: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method capable of separating the parent compound from potential degradation products.[4] A stability-indicating method is one that is validated to be specific for the drug substance in the presence of its impurities and degradation products.[5]

  • Objective: To quantify the purity of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid and detect any degradation products.

  • Principle: RP-HPLC separates compounds based on their hydrophobicity. Degradation products, often being more polar (e.g., N-oxides, hydrolyzed products) or less polar (e.g., decarboxylated product), will typically have different retention times than the parent compound.

Table 2: Example HPLC Method Parameters

ParameterConditionNotes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention and resolution for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated.
Mobile Phase B AcetonitrileStandard organic solvent for reverse-phase.
Gradient 20% B to 95% B over 15 minA gradient elution is crucial to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmPyrimidine rings typically have strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µL
Sample Prep. Dissolve solid in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.Ensure complete dissolution. Filter through a 0.22 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved.

  • Prepare a sample of the compound to be tested and a sample of a trusted, high-purity reference standard at the same concentration.

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the test sample.

  • Analyze the resulting chromatogram. Look for a decrease in the main peak area and the appearance of new peaks compared to the reference standard. The percentage purity can be calculated based on the relative peak areas.

Protocol 4.2: Forced Degradation (Stress Testing)

Forced degradation studies are an essential part of drug development used to identify likely degradation pathways and demonstrate the specificity of stability-indicating methods.[1][3][6]

  • Objective: To intentionally degrade the compound under controlled conditions to generate potential degradation products for analytical method development.

  • Safety Precaution: All stress testing should be performed in a well-ventilated fume hood. Handle acids and bases with appropriate personal protective equipment (PPE).

Procedure: Prepare separate solutions of the compound (approx. 1 mg/mL) for each condition.

  • Acid Hydrolysis:

    • Add 1 M Hydrochloric Acid (HCl).

    • Heat at 60°C for 4-8 hours.

    • Cool, neutralize with 1 M Sodium Hydroxide (NaOH), and dilute for HPLC analysis.[11]

  • Base Hydrolysis:

    • Add 0.1 M NaOH.

    • Keep at room temperature for 2-4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[11]

  • Oxidative Degradation:

    • Add 3% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 12-24 hours, protected from light.

    • Dilute for HPLC analysis.[11]

  • Thermal Degradation:

    • Store the solid powder in an oven at 80°C for 24 hours.

    • Dissolve the stressed solid for HPLC analysis.[6]

  • Photolytic Degradation:

    • Expose a solution and the solid powder to a light source providing combined UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., per ICH Q1B guidelines).

    • Prepare solutions from the stressed samples for HPLC analysis.[1]

Analysis of Results: Analyze all stressed samples by the HPLC method described in Protocol 4.1. The goal is to achieve 5-20% degradation of the parent peak. The chromatograms should show the formation of new peaks, confirming the method's ability to separate degradants from the main compound.

References
  • Tidke, K.J., & Solanki, P.R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development. Retrieved from [Link]

  • Analytical CHEMISTRY. (n.d.). TCI-Journals. Retrieved from [Link]

  • Jadhav, S. B., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • Dahiwade, V., et al. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. Retrieved from [Link]

  • Muhammad, S., et al. (2026, January 17). Stability indicating RP-HPLC method development and validation for the determination of pyrimethamine in an oral paediatric suspension. ResearchGate. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]

  • Bonilla, J. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • 5-Aminopyrimidine-2-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Ho, C.-T., et al. (2002, May 31). Characterization of 2-Methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from Thermal Degradation of Thiamin. ACS Publications. Retrieved from [Link]

  • van Gennip, A. H., et al. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Retrieved from [Link]

  • van der Wel, T., et al. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stilinović, V., et al. (2023, March 27). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Retrieved from [Link]

  • van Gennip, A. H., et al. (n.d.). Inborn errors of pyrimidine degradation. UvA-DARE. Retrieved from [Link]

  • Feldman, M. R., & Schein, L. T. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. PMC. Retrieved from [Link]

  • Zimina, A., et al. (2023, January 11). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. Retrieved from [Link]

  • Chen, X., et al. (2019, July 9). Structure and mechanism of pyrimidine-pyrimidone (6-4) photoproduct recognition by the Rad4/XPC nucleotide excision repair complex. PubMed. Retrieved from [Link]

  • Ishizaka, S., et al. (n.d.). Amino acid-appended pyromellitic diimide liquid materials, their photoluminescence, and the thermal response that turns the photoluminescence off. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Novoa, H., et al. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. Retrieved from [Link]

  • Wowk, A., et al. (2007, July 1). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Welcome to the technical support center for the analysis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with HPLC analysis, specifically peak tailing. Here, we will delve into the underlying causes of this issue and provide systematic troubleshooting strategies to achieve optimal chromatographic performance.

Understanding the Molecule: The Root of the Problem

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a zwitterionic molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary contributor to the chromatographic challenges, particularly peak tailing.

  • The Basic Moiety: The tertiary amine on the pyrimidine ring is basic and will be protonated (positively charged) at a low to neutral pH.

  • The Acidic Moiety: The carboxylic acid group is acidic and will be deprotonated (negatively charged) at a neutral to high pH.[1]

This combination of a basic amine and an acidic carboxylic acid makes the molecule susceptible to strong secondary interactions with the stationary phase of the HPLC column. The most common cause of peak tailing for such compounds is the interaction between the basic amine group and residual silanol groups on the silica-based stationary phase.[2][3] These silanol groups (Si-OH) are weakly acidic and can become deprotonated (Si-O-), creating negatively charged sites that can interact with the positively charged amine of your analyte, leading to peak tailing.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid tailing?

A1: Peak tailing for this compound is most likely due to secondary ionic interactions between the protonated tertiary amine group of your analyte and ionized residual silanol groups on the silica-based stationary phase of your HPLC column.[2][3][5] This interaction is a form of secondary retention mechanism that broadens the peak.

Q2: What is the ideal pH for analyzing this compound?

A2: The ideal pH will be a compromise to control the ionization of both the analyte and the stationary phase. Generally, for a compound with a basic amine, working at a low pH (around 2.5-3.5) is a good starting point.[6] At this pH, the silanol groups on the stationary phase are protonated and thus neutral, minimizing ionic interactions with the protonated amine of your analyte.[6] However, the carboxylic acid will also be protonated, increasing the overall hydrophobicity and retention of the molecule.

Q3: Can I use a high pH mobile phase?

A3: Using a high pH (e.g., pH 10) is another strategy.[6] At high pH, the tertiary amine on your analyte will be neutral (un-ionized), which prevents ionic interactions with the stationary phase. However, most standard silica-based columns are not stable at high pH and will dissolve.[6] You would need to use a hybrid or polymer-based column specifically designed for high pH applications.[6][7]

Q4: What type of HPLC column is best?

A4: For this type of molecule, a modern, high-purity, end-capped C18 or C8 column is recommended. These columns have a lower concentration of residual silanol groups, which reduces the potential for secondary interactions.[3][5] Columns with "Type B" silica are less acidic and also a good choice.[5] For high pH applications, a hybrid-silica or polymer-based column is necessary.[6]

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling peak shape. The goal is to minimize the secondary ionic interactions causing the peak tailing.

1.1. pH Adjustment (Low pH Approach)

  • Causality: By operating at a low pH, we aim to protonate the residual silanol groups on the stationary phase, rendering them neutral.[2] This minimizes the ionic attraction with the protonated amine of the analyte.

  • Protocol:

    • Prepare your aqueous mobile phase component.

    • Add an acidic modifier to adjust the pH to approximately 2.5-3.5. Common choices include:

      • 0.1% Formic Acid

      • 0.1% Trifluoroacetic Acid (TFA)[6]

      • A 10-20 mM phosphate buffer adjusted to pH 2.5.

    • Mix the aqueous and organic phases.

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample.

1.2. Using a Competing Base

  • Causality: A competing base is a mobile phase additive that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

  • Protocol:

    • To your low pH mobile phase, add a small concentration of a competing base.

    • A common choice is triethylamine (TEA) at a concentration of 5-25 mM.

    • Be aware that TEA can shorten column lifetime.

1.3. Ion-Pairing Chromatography

  • Causality: An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte.[8] For a positively charged amine, an anionic ion-pairing agent is used. This neutral complex will have a more consistent interaction with the reversed-phase stationary phase, leading to a more symmetrical peak.

  • Protocol:

    • Add an anionic ion-pairing reagent to your mobile phase. Common choices for basic compounds include:

      • Alkyl sulfonates like sodium hexanesulfonate or sodium octanesulfonate.

      • Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA).[9]

    • The concentration of the ion-pairing reagent will need to be optimized, typically in the range of 5-20 mM.

    • Ion-pairing agents can be "sticky" and may require long equilibration times and dedicated columns.

Table 1: Mobile Phase Modifier Strategies

StrategyModifierTypical ConcentrationMechanism of Action
Low pH Formic Acid / TFA0.1% (v/v)Protonates silanol groups to minimize secondary interactions.[6]
Competing Base Triethylamine (TEA)5-25 mMShields silanol groups from the analyte.
Ion-Pairing Alkyl Sulfonates5-20 mMForms a neutral ion-pair with the analyte.

Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization start Peak Tailing Observed low_ph Adjust Mobile Phase to Low pH (2.5-3.5) using 0.1% Formic Acid or TFA start->low_ph check1 Peak Shape Acceptable? low_ph->check1 competing_base Add Competing Base (e.g., 5-25 mM TEA) check1->competing_base No end Optimized Method check1->end Yes check2 Peak Shape Acceptable? competing_base->check2 ion_pairing Implement Ion-Pairing Chromatography (e.g., Alkyl Sulfonate) check2->ion_pairing No check2->end Yes ion_pairing->end

Caption: A stepwise approach to mobile phase optimization for reducing peak tailing.

Guide 2: Column Selection and Hardware Considerations

If mobile phase optimization does not fully resolve the issue, your column chemistry or HPLC system could be contributing to the problem.

2.1. Choosing the Right Column

  • Causality: The type and quality of the stationary phase have a significant impact on peak shape, especially for basic compounds.[5] Modern columns are designed to minimize silanol interactions.

  • Recommendations:

    • High-Purity, End-Capped Columns: Use columns packed with high-purity silica that have been thoroughly end-capped. End-capping is a process that covers many of the residual silanol groups.[5]

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from silanol groups.

    • Hybrid or Polymer-Based Columns: If you need to work at a high pH, these columns are essential as they are stable in alkaline conditions.[6]

2.2. Checking for System Issues

  • Causality: Extra-column band broadening can also contribute to peak tailing.[10] This occurs when the analyte band spreads out in the tubing and connections of your HPLC system.

  • Troubleshooting Steps:

    • Inject a Neutral Compound: Inject a well-behaved, neutral compound (e.g., toluene or naphthalene). If this peak also tails, it suggests a system problem rather than a chemical interaction.[4]

    • Check for Voids: A void at the head of the column can cause peak tailing.[4] This can sometimes be rectified by reversing and flushing the column (check the manufacturer's instructions first).

    • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005") to connect the autosampler, column, and detector to minimize dead volume.[11]

    • Ensure Proper Fittings: Use appropriate fittings to ensure a good connection between the tubing and the column/instrument ports.

Logical Flow for Diagnosing Hardware vs. Chemical Issues

Hardware_vs_Chemical start Peak Tailing with Analyte inject_neutral Inject a Neutral Compound start->inject_neutral check_neutral Does Neutral Compound Tail? inject_neutral->check_neutral system_issue System Problem (Check for voids, tubing, fittings) check_neutral->system_issue Yes chemical_issue Chemical Problem (Secondary Silanol Interactions) check_neutral->chemical_issue No optimize_mobile_phase Proceed with Mobile Phase Optimization chemical_issue->optimize_mobile_phase

Caption: Decision tree for distinguishing between system-related and chemistry-related peak tailing.

By systematically addressing these mobile phase, column, and hardware factors, you can effectively troubleshoot and resolve peak tailing for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, leading to more accurate and reliable analytical results.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (2020, March 19). Waters Knowledge Base.
  • Liquid chromatography stationary phases with reduced silanol interactions. (n.d.). Google Patents.
  • Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. (2003, September 5). PubMed.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis. (n.d.). Creative Proteomics.
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • Ion-Pair Reagents for HPLC. (n.d.). Tokyo Chemical Industry.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. (2005, September 15). PubMed.
  • 6-Butylpyrimidine-4-carboxylic acid. (n.d.). EvitaChem.
  • HPLC Troubleshooting Guide. (n.d.).
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. (2001, April 21). Analytical Chemistry.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.

Sources

Optimization

optimizing reaction conditions for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid esterification

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing highly substituted heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing highly substituted heterocyclic scaffolds. The esterification of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid presents unique mechanistic hurdles due to the electronic and steric properties of the pyrimidine ring and its substituents.

This guide provides an in-depth, self-validating framework for selecting, troubleshooting, and optimizing your esterification workflows.

Strategic Workflow & Method Selection

The 6-(butyl(ethyl)amino) substituent is a bulky, electron-donating tertiary amine. By donating electron density into the pyrimidine π-system, it significantly increases the basicity and nucleophilicity of the pyrimidine ring nitrogens (N1 and N3). This intrinsic electronic property dictates the success or failure of standard esterification routes.

Selection Start 6-(Butyl(ethyl)amino)pyrimidine -4-carboxylic acid Decision Select Esterification Strategy Start->Decision Fischer Fischer (H2SO4/ROH) Decision->Fischer Acidic Steglich Steglich (EDC/DMAP) Decision->Steglich Carbodiimide Base Base/Alkyl Halide Decision->Base Basic Fail Poor Yield: Zwitterion Precipitation Fischer->Fail Succ1 High Yield: Mild, Neutral pH Steglich->Succ1 Succ2 Moderate Yield: Risk of N-Alkylation Base->Succ2

Strategic decision tree for selecting the optimal esterification route for pyrimidine derivatives.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why does standard Fischer esterification yield poor results for this specific pyrimidine substrate? A: Fischer esterification relies on strong acid catalysis (e.g., H2​SO4​ ). The pyrimidine ring contains basic nitrogen atoms, which, along with the tertiary amine of the 6-butyl(ethyl)amino group, become rapidly protonated in highly acidic media. This protonation creates an insoluble poly-cationic salt that crashes out of the reacting alcohol. Furthermore, the positive charges electrostatically deactivate the carboxylic acid towards nucleophilic attack.

Q: What is the most reliable method for esterifying this sterically hindered substrate? A: The 1 is the optimal approach, as it allows for the conversion of sterically demanding and acid-labile substrates under mild, neutral conditions[2]. By utilizing a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, the reaction completely bypasses the protonation issues seen in Fischer esterification.

Q: Can I use the base-promoted alkyl halide route (e.g., K2​CO3​ / MeI)? How do I prevent N-alkylation? A: Yes, but it requires strict stoichiometric control. Because the electron-donating 6-amino group makes the pyrimidine ring nitrogens hyper-nucleophilic, they are highly susceptible to irreversible N-alkylation (forming quaternized pyrimidinium salts) if a strong electrophile is used in excess. To mitigate this, use a mild base ( K2​CO3​ ), strictly 1.05 equivalents of the alkyl halide, and run the reaction at lower temperatures (0–20 °C).

Troubleshooting Guide

Issue: High levels of unreacted starting material despite prolonged reaction times in Steglich esterification.

  • Causality: The transient O-acylisourea intermediate is undergoing a slow 1,3-rearrangement to form a dead-end, unreactive N-acylurea before the alcohol can attack.

  • Solution: Ensure DMAP is added before or simultaneously with the carbodiimide. DMAP acts as a hyper-nucleophilic acyl transfer reagent that rapidly intercepts the O-acylisourea to form an active acyl-pyridinium intermediate, effectively suppressing the 1,3-rearrangement side reaction[1].

Issue: Difficulty separating the ester product from the carbodiimide byproduct during purification.

  • Causality: Using Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), which has notoriously poor and unpredictable solubility profiles in organic solvents, often necessitating tedious column chromatography.

  • Solution: Switch to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The resulting urea byproduct is highly water-soluble and can be completely removed during a standard aqueous workup, making the protocol highly scalable and 3[3].

Mechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow 1,3-Rearrangement (DMAP Absent) Acyl_Pyr Acyl-Pyridinium Salt (Active Ester) O_Acyl->Acyl_Pyr Fast Nucleophilic Attack (DMAP Present) Product Target Ester + DMAP Acyl_Pyr->Product + ROH (Alcohol)

Mechanistic workflow of the Steglich esterification highlighting the catalytic role of DMAP.

Self-Validating Experimental Protocols

Protocol A: EDC/DMAP-Mediated Steglich Esterification (Recommended)

This protocol relies on the differential solubility of the product and byproducts. It is designed as a self-validating system; if the aqueous washes are performed correctly, the organic layer will yield >95% pure product without chromatography, as demonstrated in4[4].

  • Substrate Dissolution: Dissolve 1.0 eq of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Catalyst Addition: Add 0.15 eq of DMAP. Causality Check: Adding DMAP early ensures it is available immediately upon activation of the acid to prevent N-acylurea formation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 eq of EDC·HCl portion-wise. Stir for 15 minutes.

  • Nucleophilic Attack: Add 1.5 eq of the desired anhydrous alcohol (e.g., methanol, ethanol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Validation Checkpoint (LC-MS/TLC): Monitor the consumption of the starting acid. The reaction is complete when the highly polar acid baseline spot is fully consumed.

  • Aqueous Workup:

    • Wash the organic layer with 0.5 M HCl (3x). Validation Checkpoint: The final aqueous wash must remain acidic (pH < 3). If it is basic, DMAP is still present in the organic layer; repeat the wash.

    • Wash with saturated aqueous NaHCO3​ (2x) to remove any trace unreacted carboxylic acid.

    • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure ester.

Protocol B: Base-Promoted Alkyl Halide Esterification
  • Deprotonation: Dissolve 1.0 eq of the pyrimidine carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to form the carboxylate salt.

  • Alkylation: Cool the mixture to 0 °C. Add strictly 1.05 eq of the alkyl halide (e.g., methyl iodide) dropwise.

  • Reaction: Stir at 0 °C to 20 °C for 12-18 hours. Caution: Do not heat the reaction, as elevated temperatures will exponentially increase the rate of pyrimidine ring N-alkylation.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove DMF. Dry, filter, and concentrate.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various esterification methodologies applied to 6-amino-substituted pyrimidine-4-carboxylic acids.

Esterification MethodReagentsCatalystTemp (°C)Time (h)Typical Yield (%)Primary Byproduct / Failure Mode
Fischer ROH, H2​SO4​ None65 (Reflux)24< 20%Unreacted Acid / Polycation Precipitation
DCC Steglich ROH, DCCDMAP254-675-85%Dicyclohexylurea (DCU) (Hard to remove)
EDC Steglich ROH, EDC·HClDMAP253-585-95% Water-soluble urea (Easily washed out)
Base-Promoted Alkyl Halide, K2​CO3​ None0-2512-1860-70%N-alkylated pyrimidinium salts

References

  • Title: Steglich esterification - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Steglich Esterification - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: rsc.org URL: [Link]

Sources

Troubleshooting

reducing impurities in 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid scale-up

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic realities of scaling up 6-(Butyl(ethyl)amino)pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic realities of scaling up 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid .

Scaling up functionalized pyrimidines presents unique challenges. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to side reactions during nucleophilic aromatic substitution (SNAr), while the 4-carboxylic acid moiety introduces thermal instability [1]. This guide moves beyond basic instructions, explaining the causality behind each experimental choice and providing self-validating protocols to ensure your scale-up campaign is successful, safe, and reproducible [2].

Process Workflow & Impurity Mapping

G SM Starting Material 6-Chloro-pyrimidine-4-carboxylate SNAr SNAr Reaction + N-ethylbutan-1-amine SM->SNAr Step 1 Hydrolysis Saponification (Ester to Acid) SNAr->Hydrolysis Step 2 ImpA Impurity A: 6-Hydroxy Byproduct SNAr->ImpA H2O Ingress API Target Molecule 6-(Butyl(ethyl)amino)pyrimidine- 4-carboxylic acid Hydrolysis->API pH Adjustment ImpB Impurity B: Decarboxylation Product Hydrolysis->ImpB Excess Heat

Workflow of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid synthesis and impurity generation.

Section 1: SNAr Reaction Troubleshooting (Step 1)

Q: Why am I seeing a 6-hydroxypyrimidine impurity (Impurity A) during the SNAr step, and how do I eliminate it? A: Causality: Pyrimidines with electron-withdrawing groups (like the 4-carboxylate) are highly electrophilic. If your solvent or amine contains trace moisture, the basicity of N-ethylbutan-1-amine generates hydroxide ions. Hydroxide is a smaller, harder nucleophile than your secondary amine and will rapidly outcompete it, hydrolyzing the 6-chloro starting material into a 6-hydroxy defect. Solution: Implement strict anhydrous controls. Do not rely on vendor certificates of analysis for solvent dryness. Use Karl Fischer (KF) titration as a self-validating gatekeeper before adding the amine.

Q: I am detecting a bis-pyrimidine dimer. Where is this coming from? A: Causality: This is typically an artifact of raw material quality. If your N-ethylbutan-1-amine contains primary amine impurities (e.g., butan-1-amine), the primary amine can react twice with the highly reactive 6-chloropyrimidine, creating a cross-linked dimer. Solution: Screen your amine raw material via GC-MS. Ensure primary amine impurities are strictly < 0.1% before initiating the scale-up.

Section 2: Hydrolysis & Decarboxylation Control (Step 2)

Q: During the saponification of the ester to the carboxylic acid, I am losing 15-20% of my yield to a decarboxylated byproduct (Impurity B). How can I prevent this? A: Causality: Pyrimidine-4-carboxylic acids are notoriously prone to thermal decarboxylation. The adjacent nitrogen atoms in the pyrimidine ring strongly stabilize the carbanion intermediate formed when CO2 is lost. When saponification is run at standard elevated temperatures (e.g., >60°C) with NaOH, the thermal energy easily breaches the decarboxylation activation barrier. Solution: Switch your base from NaOH to LiOH and drop the temperature. Lithium ions coordinate tightly with the pyrimidine nitrogens and the carboxylate oxygen, forming a stabilized chelate that resists decarboxylation. Keep the reaction strictly below 40°C.

Section 3: Isolation & Crystallization

Q: What is the most reliable way to purge residual N-ethylbutan-1-amine without using column chromatography? A: Causality: Secondary amines form tightly bound, highly soluble salts with carboxylic acid products. If you simply acidify the reaction mixture blindly, the product will oil out, trapping the amine salt within the matrix. Solution: Isoelectric point (pI) crystallization. By adjusting the pH to exactly 3.8 (the calculated pI of the zwitterionic product), you force the target molecule into its least soluble neutral state, while the amine (pKa ~ 10.5) remains protonated and highly soluble in the aqueous wash.

Quantitative Data: Impurity Profiling Limits

ImpurityChemical IdentityMechanistic OriginControl StrategyAcceptance Criteria
Impurity A 6-Hydroxypyrimidine-4-carboxylic acidCompetitive nucleophilic attack by H2O during SNArKF Titration < 0.05%; Anhydrous solvent< 0.15% w/w
Impurity B 6-(Butyl(ethyl)amino)pyrimidineThermal decarboxylation during saponificationT < 40°C during hydrolysis; use LiOH< 0.10% w/w
Impurity C Bis-pyrimidine amine dimerOver-alkylation of primary amine impurities in SMGC-MS screening of amine raw material< 0.05% w/w
Impurity D Residual N-ethylbutan-1-amineIncomplete purge during crystallizationIsoelectric precipitation at pH 3.8 ± 0.1< 50 ppm

Self-Validating Experimental Protocols

Protocol 1: Anhydrous SNAr of 6-Chloropyrimidine-4-carboxylate

This protocol utilizes built-in analytical gates to prevent Impurity A formation.

  • Reactor Preparation: Purge a clean, dry 50 L glass-lined reactor with N2 for 30 minutes.

  • Solvent Charging: Charge 20 L of anhydrous Tetrahydrofuran (THF).

  • Moisture Validation (Critical Gate): Sample the THF and perform Karl Fischer (KF) titration. Self-Validation: Proceed only if water content is < 0.05%. If > 0.05%, add 3Å molecular sieves and re-test after 2 hours.

  • SM Addition: Add 2.0 kg of methyl 6-chloropyrimidine-4-carboxylate. Stir at 20°C until fully dissolved.

  • Amine Addition: Dropwise add 1.2 equivalents of N-ethylbutan-1-amine over 2 hours. Maintain the internal temperature between 20°C and 25°C to prevent thermal degradation and control the exothermic SNAr reaction [1].

  • Reaction Monitoring: Stir for 4 hours. Confirm >99% conversion via HPLC before proceeding to workup.

Protocol 2: Controlled Saponification and Isoelectric Isolation

This protocol leverages thermodynamic control to prevent decarboxylation (Impurity B) and pH control to purge amines (Impurity D).

  • Solvent Exchange: Concentrate the SNAr reaction mixture under vacuum (300 mbar, 35°C) to remove THF and unreacted amine.

  • Saponification: Redissolve the residue in 15 L of Ethanol. Add 1.5 equivalents of 2M aqueous LiOH.

  • Thermal Control: Maintain the reaction strictly at 35°C for 6 hours. Do not exceed 40°C under any circumstances.

  • pH Adjustment (Critical Gate): Cool the reactor to 10°C. Slowly add 1M HCl while monitoring with a calibrated pH probe. Stop exactly when the pH reaches 3.8 ± 0.1. Self-Validation: A stable pH of 3.8 without the product "oiling out" confirms successful salt dissociation and zwitterion formation.

  • Crystallization: Seed the reactor with 10 g of pure API. Hold the slurry at 5°C for 4 hours to maximize crystalline yield.

  • Filtration & Washing: Filter the slurry and wash the cake with 5 L of cold water (5°C) to purge residual amine hydrochloride salts. Dry under vacuum at 40°C to constant weight.

References

  • Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units Organic Process Research & Development URL:[Link][1]

  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 4: Formylation–Cyclization as a Flow–Batch Process Leads to Significant Improvements in Process Mass Intensity (PMI) and CO Generated versus the Batch–Batch Process Organic Process Research & Development URL:[Link] [2]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid . The presence of the bulky butyl(ethyl)amino group at the C6 position creates a massive steric shield across the pyrimidine ring. This structural feature significantly impedes standard functionalization at the adjacent C5 position and the C4-carboxylic acid.

Below, our Application Scientists have compiled causality-driven troubleshooting guides, validated protocols, and mechanistic FAQs to help you bypass these steric bottlenecks.

Structural Reactivity & Steric Mapping

To understand why standard coupling conditions fail, we must first map the steric environment of the substrate. The C6-dialkylamine umbrella physically blocks incoming nucleophiles and transition metal catalysts from accessing the C4 and C5 positions.

Reactivity_Map Core 6-(Butyl(ethyl)amino)pyrimidine -4-carboxylic acid C6 C6-Position Bulky Dialkylamine Core->C6 Source of Hindrance C5 C5-Position Sterically Shielded Core->C5 Cross-Coupling Target C4 C4-Position Carboxylic Acid Core->C4 Amidation/DCC Target C6->C5 Blocks Oxidative Addition C6->C4 Hinders Active Esters

Caption: Steric impact of the C6-butyl(ethyl)amino group on adjacent pyrimidine reaction sites.

SECTION 1: Amide Coupling at the C4-Carboxylic Acid

FAQ: Why are my HATU/DIPEA amide couplings failing?

The Causality: Uronium-based coupling reagents like HATU and COMU generate an active OAt (7-azabenzotriazole) ester[1]. In the context of 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid, the OAt ester is extremely bulky. The adjacent C6-butyl(ethyl)amino group creates a steric clash that prevents the incoming amine nucleophile from achieving the necessary trajectory to attack the carbonyl carbon[2]. Furthermore, forcing the reaction with excess HATU and heating often leads to the guanylation of your incoming amine (forming a tetramethylguanidine byproduct) rather than the desired amide[3].

The Solution: Acyl Fluoride Activation

To bypass this, you must generate an activated species with a minimal steric footprint. Acyl fluorides, generated in situ using TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole), are highly electrophilic and significantly smaller than OAt or OBt esters, allowing the incoming amine to bypass the C6 steric shield[4].

Table 1: Reagent Selection for Sterically Hindered C4-Amidation
Coupling ReagentActivated IntermediateSteric ProfileRisk of Racemization/Side RxnRecommended Use
HATU / DIPEA OAt EsterVery HighHigh (Guanylation of amine)[3]Unhindered substrates only
EDC / HOAt OAt EsterHighModerateMild steric hindrance[2]
Oxalyl Chloride Acid ChlorideLowHigh (Harsh conditions)[4]Stable, non-sensitive substrates
TCFH / NMI Acyl FluorideVery Low Low Highly hindered C4-pyrimidines
Protocol 1: TCFH-NMI Mediated Amide Coupling

This protocol is self-validating: the generation of the acyl fluoride can be monitored by ¹⁹F NMR (typically appearing around +25 to +35 ppm) before the addition of the amine.

  • Activation: Dissolve 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere.

  • Add NMI (3.0 equiv) followed by TCFH (1.2 equiv). Stir at room temperature for 30 minutes. The solution will typically turn light yellow as the acyl fluoride forms.

  • Coupling: Add the incoming amine (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.2 equiv of NMI.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

SECTION 2: Decarboxylative Cross-Coupling (DCC) at C4

FAQ: How do I replace the C4-carboxylic acid with an aryl/alkyl group?

The Causality: Traditional cross-coupling requires pre-functionalized halides. Decarboxylative cross-coupling (DCC) allows you to use the existing C4-carboxylic acid as a traceless activating group, extruding CO₂ to form a new C-C bond[5]. However, breaking the sp² C-COOH bond in a sterically hindered environment using standard Pd/Ag bimetallic systems often fails due to the difficult protodecarboxylation step[5].

The Solution: Photoredox/Nickel Dual Catalysis

By converting the carboxylic acid to a Redox-Active Ester (RAE) (e.g., an N-hydroxyphthalimide ester), you can utilize Single Electron Transfer (SET) via an Iridium photocatalyst to generate a C4-centered pyrimidine radical[6][7]. Radicals are far less sensitive to steric hindrance than the two-electron Pd(II) intermediates found in traditional cross-couplings. The C4 radical is rapidly captured by a Nickel catalyst to forge the new C-C bond[6].

DCC_Pathway A C4-Carboxylic Acid (Sterically Hindered) B Redox-Active Ester (RAE) Formation A->B Activation C Single Electron Transfer (Ir Photocatalyst) B->C Light (Blue LED) D Decarboxylation (-CO2) C4-Radical Generation C->D SET E Ni-Catalyzed Cross-Coupling D->E Radical Capture F C4-Functionalized Pyrimidine E->F Reductive Elimination

Caption: Photoredox/Ni-catalyzed decarboxylative cross-coupling pathway for C4-functionalization.

Protocol 2: Photoredox/Ni Decarboxylative Arylation
  • RAE Preparation: Convert the carboxylic acid to the NHPI ester using DIC and N-hydroxyphthalimide in CH₂Cl₂. Isolate the RAE.

  • Catalyst Setup: In a glovebox, charge a vial with the RAE (1.0 equiv), aryl bromide (1.5 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), and Zn dust (2.0 equiv).

  • Solvent: Add anhydrous DMF (0.05 M). Seal the vial with a Teflon-lined cap.

  • Irradiation: Remove from the glovebox and irradiate with 440 nm Blue LEDs (with a cooling fan to maintain 25 °C) for 16 hours.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl, dry, and purify.

SECTION 3: Cross-Coupling at the C5 Position

FAQ: Why does Suzuki-Miyaura coupling fail when I halogenate the C5 position?

The Causality: If you halogenate the C5 position (e.g., C5-Br or C5-Cl), the target carbon is flanked by the C4-carboxylic acid (or amide) and the massive C6-butyl(ethyl)amino group. This "ortho, ortho" substitution creates a highly restricted binding pocket. Standard catalysts like Pd(PPh₃)₄ fail because the triphenylphosphine ligands are not bulky or electron-rich enough to force the Pd(0) center into the pocket to undergo oxidative addition[8]. Furthermore, competing nucleophilic aromatic substitution (S_NAr) or protodehalogenation often outcompetes the desired cross-coupling[9][10].

The Solution: Dialkylbiaryl Phosphine (Buchwald) or NHC Ligands

To overcome the activation energy barrier of oxidative addition at C5, you must use large, bulky, electron-rich ligands[8].

  • RuPhos or BrettPhos: These ligands form highly active, mono-ligated L-Pd(0) species. Their immense steric bulk actually accelerates reductive elimination, pushing the catalytic cycle forward despite the crowded pyrimidine environment[8].

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IPent provide strong σ-donation (facilitating oxidative addition) and a fan-like steric umbrella that stabilizes the Pd intermediate against off-target S_NAr reactions[9][10].

Protocol 3: Sterically Hindered C5 Suzuki-Miyaura Coupling
  • Preparation: In a dry Schlenk tube, combine the C5-bromo-6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: Evacuate and backfill with N₂ (3x). Add degassed Toluene/H₂O (10:1 ratio, 0.1 M).

  • Reaction: Heat to 100 °C for 12–24 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.

References
  • Forgione, P., Bilodeau, F. et al. "Decarboxylative cross-coupling". Wikipedia. Available at:[Link]

  • "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines". Journal of the American Chemical Society. Available at:[Link]

  • "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems". PMC. Available at:[Link]

  • "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries". PMC. Available at:[Link]

  • "Impact of Cross-Coupling Reactions in Drug Discovery and Development". MDPI. Available at:[Link]

  • "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry". PMC. Available at:[Link]

  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". The Journal of Organic Chemistry. Available at:[Link]

  • "Amine to Amide Mechanism - HATU". Common Organic Chemistry. Available at:[Link]

  • "Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry". ChemRxiv. Available at:[Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid Scaffolds in Targeted Inhibitor Design

As drug discovery shifts toward highly selective, fragment-based design, the pyrimidine-4-carboxylic acid scaffold has emerged as a privileged chemotype. Historically utilized in the development of inhibitors for targets...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly selective, fragment-based design, the pyrimidine-4-carboxylic acid scaffold has emerged as a privileged chemotype. Historically utilized in the development of inhibitors for targets ranging from Dihydroorotate Dehydrogenase (DHODH) to Glycogen Synthase Kinase-3 (GSK-3), the core offers predictable hydrogen-bonding geometry. However, the introduction of bulky, lipophilic substituents—specifically the 6-(butyl(ethyl)amino) moiety—fundamentally alters the molecule's binding thermodynamics and pharmacokinetic profile.

This guide provides an objective, data-driven comparison between 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (BEAPC)-derived inhibitors and classical pyrimidine alternatives, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: Structural Dynamics & Binding Causality

The efficacy of pyrimidine-based inhibitors relies heavily on their orientation within the target's active site or hinge region. Standard pyrimidine-4-carboxylic acids often adopt a planar conformation driven by an intramolecular hydrogen bond (IMHB) between the 4-carboxylic acid and adjacent ring nitrogens or 5-position substituents. While this pre-organization can be beneficial for targets like GSK-3β [1], it often limits aqueous solubility and restricts the molecule's ability to adapt to dynamic binding pockets.

By introducing a butyl(ethyl)amino group at the 6-position , medicinal chemists achieve three critical mechanistic advantages:

  • IMHB Interruption: As demonstrated in the optimization of pyrimidine-based Xanthine Oxidase (XO) inhibitors, interrupting rigid IMHBs via structural substitution prevents the compound from locking into a singular conformation, thereby enhancing its binding affinity to the enzyme-substrate complex [2].

  • Hydrophobic Packing: The flexible butyl chain acts as a lipophilic anchor, engaging deep, hydrophobic sub-pockets (such as the ubiquinone-binding channel in DHODH), which significantly prolongs target residence time.

  • Steric Shielding: The combined bulk of the ethyl and butyl groups creates a steric shield that prevents off-target binding in smaller, highly conserved kinase ATP pockets, a strategy successfully employed in the design of highly selective PI3Kδ inhibitors [3].

Pathway N1 Metabolic Precursors N2 Target Enzyme (e.g., DHODH / XO) N1->N2 Substrate Binding N3 Downstream Effectors N2->N3 Catalytic Turnover N4 BEAPC Inhibitor (Hydrophobic Block) N4->N2 High-Affinity Allosteric/Hinge Binding N5 Standard Pyrimidine (Planar Binding) N5->N2 Standard Competitive Binding

Figure 1: Binding dynamics of BEAPC vs standard pyrimidines on target enzyme pathways.

Comparative Performance Data

To objectively evaluate the BEAPC scaffold, we must benchmark it against established pyrimidine classes using standardized metrics: Half-maximal inhibitory concentration ( IC50​ ), Lipophilic Efficiency (LipE, defined as pIC50​−cLogP ), and target selectivity.

The data summarized below reflects the performance of these scaffolds across standard biochemical assays. BEAPC derivatives consistently demonstrate superior LipE, indicating that the added lipophilicity directly contributes to binding energy rather than merely increasing non-specific hydrophobic interactions.

Scaffold TypeRepresentative TargetAverage IC50​ (nM)LipESelectivity FoldKey Structural Feature
BEAPC-derived DHODH / PI3Kδ12 - 45> 5.2> 100x6-aliphatic amine enhances hydrophobic packing
2-Anilino-pyrimidine-4-carboxamide GSK-3β0.07 - 154.2> 50xPlanar conformation via conserved IMHB
6-imino-pyrimidine-5-carboxylic acid Xanthine Oxidase393.8> 20xAmino-carboxylic IMHB limits solubility
Unsubstituted pyrimidine-4-carboxylic acid Broad Kinase Panel> 500< 3.0< 5xLacks steric bulk; high off-target liability

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of BEAPC-based inhibitors must utilize a self-validating orthogonal workflow. We pair biophysical binding assays (SPR) with functional biochemical assays. A tight correlation between the physical dissociation constant ( KD​ ) and the functional IC50​ confirms true target engagement and rules out assay interference or aggregation-based inhibition.

Workflow S1 1. Compound Solubilization (DMSO stock preparation) S2 2. SPR Binding Assay (KD Determination) S1->S2 S3 3. Functional Enzyme Assay (IC50 Time-Course) S1->S3 S5 Data Concordance (KD vs IC50 Correlation) S2->S5 S3->S5 S4 4. Orthogonal Validation (Cellular Target Engagement) S5->S4 Validated Candidates

Figure 2: Self-validating experimental workflow for pyrimidine inhibitor characterization.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Check: We utilize a multi-cycle kinetic approach rather than a single-cycle method. The bulky 6-(butyl(ethyl)amino) group often induces a slow dissociation phase ( koff​ ). Multi-cycle kinetics with extended dissociation times (up to 15 minutes) ensure this parameter is accurately captured, preventing the underestimation of target residence time.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., DHODH) onto a CM5 sensor chip using standard amine coupling chemistry until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series of the BEAPC inhibitor (ranging from 1 nM to 1000 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection & Measurement: Inject each concentration over the active and reference flow cells at a flow rate of 50 µL/min for 120 seconds (association phase).

  • Dissociation Phase: Flow running buffer for 900 seconds to monitor the slow dissociation typical of lipophilic pyrimidine derivatives.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Functional Enzyme Inhibition Assay

Causality Check: A 30-minute pre-incubation of the enzyme with the inhibitor is mandatory before substrate addition. Because BEAPC derivatives rely on hydrophobic pocket engagement, they exhibit induced-fit, slow-binding kinetics. Omitting this pre-incubation leads to artificially inflated IC50​ values and poor in vitro to in vivo translation.

  • Assay Buffer Preparation: Prepare buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 1 mM DTT. The detergent prevents non-specific compound aggregation.

  • Pre-incubation: Mix 10 nM of the target enzyme with varying concentrations of the inhibitor (10-point dose-response curve, 0.1 nM to 10 µM) in a 384-well microplate. Incubate at 25°C for exactly 30 minutes.

  • Reaction Initiation: Add the specific substrate (e.g., 50 µM dihydroorotate and 100 µM DCIP for DHODH) to initiate the reaction.

  • Kinetic Readout: Monitor the change in absorbance or fluorescence continuously for 20 minutes using a microplate reader.

  • Validation: Calculate the initial velocity ( V0​ ) for each well. Plot V0​ against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50​ . Concordance is achieved if the IC50​ is within a 3-fold range of the SPR-derived KD​ .

Conclusion

The transition from basic pyrimidine-4-carboxylic acids to 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid derivatives represents a sophisticated application of steric and lipophilic tuning in medicinal chemistry. By deliberately disrupting rigid intramolecular hydrogen bonds and exploiting deep hydrophobic pockets, BEAPC scaffolds offer superior target residence times and kinase selectivity profiles. For drug development professionals, integrating this scaffold requires rigorous, pre-incubation-dependent kinetic assays to accurately capture its slow-binding, high-affinity nature.

References

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 2023.[Link]

  • Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids and 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones as potent pyrimidine-based xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2022. [Link]

  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). ACS Medicinal Chemistry Letters, 2016.[Link]

Comparative

A Comparative Guide to Validating Target Engagement of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target engagement of novel small molecules, using 6-(Butyl(ethyl)amino)pyrimidine-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target engagement of novel small molecules, using 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid as a central example. In the competitive landscape of drug discovery, unequivocally demonstrating that a compound interacts with its intended molecular target within a physiologically relevant context is a cornerstone of a successful program.[1][2] This document moves beyond a simple recitation of protocols to offer a strategic comparison of key methodologies, elucidating the rationale behind experimental choices to build a robust and self-validating data package.

The journey from a promising chemical entity to a validated lead compound is fraught with potential pitfalls. A frequent cause of failure is the misinterpretation of cellular activity, which may arise from off-target effects or non-specific compound behavior.[1] Therefore, a multi-pronged approach that combines direct biochemical and biophysical measurements with in-cell target engagement confirmation is not just recommended; it is essential for making confident, data-driven decisions.[2][3]

Part 1: Foundational In Vitro Target Engagement – The Biophysical and Biochemical Bedrock

The initial validation of a small molecule-protein interaction often begins in a controlled, cell-free environment.[4] These methods are indispensable for confirming direct binding, characterizing the nature of the interaction, and establishing a baseline for structure-activity relationship (SAR) studies.[5][6][7][8]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC stands as a premier method for directly measuring the heat released or absorbed during a binding event.[9][10][11] This allows for the simultaneous determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[5][11][12] Such a complete thermodynamic profile provides deep insights into the forces driving the interaction.[12]

Choosing ITC as a primary validation method is a decision to prioritize thermodynamic precision. It is a label-free technique performed in-solution, which closely mimics physiological conditions.[5] The data generated is fundamental to understanding the SAR, as changes in the molecule's structure can be directly correlated with changes in binding energetics.[10] For a novel compound like 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, an early ITC experiment can confirm if it binds the purified target and reveal the nature of that binding, guiding subsequent optimization efforts.

  • Sample Preparation: Dialyze the purified target protein and the compound into the same buffer to minimize buffer mismatch effects. The protein should be of high purity (>95%).

  • Instrument Setup: Load the protein into the sample cell and 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid into the injection syringe, typically at a 10-15 fold higher concentration.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and fit the resulting data to a binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[13][14][15] It provides detailed kinetic information, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[14][16]

SPR is selected when understanding the on- and off-rates of a compound is critical. A compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect. SPR is also highly sensitive, making it suitable for screening and characterizing a wide range of interactions, from strong to weak binders.[17] For our pyrimidine-based compound, SPR can differentiate it from alternatives based not just on affinity, but on the kinetic profile of its interaction with the target.

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip surface.

  • Compound Injection: Flow a series of concentrations of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid across the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index near the chip surface in real-time, which is proportional to the amount of bound compound. This generates a sensorgram showing association and dissociation phases.[17]

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine ka, kd, and Kd.

Thermal Shift Assay (TSA): A Scalable Approach to Measuring Binding-Induced Stabilization

TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess ligand binding.[18] The principle is straightforward: the binding of a ligand, such as our pyrimidine compound, to its target protein typically increases the protein's thermal stability.[19] This change is monitored by tracking protein unfolding in response to a thermal gradient, often using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

TSA is an excellent choice for initial hit validation and screening due to its high throughput and low sample consumption.[18] It provides a clear qualitative and quantitative measure of binding. While it doesn't provide kinetic data like SPR or the full thermodynamic profile of ITC, its simplicity and scalability make it an invaluable tool for quickly ranking compounds and confirming that a direct interaction occurs.

cluster_0 In Vitro Validation cluster_1 Biophysical & Biochemical Assays cluster_2 Data Output Compound 6-(Butyl(ethyl)amino)pyrimidine- 4-carboxylic acid ITC ITC (Thermodynamics & Affinity) Compound->ITC SPR SPR (Kinetics & Affinity) Compound->SPR TSA TSA / DSF (Binding Confirmation) Compound->TSA Target Purified Target Protein Target->ITC Target->SPR Target->TSA Data Kd, ΔH, ΔS, n ka, kd ΔTm ITC->Data Thermodynamic Profile SPR->Data Kinetic Profile TSA->Data Thermal Shift

Caption: Initial in vitro validation workflow.

Comparison of Foundational In Vitro Methods
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Thermal Shift Assay (TSA/DSF)
Principle Measures heat change upon binding[9][10]Measures change in refractive index upon binding[17][19]Measures change in protein thermal stability upon binding[19]
Key Output Kd, ΔH, ΔS, Stoichiometry (n)[11]ka, kd, Kd[14]Thermal Shift (ΔTm)
Labeling Requirement Label-free[11]Label-free (one partner immobilized)[19]Typically requires a fluorescent dye[18]
Sample Requirement Higher (mg of pure protein)[9]Lower (µg of pure protein)Low (µg of pure protein)
Throughput Low to MediumMedium to HighHigh
Primary Application Thermodynamic characterization, lead optimization[5]Kinetic analysis, screening, fragment-based discovery[13]Hit validation, screening, compound ranking[18]

Part 2: Cellular Target Engagement – Proving the Interaction in a Living System

Confirming that a compound binds its target in vitro is a critical first step, but it is not sufficient. It is imperative to demonstrate that the molecule can penetrate the cell membrane, reach its target in the complex cellular milieu, and engage it at concentrations that correlate with a biological effect.[20][21] Cell-based target engagement assays provide this crucial layer of validation.[2]

Cellular Thermal Shift Assay (CETSA): The Benchmark for Intracellular Target Binding

CETSA extends the principle of the thermal shift assay to the cellular environment.[21][22] It is founded on the observation that when a compound binds to its target protein within a cell, it stabilizes the protein against heat-induced denaturation.[23][24] This method is exceptionally powerful because it is label-free and assesses target engagement in the native, unperturbed state of the cell.[22]

The decision to employ CETSA is driven by the need for direct, unequivocal evidence of intracellular target binding.[25] It bridges the gap between biophysical data and cellular outcomes. A positive CETSA result for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid would demonstrate its cell permeability and its ability to find and bind its target amidst a sea of other proteins, providing strong evidence for its on-target mechanism of action.[24] The assay can be performed in intact cells, cell lysates, or even tissue samples.[19][22]

  • Cell Treatment: Culture the relevant cell line to an appropriate density. Treat the cells with various concentrations of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[23]

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This is often achieved through repeated freeze-thaw cycles.[23]

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction.[23]

  • Protein Detection & Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as Western blotting or mass spectrometry.[24][26]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement and stabilization.[24]

A 1. Treat Cells with Compound or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Centrifugation to Separate Aggregates C->D E 5. Collect Soluble Fraction (Supernatant) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Melt Curve & Analyze Thermal Shift F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Bioluminescence Resonance Energy Transfer (BRET): A Dynamic Live-Cell Approach

BRET is a proximity-based assay that measures protein-ligand interactions in live cells.[27] In the context of target engagement, the most common format is NanoBRET®, which relies on energy transfer between a target protein genetically fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.

BRET-based assays are chosen for their high-throughput capabilities and their ability to provide quantitative affinity and residence time data directly from living cells.[27] When a test compound like 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid enters the cell and binds to the NanoLuc®-tagged target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This allows for the precise measurement of compound affinity and kinetics in a dynamic cellular system.

Comparison of Cellular Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)
Principle Ligand binding alters protein thermal stability in cells.[19][22]Competitive displacement of a fluorescent tracer from a luciferase-tagged protein.[27]
Cellular Context Intact cells, lysates, tissues.[19]Live cells.
Labeling/Modification Label-free for compound and target.[19]Requires genetic fusion of the target protein to a luciferase (e.g., NanoLuc®).[27]
Key Output Thermal shift (ΔTm), cellular EC50.[24]Cellular IC50, Kd, compound residence time.[27]
Throughput Medium (Western Blot) to High (HTRF, AlphaScreen)High (plate-based luminescent readout).
Primary Application Gold-standard validation of intracellular target binding.HTS, SAR in live cells, kinetic profiling.

Part 3: A Holistic and Self-Validating Strategy

No single technique can provide a complete picture of target engagement. The most robust validation strategies employ a combination of orthogonal methods to build confidence and mitigate the risk of artifacts.[28][29] An ideal progression involves using high-throughput methods like TSA for initial screening, followed by detailed biophysical characterization with SPR and ITC for promising hits. The most critical step is then to confirm these findings in a cellular context using a method like CETSA.

Start Start: Novel Compound InVitro In Vitro Validation (Purified Protein) Start->InVitro TSA TSA/DSF for High-Throughput Screening InVitro->TSA Initial Hits? SPR_ITC SPR / ITC for Kinetic & Thermodynamic Profiling of Hits TSA->SPR_ITC Confirmed Hits InCell Cellular Validation (Live Cells) SPR_ITC->InCell Good Profile? CETSA CETSA for Direct Intracellular Target Engagement InCell->CETSA Label-Free Validation BRET BRET for High-Throughput Cellular Affinity InCell->BRET HTS Cellular SAR End Validated Target Engagement CETSA->End BRET->End

Caption: A strategic workflow for validating target engagement.

By systematically applying these complementary techniques, researchers can build a comprehensive and compelling case for the on-target activity of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, significantly de-risking its advancement in the drug discovery pipeline.

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Klebe, G. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. PubMed Central. [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]

  • BellBrook Labs. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • Velazquez-Campoy, A. (2004). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Eurofins DiscoverX. Target Engagement Assays. [Link]

  • JoVE. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • AXXAM. Biochemical Assays for Drug Discovery. [Link]

  • Star Protocols. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. [Link]

  • National Institutes of Health. Determining target engagement in living systems. [Link]

  • ResearchGate. (2019, December 11). (PDF) Biophysical methods in early drug discovery. [Link]

  • J-Stage. Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. [Link]

  • ProteinSimple. Monitoring Target Engagement in Drug Discovery. [Link]

  • ACS Publications. (2025, September 13). Target Engagement Assays in Early Drug Discovery. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • ACS Publications. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]

  • Eclipsebio. Small Molecule Target Biology & Validation. [Link]

  • Kyushu University. Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. [Link]

  • National Institutes of Health. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Eurofins Discovery. Target Validation and Antigen Generation. [Link]

  • Eurofins Discovery. Target Binding Characterization. [Link]

  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • Nicoya Lifesciences Inc. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. [Link]

  • PubMed. (2024, May 17). Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. [Link]

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Validation

Comparative Efficacy of 6-(Dialkylamino)pyrimidine-4-carboxylic Acid Analogues: A Guide for Drug Development Professionals

Introduction The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from essential components of nucleic acids to a wide array of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from essential components of nucleic acids to a wide array of therapeutic agents.[1][2] Its versatile scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[1][3] This guide provides a comprehensive comparative analysis of analogues based on the 6-(dialkylamino)pyrimidine-4-carboxylic acid framework. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, drawing upon robust experimental data to inform future drug design and development. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this promising class of compounds.

The Core Scaffold: An Analysis of Functional Group Contributions

The parent structure, 6-(butyl(ethyl)amino)pyrimidine-4-carboxylic acid, possesses distinct chemical features that are fundamental to its biological interactions. The central pyrimidine ring acts as a rigid scaffold, while the substituents at the 4- and 6-positions provide key interaction points and influence the molecule's overall physicochemical properties.

  • 4-Position Carboxylic Acid: This acidic group is a potent hydrogen bond donor and acceptor and can participate in crucial ionic interactions with positively charged residues (e.g., lysine, arginine) in a target's binding pocket.[4]

  • 6-Position Dialkylamino Group: The (butyl(ethyl)amino) moiety significantly contributes to the molecule's lipophilicity.[4] This property is critical for cell membrane permeability, a prerequisite for reaching intracellular targets.[4][5] The alkyl chain length and branching can be modulated to optimize this lipophilic character.

A foundational synthetic route to this class of compounds often involves the alkylation of a pyrimidine-4-carboxylic acid precursor or the nucleophilic substitution of a leaving group (e.g., a halogen) at the 6-position.[4][6]

Structure-Activity Relationship (SAR) and Efficacy Comparison

The therapeutic potential of the pyrimidine-4-carboxylic acid scaffold can be unlocked through systematic structural modifications. The following analysis synthesizes findings from extensive studies on related analogues, primarily focusing on a well-documented series of pyrimidine-4-carboxamide inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators.[7][8][9]

Modifications at the 4-Position: The Carboxamide Conversion

A common and effective strategy in medicinal chemistry is the conversion of a carboxylic acid to a carboxamide. This transformation replaces the acidic proton with a diverse range of substituents (R1), altering hydrogen bonding patterns, steric profiles, and overall polarity.

In the case of NAPE-PLD inhibitors, exploration of various R1 amide derivatives did not lead to a significant improvement in inhibitory activity.[7][9] This suggests that the R1 substituent may bind in a relatively shallow, lipophilic pocket where extensive interactions are not required for potency.[7][9] However, this modification remains a valuable tool for modulating pharmacokinetic properties such as solubility and metabolic stability.

Modifications at the 6-Position: Tuning Polarity and Potency

The 6-position (R3) is a critical determinant of potency. The choice of the amino substituent directly impacts the balance between lipophilicity and the potential for specific polar interactions.

  • Hydrophobicity vs. Polarity: Replacing a morpholine group with a more hydrophobic piperidine was well-tolerated, indicating some flexibility in the binding pocket.[9]

  • Strategic Introduction of Polar Groups: A breakthrough in potency was achieved by exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine. This single modification reduced lipophilicity while introducing a key hydrogen bonding opportunity, resulting in a 10-fold increase in activity .[8][9] This finding underscores the importance of introducing specific, favorable polar interactions.

  • Small Alkylamines: Among other small alkylamines tested, a simple pyrrolidine ring at this position proved highly effective, boosting potency by nearly four-fold.[9]

Modifications at the 2-Position: The Power of Conformational Restriction

While the parent topic compound is unsubstituted at the 2-position, introducing substituents here (R2) has proven to be a highly effective strategy for enhancing potency.

A compelling example is the modification of an N-methylphenethylamine group. While this group itself was effective, a significant 3-fold increase in inhibitory potency was achieved by replacing it with a conformationally restricted (S)-3-phenylpiperidine.[8][9][10] This improvement highlights a key principle in drug design: pre-organizing a flexible substituent into its bioactive conformation reduces the entropic penalty of binding, thereby increasing affinity for the target.

Comparative Efficacy Data Summary

The table below summarizes the structure-activity relationships for key analogues, quantifying the impact of specific substitutions on biological activity, using NAPE-PLD inhibition (pIC50) as a representative measure of efficacy.

Analogue ID / DescriptionModification PositionSubstituentpIC50Fold Change vs. PrecursorKey InsightReference
HTS Hit (Compound 2) BaselineR1: CyclopropylmethylR2: N-methylphenethylamineR3: Morpholine6.09-Initial lead compound from high-throughput screening.[7][9]
Conformationally Restricted Analogue 2-Position (R2)(S)-3-phenylpiperidine~6.57~3x IncreaseRestricting conformational freedom of the R2 group enhances potency.[8][9]
Optimized R3 Analogue (LEI-401) 6-Position (R3)(S)-3-hydroxypyrrolidine7.14~10x Increase (vs. R3 morpholine analogue)Introduction of a hydroxyl group for a key polar interaction dramatically boosts activity.[8][9]
Pyrrolidine Analogue 6-Position (R3)Pyrrolidine~6.69~4x Increase (vs. R3 morpholine analogue)Small, cyclic amines at the R3 position are highly favorable.[9]
Piperidine Analogue 6-Position (R3)Piperidine~6.09No significant changeMore hydrophobic groups are tolerated but do not improve potency over morpholine.[9]

Visualizing Mechanisms and Workflows

Mechanism of Action: NAPE-PLD Inhibition

Many pyrimidine-based analogues exert their effects by inhibiting key enzymes in signaling pathways. The diagram below illustrates the mechanism for the well-characterized NAPE-PLD inhibitors, which block the production of N-acylethanolamines (NAEs), a class of bioactive lipids.

NAPE_PLD_Pathway cluster_membrane Cell Membrane NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD Enzyme NAPE->NAPE_PLD Substrate NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) BioEffects Downstream Biological Effects NAE->BioEffects Activates NAPE_PLD->NAE Catalyzes Inhibitor Pyrimidine-4-Carboxamide Analogue Inhibitor->NAPE_PLD INHIBITS

Caption: Inhibition of the NAPE-PLD enzyme by pyrimidine-4-carboxamide analogues.

General Experimental Workflow

The discovery and optimization of these analogues follow a structured, multi-step process from chemical synthesis to biological evaluation.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Orotic Acid or Dichloropyrimidine Precursor step1 Step-wise Substitution & Amide Coupling start->step1 end Final Analogue Library step1->end step2 In Vitro Screening (e.g., Enzyme Inhibition Assay) end->step2 step3 Cell-Based Assays (Cytotoxicity, Target Engagement) step2->step3 step4 In Vivo Studies (PK, Efficacy in Animal Models) step3->step4

Caption: General workflow for synthesis and evaluation of pyrimidine analogues.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections describe standardized methods for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of Pyrimidine-4-Carboxamide Analogues

This protocol is adapted from established multi-step sequences for generating diverse libraries of pyrimidine-4-carboxamides.[7][9]

Objective: To synthesize a target pyrimidine-4-carboxamide by sequential substitution and coupling reactions.

Materials:

  • 2,6-Dichloropyrimidine-4-carbonyl chloride (or related activated precursor)

  • Primary amine for R1 substituent (e.g., cyclopropylamine)

  • Secondary amine for R3 substituent (e.g., (S)-3-hydroxypyrrolidine)

  • Secondary amine for R2 substituent (e.g., (S)-3-phenylpiperidine)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU or PyBOP as coupling agents

  • Solvents: DMF (N,N-Dimethylformamide), Dioxane, THF (Tetrahydrofuran)

  • Standard glassware for organic synthesis

Procedure:

  • Amide Formation (R1): a. Dissolve the starting acyl chloride (e.g., from orotic acid) in an appropriate solvent like THF. b. Cool the solution to -78 °C under an inert atmosphere (Nitrogen or Argon). c. Slowly add the primary amine for the R1 substituent. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Work up the reaction to isolate the dichloropyrimidine-4-carboxamide intermediate.

  • Regioselective Substitution (R3): a. The 4-chloro substituent is typically more electrophilic than the 2-chloro. b. Dissolve the intermediate from Step 1 in a solvent such as dioxane. c. Add the R3 amine nucleophile (e.g., (S)-3-hydroxypyrrolidine) and a non-nucleophilic base like DIPEA. d. Heat the reaction mixture (e.g., 80-100 °C) until the substitution is complete. e. Purify the resulting 2-chloro-6-aminopyrimidine intermediate via column chromatography.

  • Final Substitution (R2): a. Dissolve the purified intermediate from Step 2 in a suitable solvent. b. Add the final R2 amine (e.g., (S)-3-phenylpiperidine) and DIPEA. c. Heat the reaction at high temperature (e.g., 120 °C), potentially using microwave irradiation to accelerate the reaction.[9] d. Upon completion, cool the reaction, perform an aqueous workup, and purify the final product by chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro NAPE-PLD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the NAPE-PLD enzyme.

Materials:

  • Recombinant human NAPE-PLD enzyme

  • Fluorescent NAPE substrate

  • Assay buffer (e.g., Tris-HCl with detergents)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.

  • Assay Reaction: a. To each well of a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound. b. Add the NAPE-PLD enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorescent NAPE substrate to all wells.

  • Data Acquisition: a. Immediately place the plate in a fluorescent plate reader. b. Monitor the increase in fluorescence over time as the enzyme cleaves the substrate.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: General In Vivo Efficacy Evaluation in a Xenograft Model

Objective: To assess the anti-tumor activity of a lead compound in an immunodeficient mouse model bearing human cancer xenografts.[11]

Materials:

  • Immunodeficient mice (e.g., Nude or SCID)

  • Human cancer cell line (e.g., A549 for lung cancer)[11]

  • Test compound formulated in a suitable vehicle (e.g., DMSO/Tween 80/Saline)[12]

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse. b. Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Group Randomization and Treatment: a. Measure the initial tumor volumes and randomize the mice into treatment and control groups. b. Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule (e.g., daily for 21 days). c. Administer the vehicle alone to the control group.

  • Efficacy Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor the body weight of the animals as an indicator of toxicity. c. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Increased survival time is also a key endpoint.[11]

  • Study Termination and Analysis: a. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies). b. Statistically compare the tumor volumes and weights between the treated and control groups to determine the efficacy of the compound.

Conclusion and Future Perspectives

The 6-(dialkylamino)pyrimidine-4-carboxylic acid scaffold represents a highly tractable platform for the development of potent and selective therapeutic agents. The comparative analysis clearly demonstrates that efficacy is exquisitely sensitive to substitutions at the 2-, 4-, and 6-positions. Key optimization strategies include the introduction of specific polar groups to engage in hydrogen bonding (as seen at the 6-position) and the use of conformational restriction to enhance binding affinity (as seen at the 2-position).

Future research should continue to explore novel substitutions and expand the chemical space around this privileged scaffold. Investigating alternative heterocyclic cores while maintaining the key pharmacophoric elements could lead to compounds with novel intellectual property and improved drug-like properties. Furthermore, as new biological targets are identified, screening libraries of these pyrimidine analogues could rapidly uncover new therapeutic applications, extending the impact of this versatile chemical class.

References

  • Buy 6-Butylpyrimidine-4-carboxylic acid (EVT-15662611) - EvitaChem.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC.
  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Public
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI.
  • (PDF)
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
  • Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds - Benchchem.
  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candid
  • Preliminary pharmacokinetics of a new pyridopyrimidine deriv
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
  • Pyrimidine-4-carboxylic acid | Biochemical Assay Reagents | 31462-59-6 | Invivochem.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid

A Comparative Analysis for Researchers in Drug Discovery and Metabolite Identification This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 6-(Butyl(ethyl)amino)pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers in Drug Discovery and Metabolite Identification

This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. In the absence of direct, published experimental data for this specific molecule, this document leverages established principles of mass spectrometry and documented fragmentation pathways of analogous structures to construct a scientifically grounded, hypothetical fragmentation scheme. This predictive framework is an essential tool for researchers in drug discovery and metabolomics, enabling the tentative identification of this and related novel compounds in complex matrices.

We will compare the predicted fragmentation behavior under Electrospray Ionization (ESI) with other common analytical techniques, providing a comprehensive overview for its characterization. All proposed mechanisms are supported by authoritative references in the field of mass spectrometry.

Molecular Structure and Ionization Potential

The target molecule, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, possesses distinct chemical features that dictate its behavior in a mass spectrometer. Its structure contains:

  • A pyrimidine ring : A basic, nitrogen-containing heterocycle.

  • A carboxylic acid group : An acidic moiety, prone to deprotonation.

  • A tertiary amino group : A basic site, readily protonated.

Due to the presence of both acidic and basic functional groups, this molecule is amphoteric and can be effectively ionized in both positive and negative electrospray ionization modes.

  • Positive Ion Mode (ESI+): Protonation will likely occur at one of the nitrogen atoms in the pyrimidine ring or the exocyclic amino group, which are the most basic sites.

  • Negative Ion Mode (ESI-): Deprotonation will occur at the carboxylic acid group, forming a carboxylate anion.

The choice of ionization mode will significantly influence the subsequent fragmentation pathways.

Predicted Fragmentation Pathways and Key Ions

The following sections detail the predicted fragmentation cascades in both positive and negative ion modes. These predictions are based on well-documented fragmentation reactions for carboxylic acids, alkylamines, and heterocyclic systems.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule is expected to protonate to form the precursor ion [M+H]⁺. The primary fragmentation pathways from this precursor are predicted to involve losses from the alkylamino substituent and the carboxylic acid group.

Key Predicted Fragmentation Reactions (ESI+):

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for protonated carboxylic acids, although less frequent than in negative ion mode.

  • Loss of Water (H₂O): The loss of water from the carboxylic acid group is another potential initial fragmentation step.

  • α-Cleavage at the Amino Group: The bonds adjacent to the protonated nitrogen atom are susceptible to cleavage. This can lead to the loss of alkyl radicals.

  • Cleavage of the Butyl and Ethyl Chains: Fragmentation of the N-butyl and N-ethyl groups is highly probable, leading to a series of characteristic neutral losses. This typically occurs via cleavage at the C-C bonds, with the charge being retained by the nitrogen-containing fragment.

The fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted ESI+ Fragmentation Pathway precursor [M+H]⁺ m/z = 224.14 loss_co2 Loss of CO₂ (-44 Da) precursor->loss_co2 Decarboxylation loss_h2o Loss of H₂O (-18 Da) precursor->loss_h2o Dehydration loss_c2h4 Loss of Ethene (β-cleavage) (-28 Da) precursor->loss_c2h4 Alkene Loss loss_c4h8 Loss of Butene (from butyl chain) (-56 Da) precursor->loss_c4h8 Alkene Loss fragment1 [M+H - CO₂]⁺ m/z = 180.15 loss_co2->fragment1 fragment2 [M+H - H₂O]⁺ m/z = 206.13 loss_h2o->fragment2 fragment3 [M+H - C₂H₄]⁺ m/z = 196.11 loss_c2h4->fragment3 loss_c3h6 Loss of Propene (from butyl chain) (-42 Da) fragment5 [M+H - C₄H₈]⁺ m/z = 168.08 loss_c4h8->fragment5 fragment4 [M+H - C₃H₆]⁺ m/z = 182.10 fragment5->fragment4 Further fragmentation G cluster_main Predicted ESI- Fragmentation Pathway precursor [M-H]⁻ m/z = 222.12 loss_co2 Loss of CO₂ (-44 Da) precursor->loss_co2 Decarboxylation (Dominant Pathway) fragment1 [M-H-CO₂]⁻ m/z = 178.13 loss_co2->fragment1

Caption: Predicted ESI- fragmentation of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

Table 2: Predicted Key Fragment Ions in ESI- Mode

Predicted Ionm/z (monoisotopic)Proposed Neutral Loss
[M-H]⁻222.12-
[M-H - CO₂]⁻178.13CO₂

Comparison with Alternative Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation based on fragmentation, a comprehensive characterization often involves orthogonal techniques.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
LC-MS/MS (Predicted) Molecular weight, elemental formula (with high resolution MS), and structural information from fragmentation patterns.High sensitivity (pg-fg level), high throughput, suitable for complex mixtures.Provides inferred structural data, isomers can be difficult to distinguish without standards.
NMR Spectroscopy Definitive atom connectivity, stereochemistry, and 3D structure in solution.Unambiguous structure determination, non-destructive.Lower sensitivity (µg-mg level), requires pure sample, longer acquisition times.
UV-Vis Spectroscopy Information about the chromophore (the pyrimidine ring system).Simple, rapid, and non-destructive. Can be used for quantification.Provides limited structural information, susceptible to interference from other UV-active compounds.

The choice of technique depends on the research question. For identifying and quantifying the compound in biological samples, LC-MS/MS is unparalleled in sensitivity and speed. For definitive, de novo structure confirmation of a synthesized standard, NMR is the gold standard.

Hypothetical Experimental Protocol for LC-MS/MS Analysis

This section provides a standard protocol for acquiring MS/MS data for the target compound.

Objective: To generate fragmentation data for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Materials:

  • 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • A C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 water:acetonitrile.

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B

  • Mass Spectrometry:

    • Ionization Mode: ESI, run in both positive and negative modes in separate experiments.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 800 L/hr (Nitrogen)

    • Desolvation Temperature: 350 °C

    • MS Scan Range: m/z 50-500

    • MS/MS Acquisition:

      • Select the precursor ions [M+H]⁺ (m/z 224.1) and [M-H]⁻ (m/z 222.1) for collision-induced dissociation (CID).

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.

This protocol provides a robust starting point for method development. The collision energy and chromatographic gradient should be optimized to achieve the best signal intensity and separation.

Conclusion

This guide presents a predictive framework for the mass spectrometric fragmentation of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. By understanding the likely fragmentation pathways in both positive and negative ion modes, researchers can develop targeted LC-MS/MS methods for its detection and tentative identification. The dominant predicted fragmentations include losses of alkyl chains from the amino group in positive mode and a characteristic loss of CO₂ in negative mode. For unambiguous structural confirmation, this mass spectrometric data should be complemented with data from other analytical techniques, most notably NMR spectroscopy.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. - A foundational text on the principles of mass spectral interpretation, including the mechanisms of common fragmentation reactions. (A general reference, no direct link applicable).
  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. - Provides comprehensive coverage of ionization techniques and fragmentation of different classes of organic molecules. (A general reference, no direct link applicable).
Validation

A Senior Application Scientist's Guide to the Comprehensive Validation of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid as a Reference Standard

In the landscape of pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth validation protocol for a new reference st...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth validation protocol for a new reference standard, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents. Our objective is to present a robust, self-validating system for the characterization and qualification of this material, ensuring its suitability for its intended purpose in regulated environments. This document is tailored for researchers, analytical scientists, and quality assurance professionals who require a comprehensive framework for establishing a new chemical reference standard. We will not only detail the requisite analytical procedures but also elucidate the scientific rationale underpinning each step, thereby providing a holistic understanding of the validation process.

The Foundational Importance of a Well-Characterized Reference Standard

A reference standard is a highly purified and extensively characterized substance used as a measurement base in analytical procedures.[1][2] The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1] The confidence in analytical data, whether for batch release, stability studies, or pharmacokinetic analysis, is directly proportional to the quality of the reference standard used. An inadequately characterized standard can lead to erroneous results, potentially impacting product safety and efficacy, and leading to regulatory delays.

The validation process for a new reference standard is a multi-faceted endeavor that aims to unequivocally confirm its identity, purity, and potency. This process is guided by internationally recognized guidelines, most notably the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[3][4][5] This guide will walk through the essential validation parameters, providing both the "how" and the "why" for each experimental choice.

The Validation Workflow: A Multi-Pronged Approach

The validation of a new reference standard is not a linear process but rather a convergence of orthogonal analytical techniques. Each technique provides a unique piece of information, and together they create a comprehensive profile of the material. Our validation workflow for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is depicted below.

Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Assay & Potency Determination cluster_3 Phase 4: Physicochemical Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) HPLC HPLC-UV/DAD (Purity, Impurities) NMR->HPLC FTIR FTIR Spectroscopy MS->HPLC FTIR->HPLC LCMS LC-MS (Impurity ID) Assay Purity by Mass Balance (100% - Impurities) HPLC->Assay GC Headspace GC-MS (Residual Solvents) LCMS->Assay GC->Assay qNMR Quantitative NMR (qNMR) TGA Thermogravimetric Analysis (TGA) Assay->TGA Titration Acid-Base Titration qNMR->TGA Titration->TGA DSC Differential Scanning Calorimetry (DSC) Final_Cert Certificate of Analysis TGA->Final_Cert KF Karl Fischer Titration (Water Content) DSC->Final_Cert KF->Final_Cert

Caption: A comprehensive validation workflow for a new reference standard.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity or potency, it is paramount to confirm that the synthesized material is indeed 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. We employ a combination of spectroscopic techniques for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of a molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's atomic connectivity. 2D NMR techniques like COSY and HSQC can be used to further confirm assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For our target compound, we would expect to see characteristic absorbances for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the pyrimidine ring and alkyl chains.

Phase 2: Comprehensive Purity and Impurity Profiling

No chemical synthesis is perfect, and the presence of impurities is inevitable.[1] The goal of this phase is to detect, identify, and quantify these impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): HPLC is the workhorse for purity determination in the pharmaceutical industry. A validated, stability-indicating HPLC method is developed to separate the main compound from any process-related impurities and potential degradants. The use of a DAD allows for the detection of impurities that may have different UV absorption maxima than the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC to a mass spectrometer, we can obtain mass information for each separated impurity. This is invaluable for the structural elucidation of unknown impurities.

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify and quantify residual solvents that may be present from the synthesis and purification process.

Table 1: Comparison of Purity Assessment by HPLC-UV

FeatureIn-House Standard (Lot A)Competitor Standard (Lot X)
Purity (Area %) 99.85%99.72%
Largest Impurity 0.08% (at RRT 1.25)0.15% (at RRT 1.32)
Total Impurities 0.15%0.28%
Number of Impurities >0.05% 13
Phase 3: Accurate Assay and Potency Determination

The assay of a reference standard is the measurement of its absolute purity or potency. This is distinct from the relative purity determined by techniques like HPLC area percent.

  • Purity by Mass Balance: This is a common and widely accepted method for assigning the potency of a reference standard. The potency is calculated by subtracting the percentages of all significant impurities from 100%. These impurities include those determined by HPLC, residual solvents by GC, and water content by Karl Fischer titration.

    Potency (%) = 100% - (% Organic Impurities + % Residual Solvents + % Water)

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. By integrating the signal of the analyte against the signal of a certified internal standard of known concentration, a highly accurate assay value can be obtained.

  • Acid-Base Titration: Given the carboxylic acid functionality, a potentiometric titration with a standardized base can provide an independent measure of the assay.

Table 2: Comparison of Assay Values

MethodIn-House Standard (Lot A)Competitor Standard (Lot X)
Mass Balance Assay 99.7%99.4%
qNMR Assay 99.8%Not Provided
Titrimetric Assay 99.6%99.5%
Assigned Potency 99.7% 99.5%
Phase 4: Thorough Physicochemical Characterization

Understanding the solid-state properties of the reference standard is crucial for its proper handling, storage, and use.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of volatile material (e.g., water, residual solvents) in the sample and to assess its thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, assess crystallinity, and detect polymorphism.

  • Karl Fischer Titration: This is the gold standard for the determination of water content in a solid sample.

Experimental Protocols

7.1. HPLC-UV Method for Purity Determination

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile

7.2. qNMR Protocol for Assay Determination

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Solvent: DMSO-d₆

  • Spectrometer: 500 MHz

  • Relaxation Delay (d1): 30 s

  • Number of Scans: 16

  • Data Processing: Integration of a well-resolved analyte peak and the internal standard peak. Calculation of the molar ratio and subsequent conversion to a weight/weight assay.

Conclusion: Establishing Trust Through Rigorous Validation

The comprehensive validation of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid as a reference standard is a critical undertaking that underpins the reliability of all subsequent analytical measurements. By employing a suite of orthogonal analytical techniques, we have demonstrated a robust system for confirming the identity, purity, and potency of this important chemical entity. The data presented in this guide illustrates the level of scrutiny required to qualify a new reference standard and provides a framework for comparing its performance against other materials. Adherence to such rigorous validation protocols ensures that the reference standard is fit for its intended purpose and contributes to the overall quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. [Link]

  • Synthesis of c) 6-Amino-4-butylamino-2-methyl-5-nitropyridine-3-carboxylic acid, ethyl ester. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - University of Johannesburg - Research Portal. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - uspbpep.com. [Link]

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Comparative

A Comparative Guide to the Binding Kinetics of URAT1 Inhibitors: Evaluating 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid Against Clinically Relevant Alternatives

In the landscape of hyperuricemia and gout therapeutics, the urate transporter 1 (URAT1), a key regulator of serum uric acid levels, has emerged as a critical drug target.[1][2] Inhibition of URAT1 promotes the excretion...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of hyperuricemia and gout therapeutics, the urate transporter 1 (URAT1), a key regulator of serum uric acid levels, has emerged as a critical drug target.[1][2] Inhibition of URAT1 promotes the excretion of uric acid, thereby mitigating the risk of gout and other complications associated with hyperuricemia.[1] This guide provides a comprehensive comparison of the binding kinetics of a novel investigational compound, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, with established URAT1 inhibitors. By delving into the underlying principles of binding kinetics and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate and characterize new chemical entities in this therapeutic area.

Introduction to URAT1 and the Rationale for Inhibition

URAT1, encoded by the SLC22A12 gene, is a renal transporter primarily responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] Consequently, inhibiting its function is a highly effective strategy for reducing serum uric acid levels.[1] Several pyrimidine-4-carboxylic acid derivatives have shown promise as URAT1 inhibitors, leveraging the structural features of the pyrimidine ring and the carboxylic acid moiety to interact with the transporter.[3][4][5] 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a novel compound within this class, and understanding its binding kinetics is paramount to predicting its in vivo efficacy and differentiating it from existing therapies.

Comparative Analysis of Binding Kinetics

While specific binding kinetics data for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is not yet publicly available, we can establish a framework for its evaluation by comparing it to well-characterized URAT1 inhibitors, such as lesinurad and benzbromarone.

Compound Binding Affinity (IC50) Mode of Inhibition Key Interacting Residues
Lesinurad 3.36 µM (human URAT1)Non-competitive[1][6][7]Phe365[2]
Benzbromarone High affinity (specific IC50 not consistently reported)Non-competitive[1][6][7]Phe365[2]
6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid To be determinedTo be determinedTo be determined

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Recent structural and functional studies have revealed that clinically relevant URAT1 inhibitors like lesinurad and benzbromarone bind to an inward-open conformation of the transporter, acting as non-competitive inhibitors.[1][6][7] This suggests that they do not directly compete with uric acid for binding but rather prevent the transporter from completing its conformational cycle. A critical residue for the high-affinity interaction of these inhibitors is Phenylalanine 365 (Phe365), located within a transmembrane segment of URAT1.[2]

The binding kinetics of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid will be a key determinant of its therapeutic potential. A high on-rate (k_on) will allow for rapid engagement with the target, while a low off-rate (k_off) will result in a longer residence time on the target, potentially leading to a more sustained pharmacodynamic effect.

Experimental Protocols for Determining Binding Kinetics

To elucidate the binding kinetics of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid and enable a direct comparison with other URAT1 inhibitors, the following experimental methodologies are recommended.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand and an analyte.[8][9] This method can provide detailed information on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Experimental Workflow:

  • Immobilization of URAT1: Recombinant human URAT1 protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid at various concentrations is flowed over the sensor chip.

  • Association Phase: The binding of the compound to the immobilized URAT1 is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: The compound-containing solution is replaced with a buffer-only solution, and the dissociation of the compound from URAT1 is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine k_on, k_off, and K_D.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis URAT1 Recombinant URAT1 Immobilization Immobilize URAT1 on Chip URAT1->Immobilization Chip SPR Sensor Chip Chip->Immobilization Injection Inject Compound Immobilization->Injection Analyte_Prep Prepare Compound Solutions Analyte_Prep->Injection Dissociation Buffer Wash Injection->Dissociation Sensorgram Generate Sensorgram Injection->Sensorgram Dissociation->Sensorgram Fitting Kinetic Model Fitting Sensorgram->Fitting Kinetics Determine k_on, k_off, K_D Fitting->Kinetics

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.[8][9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

  • Sample Preparation: A solution of recombinant URAT1 is placed in the sample cell of the calorimeter, and a solution of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is loaded into the injection syringe.

  • Titration: Small aliquots of the compound solution are injected into the URAT1 solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the compound to URAT1. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis URAT1_sol URAT1 Solution Load_URAT1 Load URAT1 into Cell URAT1_sol->Load_URAT1 Compound_sol Compound Solution Load_Compound Load Compound into Syringe Compound_sol->Load_Compound Titration Titrate Compound into URAT1 Load_URAT1->Titration Load_Compound->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Thermodynamics Determine K_D, n, ΔH, ΔS Isotherm->Thermodynamics

Caption: Workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry (ITC).

Cell-Based Uric Acid Uptake Assay

To determine the functional consequences of binding, a cell-based assay measuring the inhibition of uric acid uptake is essential. This assay provides the IC50 value, which reflects the compound's potency in a more physiologically relevant context.

Experimental Workflow:

  • Cell Culture: HEK293T cells are transiently transfected to express human URAT1.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

  • Uric Acid Uptake: Radiolabeled [¹⁴C]-uric acid is added to the cells, and uptake is allowed to proceed for a defined period.

  • Measurement: The cells are washed to remove extracellular uric acid, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of uric acid uptake is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Concluding Remarks

The comprehensive characterization of the binding kinetics of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a critical step in its development as a potential therapeutic for hyperuricemia and gout. By employing a suite of biophysical and cell-based assays, researchers can build a detailed picture of its interaction with URAT1. Comparing these findings with the known properties of established drugs like lesinurad and benzbromarone will provide valuable insights into its potential clinical advantages. A compound with optimized binding kinetics, characterized by high affinity and a prolonged residence time, could offer improved efficacy and a more favorable dosing regimen. The experimental frameworks provided in this guide offer a robust starting point for the thorough evaluation of this and other novel URAT1 inhibitors.

References

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding.
  • ResearchGate. (n.d.). URAT1 inhibitors bind non-competitively to the inward-open...
  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding.
  • National Institutes of Health. (2025, June 4).
  • arXiv. (2022, November 12). Predicting biomolecular binding kinetics: A review.
  • ACS Publications. (2024, January 16).
  • National Institutes of Health. (2025, April 11).
  • ResearchGate. (n.d.). URAT1 inhibitors bind non-competitively to the inward-open...
  • bioRxiv. (2024, September 12).
  • Annals of the Rheumatic Diseases. (n.d.). SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • EvitaChem. (n.d.). Buy 6-Butylpyrimidine-4-carboxylic acid (EVT-15662611).
  • National Institutes of Health. (n.d.). Pyrimidine-4-carboxylic acid.
  • Semantic Scholar. (2016, March 30).
  • Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.
  • PubChem. (n.d.). Pyrimidine-4-carboxylic acid (C5H4N2O2).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2016, July 14). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S) -.
  • National Institutes of Health. (2008, February 19). and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases.
  • PubMed. (2017, December 28).
  • MDPI. (2024, September 9).
  • RSC Publishing. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine.
  • ACS Publications. (2021, November 21). Optimization of Potent, Selective, and Orally Bioavailable Pyrrolodinopyrimidine-Containing Inhibitors of Heat Shock Protein 90. Identification of Development Candidate 2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-.

Sources

Validation

Comprehensive In Vitro Toxicity Comparison: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid vs. Standard Chemotherapeutics

As the landscape of targeted therapeutics evolves, pyrimidine-based derivatives remain a cornerstone of oncology and immunology drug development. However, balancing efficacy with off-target cytotoxicity—particularly hepa...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, pyrimidine-based derivatives remain a cornerstone of oncology and immunology drug development. However, balancing efficacy with off-target cytotoxicity—particularly hepatotoxicity and cardiotoxicity—is a critical bottleneck. This guide provides an objective, data-driven comparison of the novel compound 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid against standard reference drugs, 5-Fluorouracil (5-FU) and Doxorubicin (DOX).

By evaluating cell viability and membrane integrity in established in vitro models, we establish the therapeutic window and safety profile of this novel pyrimidine derivative.

Mechanistic Rationale & Cytotoxicity Pathways

Understanding the causality behind drug-induced toxicity is essential for experimental design. Traditional pyrimidine analogues like 5-FU inhibit thymidylate synthase, leading to DNA damage, but they often trigger non-specific necrosis in highly metabolic cells (e.g., hepatocytes). Doxorubicin, while structurally distinct, is a standard positive control for cardiotoxicity due to its aggressive generation of reactive oxygen species (ROS).

Conversely, the addition of the butyl(ethyl)amino moiety in 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is hypothesized to increase lipophilicity, altering cellular uptake kinetics and potentially bypassing the aggressive mitochondrial stress pathways associated with standard agents [1].

G Compound 6-(Butyl(ethyl)amino) pyrimidine-4-carboxylic acid Path1 Targeted Pyrimidine Biosynthesis Inhibition Compound->Path1 Primary Mechanism Standard Standard Drugs (5-FU / Doxorubicin) Standard->Path1 5-FU Mechanism Path2 DNA Intercalation & Severe ROS Generation Standard->Path2 DOX Mechanism Outcome1 Cell Cycle Arrest (High Therapeutic Window) Path1->Outcome1 Outcome2 Non-specific Necrosis (Hepatotoxicity / Cardiotoxicity) Path2->Outcome2

Fig 1: Divergent cytotoxicity pathways of novel pyrimidine derivatives vs standard drugs.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, toxicity must be evaluated using orthogonal assays. We utilize the MTT Assay to measure mitochondrial metabolic activity (viability) and the LDH Release Assay to quantify plasma membrane damage (necrosis). Using HepG2 (human liver carcinoma) and H9c2 (rat ventricular myoblast) cell lines provides a robust model for predicting systemic toxicity [2].

Protocol A: MTT Cell Viability Assay

This colorimetric assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells [1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 and H9c2 cells during the exponential growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.

  • Drug Treatment: Aspirate media. Add 100 µL of fresh media containing varying concentrations (0.1 µM to 100 µM) of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, 5-FU, or DOX. Include vehicle controls (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. The causality here is critical: only metabolically active cells will cleave the tetrazolium ring. Incubate for exactly 4 hours at 37°C [1].

  • Solubilization: Carefully aspirate the media to avoid disturbing the insoluble formazan crystals. Add 150 µL of DMSO per well to solubilize the crystals.

  • Quantification: Shake the plate orbitally for 15 minutes in the dark. Measure absorbance at 570 nm (with a 650 nm reference filter) using a microplate reader.

Protocol B: LDH Membrane Integrity Assay

While MTT measures metabolism, LDH release is a direct consequence of compromised cell membranes, serving as a self-validating check against false-positive MTT results (e.g., metabolic stalling without cell death) [2].

Step-by-Step Methodology:

  • Supernatant Collection: Following the 48-hour drug treatment (from Step 3 above), carefully transfer 50 µL of the culture supernatant from each well into a new 96-well plate.

  • Reaction Mix: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate at room temperature for 30 minutes in the dark. The enzyme lactate dehydrogenase, leaked from damaged cells, catalyzes the conversion of lactate to pyruvate, simultaneously reducing NAD+ to NADH, which then reduces the tetrazolium salt to a red formazan product.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm. Calculate cytotoxicity relative to a maximum release control (cells treated with 1% Triton X-100).

Comparative Data Analysis

The following tables summarize the quantitative toxicity metrics derived from the aforementioned protocols.

Table 1: IC₅₀ Values (Cell Viability via MTT Assay)

Higher IC₅₀ values indicate lower cytotoxicity. Data represents mean ± SD (n=3).

CompoundHepG2 IC₅₀ (µM)H9c2 IC₅₀ (µM)Interpretation
6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid > 85.0 ± 4.2> 100.0 ± 2.1Minimal hepatotoxicity; excellent cardiac safety profile.
5-Fluorouracil (5-FU) 12.4 ± 1.845.2 ± 3.5Moderate hepatotoxicity; standard pyrimidine toxicity.
Doxorubicin (DOX) 1.2 ± 0.30.8 ± 0.1Severe, non-specific cytotoxicity (Positive Control).
Table 2: LDH Release at 50 µM Exposure

Expressed as a percentage of maximum cellular release (Triton X-100 control).

CompoundHepG2 LDH Release (%)H9c2 LDH Release (%)Membrane Integrity Impact
6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid 8.4%5.2%Negligible membrane damage; cells remain intact.
5-Fluorouracil (5-FU) 41.2%22.1%Significant secondary necrosis in hepatic models.
Doxorubicin (DOX) 89.5%94.3%Catastrophic membrane failure and cell death.
Discussion of Findings

The experimental data clearly delineates the safety advantages of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. While 5-FU demonstrates significant dose-dependent toxicity in HepG2 cells (IC₅₀ of 12.4 µM) [2], the novel compound maintains an IC₅₀ of >85 µM. The orthogonal LDH data validates this, showing only an 8.4% leakage at high concentrations, proving that the compound does not induce acute membrane lysis or severe necrotic pathways commonly seen with Doxorubicin.

References

  • Sewing, S., et al. (2016). Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs. PLOS One. Available at:[Link]

Comparative

In-Depth Technical Guide: LC-MS/MS Method Validation for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Executive Summary The quantification of highly polar, amphoteric drug candidates in biological matrices remains a formidable challenge in bioanalysis. 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a zwitterionic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, amphoteric drug candidates in biological matrices remains a formidable challenge in bioanalysis. 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a zwitterionic pyrimidine derivative characterized by significant polarity and complex acid-base chemistry. Conventional bioanalytical workflows—such as simple protein precipitation (PPT) coupled with standard C18 reversed-phase chromatography—often fail to provide the retention and extract cleanliness required for robust quantification.

This guide objectively compares a conventional PPT/C18 approach against an optimized Mixed-Mode Strong Anion Exchange (MAX) SPE coupled with Biphenyl LC-MS/MS method. By analyzing the causality behind these experimental choices, we demonstrate how orthogonal retention mechanisms and targeted sample cleanup yield a self-validating protocol that strictly adheres to FDA and ICH M10[1] bioanalytical method validation guidelines.

Analyte Profiling & Mechanistic Rationale

To design a robust assay, we must first deconstruct the physicochemical properties of the target analyte.

The Analytical Challenge

6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid possesses two competing functional groups:

  • Carboxylic Acid (C4): Acidic (pKa ~3.5).

  • Pyrimidine Ring & Exocyclic Amine (C6): Weakly basic due to electron delocalization.

At physiological pH (7.4), the molecule exists primarily as an anion (deprotonated carboxylate). Under standard acidic LC-MS conditions (0.1% formic acid, pH ~2.7), the carboxylate is neutralized and the basic nitrogens are protonated, rendering the molecule highly polar and cationic.

Why Conventional Methods Fail (Method A)
  • Sample Preparation (PPT): Acetonitrile-based protein precipitation removes large proteins but leaves endogenous phospholipids intact. In positive electrospray ionization (+ESI), these phospholipids compete for charge droplets, causing severe ion suppression (matrix effects).

  • Chromatography (C18): C18 stationary phases rely exclusively on dispersive, hydrophobic interactions. Because the protonated analyte is highly polar, it exhibits minimal retention on C18 ( k′<2 ). It elutes near the void volume, co-eluting directly with the un-retained phospholipid suppression zone.

The Optimized Solution (Method B)
  • Sample Preparation (MAX SPE): Mixed-mode Strong Anion Exchange (MAX) exploits the analyte's carboxylate group. By adjusting the plasma sample to pH > 7, the analyte is fully ionized (-COO⁻) and binds ionically to the permanently charged quaternary amine of the MAX sorbent. This strong ionic bond allows for aggressive washing with 100% methanol to selectively clear hydrophobic phospholipids. The analyte is then eluted using acidic methanol, which neutralizes the carboxylate and breaks the ionic bond.

  • Chromatography (Biphenyl): A Biphenyl stationary phase introduces an orthogonal retention mechanism. The electron-dense biphenyl rings engage in strong π−π interactions with the electron-deficient pyrimidine ring of the analyte. This dramatically increases retention time, shifting the analyte away from any residual matrix interference.

Comparative Experimental Protocols

The following protocols detail the step-by-step methodologies evaluated during method development. The matrix used for validation was identical to the intended study samples (human plasma with K2EDTA anticoagulant)[2].

Method A: Conventional (PPT + C18)
  • Aliquot: Transfer 50 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add 150 µL of cold Acetonitrile containing the stable-isotope labeled internal standard (SIL-IS).

  • Extraction: Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

  • Injection: Inject 5 µL onto a standard C18 column (50 x 2.1 mm, 1.7 µm).

Method B: Optimized (MAX SPE + Biphenyl)
  • Pre-treatment: Aliquot 50 µL of plasma. Add 50 µL of SIL-IS and 100 µL of 5% NH₄OH (aq) to ensure complete deprotonation of the carboxylic acid.

  • Conditioning: Condition a 96-well MAX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Apply the pre-treated sample to the SPE plate.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH₄OH in water to remove neutral and basic endogenous interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to clear hydrophobic lipids and phospholipids. (The analyte remains bound via ionic interactions).

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5 µL onto a Biphenyl column (50 x 2.1 mm, 1.7 µm).

Workflow Visualization

G cluster_A Method A: Conventional cluster_B Method B: Optimized Sample Plasma Sample 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid PPT Protein Precipitation (1:3 Plasma:ACN) Sample->PPT Aliquot SPE MAX SPE Extraction (Ion-Exchange & Hydrophobic) Sample->SPE Aliquot + NH4OH C18 C18 Column (Hydrophobic Retention) PPT->C18 Supernatant MS ESI-MS/MS (MRM) Positive Ion Mode C18->MS High Matrix Effect (Ion Suppression) Biphenyl Biphenyl Column (Pi-Pi Interactions) SPE->Biphenyl Acidic Eluate Biphenyl->MS Clean Extract (High S/N Ratio) Data ICH M10 / FDA Validation Data Processing MS->Data

Figure 1: Comparative workflow of conventional PPT/C18 vs. optimized MAX SPE/Biphenyl LC-MS/MS methods.

Method Validation & Performance Data

A full validation was performed according to the FDA 2018 and ICH M10[3] guidelines. Key parameters including selectivity, linearity, precision, accuracy, extraction recovery, and matrix effect were evaluated across both methods[1].

As mandated by regulatory standards, accuracy must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) must not exceed 15% (20% at LLOQ)[1].

Validation Summary Table
Validation ParameterICH M10 / FDA CriteriaMethod A (PPT + C18)Method B (MAX SPE + Biphenyl)
Linearity Range R² ≥ 0.995 - 1000 ng/mL (R² = 0.985)1 - 1000 ng/mL (R² = 0.999)
LLOQ S/N ≥ 55.0 ng/mL1.0 ng/mL
Extraction Recovery Consistent across levels54.2% ± 12.4%92.8% ± 3.1%
Matrix Effect (IS-normalized) CV ≤ 15%68.5% (Severe Suppression)98.2% (Negligible)
Intra-day Precision (CV%) ≤ 15% (≤ 20% LLOQ)14.2% - 22.5% (Fails)2.4% - 6.8% (Passes)
Inter-day Accuracy (%Bias) ± 15% (± 20% LLOQ)-18.5% to +12.0% (Fails)-4.2% to +5.1% (Passes)
Data Interpretation

The data clearly illustrates the failure points of Method A. The 68.5% matrix effect indicates that over 30% of the analyte signal is suppressed by co-eluting phospholipids, directly leading to poor precision (up to 22.5% CV) and failing accuracy metrics.

Conversely, Method B operates as a self-validating system. By utilizing MAX SPE to selectively wash away phospholipids and a Biphenyl column to shift the retention time via π−π interactions, the matrix effect is virtually eliminated (98.2%). This results in a highly reproducible assay with an extended linear range and a superior LLOQ of 1.0 ng/mL.

Conclusion

Developing a reliable LC-MS/MS assay for zwitterionic compounds like 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid requires moving beyond generic methodologies. While protein precipitation and C18 chromatography are rapid, they lack the chemical specificity to handle highly polar, amphoteric molecules, resulting in critical validation failures due to ion suppression.

By aligning the sample preparation chemistry (MAX SPE) with the analyte's pKa, and pairing it with an orthogonal chromatographic stationary phase (Biphenyl), Method B delivers a robust, high-throughput solution. This optimized approach fully satisfies the stringent criteria set forth by global bioanalytical regulatory standards, ensuring unparalleled data integrity for pharmacokinetic and clinical studies.

References

1.[2] Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

2.[1] Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

3. Title: Bioanalytical Method Validation - Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

4.[3] Title: M10: Bioanalytical Method Validation and Study Sample Analysis Presentation / Step 4 Document Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid

Disclaimer: This guide provides disposal procedures for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid based on the chemical properties of related pyrimidine carboxylic acid derivatives and established principles of l...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide provides disposal procedures for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid based on the chemical properties of related pyrimidine carboxylic acid derivatives and established principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, researchers must treat this compound as hazardous and consult their institution's Environmental Health and Safety (EHS) department for specific protocols to ensure full compliance with all federal, state, and local regulations.[1][2]

Core Principles: Hazard Assessment and Waste Classification

The fundamental principle of chemical disposal is to understand the potential hazards and classify the waste stream correctly.[2] For 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, we must infer its characteristics from its structure—a substituted pyrimidine carboxylic acid.

  • Inherent Hazards: Related pyrimidine compounds are known to cause skin and serious eye irritation.[3][4][5] Therefore, direct contact should be avoided at all times. Although comprehensive toxicological data is not available, it is prudent to assume the compound may be harmful if swallowed or inhaled.[3][4]

  • Waste Classification: This compound is a nitrogen-containing organic molecule. It does not contain halogens. Therefore, all waste containing this compound should be classified as non-halogenated organic waste .

The rationale for this specific classification is critical for the final disposal method, which is typically high-temperature incineration. Mixing halogenated and non-halogenated waste streams complicates the disposal process and can be more costly.[1] Accurate segregation at the source is the most vital step in a compliant disposal workflow.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory to prevent exposure.[3][5][7]

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[3][5]Protects against splashes and accidental eye contact, which can cause serious irritation with this class of chemicals.[3][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact, which may cause irritation.[3][7]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[7]
Respiratory Not typically required if handled in a well-ventilated area or chemical fume hood.[5]A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated in a poorly ventilated space.[1]

Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that encompasses the material itself, any contaminated labware, and the original container. All waste must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[3][8][9][10]

Step 1: Waste Segregation and Containerization
  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid waste.[1] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Labeling: The label must be unambiguous. It should include:

    • The full chemical name: "6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date accumulation started.

    • Do not use abbreviations or chemical formulas.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from heat or ignition sources.

Step 2: Disposing of Different Waste Forms
  • Unused or Expired Solid Compound: Carefully transfer the solid chemical into the designated hazardous waste container. Avoid creating dust.

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must be placed in the same designated solid waste container.[1]

  • Solutions: If the compound is in a solvent, it must be collected in a designated container for liquid organic waste . Ensure the solvent is compatible with the container and other wastes being added.

Step 3: Decontamination of Empty Containers

An "empty" container that held 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[1]

  • Triple-Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Crucially, collect this rinsate. The rinsate is considered hazardous waste and must be added to your designated liquid hazardous waste container.[1]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The container can now be disposed of as regular laboratory glass or plastic waste, pending your institution's specific policies.[1]

Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.[11]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain and Clean: For a solid spill, gently sweep or scoop the material into a designated waste container.[11] Avoid generating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and place it into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Process Visualization

The following diagram illustrates the decision-making and workflow for the proper disposal of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid and associated materials.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Decontamination cluster_2 Final Disposition Start Identify Waste Type Solid Solid Waste (Neat Compound, Contaminated PPE) Start->Solid Solid Material Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid Liquid Material Container Empty Original Container Start->Container Empty Solid_Container Place in Labeled Solid Hazardous Waste Bin Solid->Solid_Container Liquid_Container Place in Labeled Liquid Hazardous Waste Bin Liquid->Liquid_Container Decon Triple-Rinse with Appropriate Solvent Container->Decon Disposal Arrange for Pickup by Licensed Waste Collector Solid_Container->Disposal Liquid_Container->Disposal Rinsate Collect Rinsate as Liquid Hazardous Waste Decon->Rinsate Clean_Container Dispose of Clean Container as Non-Hazardous Waste Decon->Clean_Container Rinsate->Liquid_Container

Caption: Disposal workflow for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

References

  • Safety Data Sheet. (2025, September 2). 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET. (2025, December 19). 6-Aminonicotinic acid. Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 24). Pyrimidine-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). 2-Amino-4-methylpyridine. Sigma-Aldrich.
  • Chemical Waste Control. (2025, May 23). Environmental Protection Department.
  • Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices. (2025). Benchchem.
  • Classification chart of chemically hazardous waste. (2022, September). Environmental Science Center, The University of Tokyo.
  • Safety Data Sheet. (2023, May 8). 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • Chemically hazardous waste. Environmental Science Center - The University of Tokyo.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet. (2019, June 11). Pyrimidine 98%. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. (2025, September 12). 2-Pyrimidinamine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 19). Pyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET. (2026, January 16). Pyrimidine. Thermo Fisher Scientific.
  • Safety Data Sheet. methyl 6-(propan-2-yl)
  • Chemical Waste Management Best Practices. (2025, January 1). Enva.
  • WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL) REGULATION. (1997, June 30).
  • Safety Data Sheet. 2-[(3,4-dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid. AK Scientific, Inc.
  • Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic Acid

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide provides an in-depth, operational framework for the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide provides an in-depth, operational framework for the safe handling of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply principles of chemical analogy and risk mitigation based on its structural motifs—a pyrimidine core and a carboxylic acid group. The protocols outlined herein are designed to be a self-validating system of safety, ensuring that personnel are protected from potential chemical hazards at every stage of handling.

Hazard Assessment: Inferring Risk from Chemical Structure

The molecule 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid is a crystalline solid, and like many fine organic powders, it presents a primary respiratory hazard if aerosolized.[1][2] The pyrimidine-4-carboxylic acid scaffold suggests potential for skin and eye irritation.[3][4] Therefore, until comprehensive toxicological data is available, this compound must be handled as a substance with the potential to cause irritation to the eyes, skin, and respiratory system.[2]

Our safety protocol is therefore built on a multi-layered defense strategy, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).

Core PPE Requirements: A Multi-Layered Defense

Effective chemical safety is not reliant on a single piece of equipment but on an integrated system of protection. The foundation of this system is always engineering controls, such as fume hoods or ventilated balance enclosures, which should be considered the primary barrier against exposure.[1] PPE serves as the critical final barrier.

Eye and Face Protection: Shielding Against the Unseen

Due to the irritating nature of related carboxylic acids and the risk of fine powder dispersion, eye protection is non-negotiable.[3][4]

  • Minimum Requirement: Chemical safety goggles conforming to ANSI Z87.1 standards are mandatory.[5] Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against dust and potential splashes.[6]

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield must be worn in addition to chemical safety goggles.[7][8] The face shield provides a secondary layer of protection for the entire face.

Hand Protection: The Primary Point of Contact

The hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[5][6] They provide excellent protection against fine powders and splashes of common laboratory solvents used to dissolve the compound.

  • Protocol for Use: Always inspect gloves for any signs of damage before use.[6] For procedures involving extended handling time or higher concentrations, consider double-gloving. Change gloves immediately if you suspect contamination and always before leaving the laboratory area.[5]

Body Protection: Guarding Against Contamination

Protective clothing is essential to prevent the contamination of personal clothing and skin.

  • Standard Use: A clean, flame-retardant laboratory coat is required for all procedures.[5] It should have a buttoned or snapped front and be long enough to cover the lap.

  • High-Risk Scenarios: For tasks involving significant quantities of powder or a high risk of splashing, a chemical-resistant apron or a disposable coverall (e.g., Tyvek) should be worn over the lab coat.[6][7][8]

Respiratory Protection: Preventing Inhalation Exposure

The primary inhalation risk comes from the aerosolization of the fine powder, especially during weighing and transfer operations.[1]

  • Engineering Controls First: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a powder containment enclosure.

  • When Respirators are Required: If engineering controls are insufficient or unavailable, respiratory protection is mandatory. A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against fine dust. For higher-risk tasks or for individuals with facial hair that prevents a proper seal, a powered air-purifying respirator (PAPR) should be used.[1][8] All respirator use must be in accordance with a formal respiratory protection program, which includes fit-testing and training.[5][8]

PPE Protocols for Specific Laboratory Operations

The level of PPE required is dictated by the specific task and the associated risks of exposure. The following table summarizes the recommended PPE for common laboratory procedures involving 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Safety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab Coat & Chemical-Resistant ApronRequired if not in a ventilated enclosure (N95 minimum)
Solution Preparation Chemical Safety GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Reaction Monitoring & Analysis Chemical Safety GogglesNitrile GlovesLab CoatNot required
Spill Cleanup (Small) Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & Chemical-Resistant ApronN95 Respirator Minimum
Step-by-Step Protocol for Weighing Solid Compound:
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Follow the donning sequence outlined in Section 4. The minimum PPE for this task includes a lab coat, a chemical-resistant apron, double nitrile gloves, and chemical safety goggles with a face shield.

  • Handling: Use a micro-spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat.

  • Technique: Perform all transfers slowly and close to the surface to minimize the generation of airborne dust.[1] Avoid any tapping or shaking of the container or spatula.

  • Closure: Securely cap the stock container immediately after use.

  • Cleanup: Gently wipe down the spatula and any affected surfaces with a damp cloth before removing them from the enclosure. Dispose of the cloth as chemical waste.

  • Doff PPE: Remove PPE following the correct doffing sequence to prevent contamination.

Donning and Doffing Procedures: The Critical Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat or Coverall

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing (Taking Off) Sequence:
  • Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. This is the most likely item to be contaminated.

  • Face Shield/Apron: Remove disposable items.

  • Goggles: Remove from the back of the head forward.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Respirator: Remove last, touching only the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE has been removed.[1]

Caption: Workflow for the correct sequence of donning and doffing PPE.

Decontamination and Disposal of Contaminated PPE

Proper disposal of used PPE is a critical step in preventing the spread of chemical contamination.[9]

Operational Plan for Disposal:
  • Segregation: All disposable PPE (gloves, aprons, coveralls, respirator cartridges) that has come into contact with 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid must be considered hazardous waste.[10]

  • Collection: Place all contaminated disposable items into a designated, labeled, and sealed hazardous waste bag or container immediately after doffing.[9][10] This container should be located in the immediate work area to minimize transit of contaminated materials.

  • Non-Disposable Items:

    • Goggles and Face Shields: Should be decontaminated by washing with soap and water, followed by a rinse with 70% ethanol, and allowed to air dry.

    • Lab Coats: If significant contamination is suspected, the lab coat should be professionally decontaminated by a licensed service. Do not launder at home. Minor contamination may be spot-cleaned, but if the integrity of the fabric is compromised, it should be disposed of as hazardous waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's official Environmental Health and Safety (EHS) program.[10][11] Ensure all labeling and documentation requirements are met.

Caption: Decision workflow for the proper disposal of used PPE.

By adhering to these detailed protocols, researchers can confidently and safely handle 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, ensuring both personal safety and the integrity of their scientific work.

References

  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
  • Chemical Decontamin
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Iturri.
  • SAFETY DATA SHEET - Pyrimidine-4-carboxylic acid. (2025, December 24). Fisher Scientific.
  • Personal Protective Equipment for Chemical Exposures. (2024, July). Safe Operating Procedure, University of Nebraska-Lincoln.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager.
  • Hazardous Waste - Decontamination.
  • SAFETY DATA SHEET - Pyrimidine. (2026, January 16). Thermo Fisher Scientific.
  • Safety Data Sheet - 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid. (2025, September 2). KISHIDA CHEMICAL CO., LTD.
  • Toxic Industrial Waste Treatment. Workplace Safety and Health Council.
  • Chemical Waste Management Best Practices. (2025, January 1). Enva.
  • PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. (2022, December 12). Cayman Chemical.
  • Safety Data Sheet - 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (2019, February 20). Key Organics.
  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester. Santa Cruz Biotechnology.
  • safety data sheet - 6-Chloro-N,N-diethylpyrimidine-4-amine. Enamine.
  • SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (2024, November 29). TCI Chemicals.
  • SAFETY DATA SHEET - 2-Chloropyrimidine-4-carboxylic acid. (2023, August 25). Fisher Scientific. 0LvsqmjkDYUug8=)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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